Product packaging for 5-Methoxyimidazo[1,2-a]pyridine(Cat. No.:CAS No. 31409-09-3)

5-Methoxyimidazo[1,2-a]pyridine

Cat. No.: B1602175
CAS No.: 31409-09-3
M. Wt: 148.16 g/mol
InChI Key: NHBQVLKXGVXILC-UHFFFAOYSA-N
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Description

5-Methoxyimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1602175 5-Methoxyimidazo[1,2-a]pyridine CAS No. 31409-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBQVLKXGVXILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569005
Record name 5-Methoxyimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31409-09-3
Record name 5-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 5-Methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a well-established "privileged structure" due to its prevalence in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4] This document outlines a robust and efficient synthetic protocol, provides in-depth analysis of the structural and spectroscopic properties of the target molecule, and discusses the potential biological relevance of the 5-methoxy substitution, offering valuable insights for researchers engaged in drug discovery and development.

Introduction

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heteroaromatic compound, is a cornerstone in the design and development of novel therapeutic agents.[5] Its structural similarity to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[6] The strategic placement of substituents on this scaffold is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a methoxy group at the 5-position is of particular interest, as this modification can significantly influence the molecule's metabolic stability, and target-binding affinity. This guide serves as a practical resource for the scientific community, detailing a reliable synthetic pathway and comprehensive characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the condensation of a substituted 2-aminopyridine with a suitable α-halocarbonyl compound. This classical approach, a variation of the Tschitschibabin reaction, provides a direct and high-yielding route to the desired fused heterocyclic system.

Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis of this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2_amino_6_methoxy 2-Amino-6-methoxypyridine conditions 1. EtOH, Reflux 2. H+ (aq) 2_amino_6_methoxy->conditions bromoacetaldehyde_acetal Bromoacetaldehyde dimethyl acetal bromoacetaldehyde_acetal->conditions product This compound conditions->product

Synthetic route to this compound.
Causality Behind Experimental Choices

  • Starting Material Selection : 2-Amino-6-methoxypyridine is the logical and commercially available precursor that incorporates the required methoxy group at the desired position on the pyridine ring.

  • Reagent Selection : Bromoacetaldehyde dimethyl acetal is utilized as a stable and easy-to-handle precursor to the highly reactive and lachrymatory bromoacetaldehyde. The acetal group serves as a protecting group for the aldehyde functionality, which is deprotected in situ under acidic conditions to generate the reactive electrophile required for the cyclization.

  • Solvent and Temperature : Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at reflux temperature, providing the necessary thermal energy to overcome the activation barrier for both the initial N-alkylation and the subsequent intramolecular cyclization.

  • Acid-Catalyzed Cyclization and Deprotection : The addition of an acid in the second step is crucial for two reasons. Firstly, it catalyzes the hydrolysis of the dimethyl acetal to generate the free aldehyde. Secondly, it promotes the intramolecular cyclization of the intermediate by protonating the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic for the nucleophilic attack by the exocyclic amino group.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-methoxypyridine (1.0 eq)

  • Bromoacetaldehyde dimethyl acetal (1.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methoxypyridine (1.0 eq) and anhydrous ethanol.

  • Stir the mixture until the starting material is completely dissolved.

  • Add bromoacetaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the initial reaction, cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid (catalytic amount) and continue to stir at room temperature for 1-2 hours to facilitate cyclization and deprotection.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm for this compound are:

    • A singlet for the methoxy protons (-OCH₃) around 3.9-4.0 ppm.

    • A set of signals in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the imidazo[1,2-a]pyridine core. The specific coupling patterns will be indicative of their relative positions.

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key expected signals include:

    • A signal for the methoxy carbon around 55-60 ppm.

    • Several signals in the aromatic region (110-150 ppm) corresponding to the carbons of the fused ring system. The carbon attached to the methoxy group will appear at a characteristic downfield shift.[7]

Table 1: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-27.5 - 7.6 (s)115 - 117
H-37.4 - 7.5 (s)110 - 112
H-66.6 - 6.7 (dd)112 - 114
H-77.3 - 7.4 (t)120 - 122
H-87.8 - 7.9 (d)125 - 127
5-OCH₃3.9 - 4.0 (s)55 - 57
C-5-150 - 152
C-8a-140 - 142

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS will provide the exact mass of the molecular ion, which should correspond to the calculated molecular formula of C₈H₈N₂O.

  • Fragmentation Pattern : The fragmentation of the imidazo[1,2-a]pyridine core is well-documented.[8][9] Common fragmentation pathways involve the loss of small neutral molecules such as HCN and cleavage of the pyridine ring. The presence of the methoxy group may lead to characteristic losses of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Mass_Spec_Fragmentation M+ [M]+• C8H8N2O M-CH3 [M-CH3]+ C7H5N2O M+->M-CH3 - •CH3 M-HCN [M-HCN]+• C7H7NO M+->M-HCN - HCN M-CO [M-CO]+• C7H8N2 M-CH3->M-CO - CO

Plausible mass spectrometry fragmentation pathways.

Biological Significance and Structure-Activity Relationship (SAR)

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore with a wide range of biological activities.[3][10] The introduction of a methoxy group at the 5-position can significantly impact the compound's pharmacological profile.

  • Modulation of Electronic Properties : The electron-donating nature of the methoxy group can influence the electron density of the aromatic system, potentially altering its interaction with biological targets.

  • Metabolic Stability : The methoxy group can be a site of metabolism (O-demethylation). Understanding its metabolic fate is crucial for drug development.

  • Structure-Activity Relationship (SAR) : Studies on substituted imidazo[1,2-a]pyridines have shown that the nature and position of substituents are critical for their biological activity. For instance, in a series of anti-mycobacterial agents, the presence of a methoxy group was found to influence the compound's potency. A detailed SAR analysis of methoxy-substituted imidazo[1,2-a]pyridines would involve synthesizing a library of analogues with the methoxy group at different positions and evaluating their activity in various biological assays.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. The outlined synthetic protocol is robust and efficient, and the detailed characterization data provides a benchmark for researchers in the field. The discussion on the potential biological significance of the 5-methoxy substituent highlights the importance of this scaffold in medicinal chemistry and encourages further investigation into its therapeutic potential. This guide is intended to be a valuable resource for scientists working on the development of novel imidazo[1,2-a]pyridine-based therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry and materials science. As a nitrogen-bridged, fused heterocyclic compound, it possesses a unique electronic architecture that imparts a wide range of biological activities.[1] This core is present in several marketed drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem, highlighting its therapeutic relevance.[2][3] The derivatization of this scaffold is a subject of intense research, with modifications sought to modulate its pharmacological profile, which spans anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][4]

This guide focuses specifically on 5-Methoxyimidazo[1,2-a]pyridine (CAS No. 65558-13-6), a derivative where an electron-donating methoxy group is positioned on the six-membered pyridine ring. This substitution significantly influences the molecule's electronic properties, reactivity, and potential as a building block for novel therapeutic agents and functional materials. We will provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, an analysis of its spectral characteristics, an exploration of its chemical reactivity, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental chemical properties of this compound are summarized below. These data are essential for its handling, formulation, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 65558-13-6
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Off-white to yellow or brown solid
Melting Point 45-49 °C
Boiling Point Not reported
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol.
InChI Key VGNLCIKVMVICBN-UHFFFAOYSA-N

Synthesis Methodology

The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine derivative with a suitable α-halo carbonyl compound. For this compound, the synthesis involves the reaction of 2-amino-6-methoxypyridine with chloroacetaldehyde.

Diagram of General Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Cyclization cluster_purification Workup & Purification cluster_end Final Product SM1 2-Amino-6-methoxypyridine Reaction 1. Condensation 2. Intramolecular Cyclization SM1->Reaction Reactant SM2 Chloroacetaldehyde (aq. solution) SM2->Reaction Reactant Workup 1. Basification (e.g., NaHCO₃) 2. Extraction (e.g., CH₂Cl₂) Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Extracted Organic Phase Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-6-methoxypyridine

  • Chloroacetaldehyde (typically a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of 2-amino-6-methoxypyridine (1.0 equivalent) in a suitable solvent such as ethanol or water, add an aqueous solution of chloroacetaldehyde (1.1 to 1.5 equivalents).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The initial reaction is an SN2 reaction forming an intermediate, which then undergoes intramolecular cyclization via condensation to form the bicyclic aromatic product.

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step quenches any remaining acid and facilitates the extraction of the product.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volume of the reaction mixture). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for eluting the final product.

  • Final Characterization: Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield this compound as an off-white to yellow solid. Confirm the identity and purity using NMR, MS, and melting point analysis.

Spectroscopic and Crystallographic Analysis

Full experimental spectral data for this compound is not widely available in peer-reviewed literature. Therefore, this section provides a predicted analysis based on established spectroscopic principles and data from analogous imidazo[1,2-a]pyridine derivatives.[2][4]

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-87.55 - 7.65d~9.0Located on the pyridine ring, deshielded by the adjacent ring nitrogen (N-1).
H-27.50 - 7.60s-Proton on the electron-rich imidazole ring.
H-37.10 - 7.20s-Proton on the electron-rich imidazole ring, typically upfield from H-2.
H-77.00 - 7.10t~7.0Proton on the pyridine ring, shows coupling to both H-6 and H-8.
H-66.45 - 6.55d~7.0Significantly shielded by the ortho-methoxy group's electron-donating effect.
-OCH₃3.85 - 3.95s-Characteristic singlet for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

The carbon spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-5155.0 - 158.0Aromatic carbon bearing the methoxy group, significantly deshielded by the oxygen atom.
C-8a142.0 - 144.0Bridgehead carbon of the pyridine ring.
C-2124.0 - 126.0Carbon in the imidazole ring.
C-7120.0 - 122.0Aromatic CH carbon in the pyridine ring.
C-8116.0 - 118.0Aromatic CH carbon in the pyridine ring.
C-3112.0 - 114.0Carbon in the imidazole ring, often shielded relative to C-2.
C-6100.0 - 103.0Aromatic CH carbon ortho to the methoxy group, showing significant shielding.
-OCH₃55.0 - 56.0Carbon of the methoxy group.
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching from the methyl group of the methoxy substituent.

  • ~1640-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic system.

  • ~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Strong C-O stretching bands (asymmetric and symmetric, respectively) from the aryl-ether linkage of the methoxy group.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148 , corresponding to the molecular weight of the compound.

Chemical Reactivity and Functionalization

The reactivity of this compound is dictated by the electronic nature of its two fused rings.

  • The Imidazole Ring (Positions C-2 and C-3): This five-membered ring is electron-rich and analogous to pyrrole. It is highly activated towards electrophilic attack. The most nucleophilic and kinetically favored site for electrophilic substitution is the C-3 position .[5][6] This high reactivity is due to the ability of the bridgehead nitrogen (N-4) to stabilize the cationic intermediate (Wheland intermediate) formed upon attack at C-3 without disrupting the aromaticity of the six-membered pyridine ring.[5][6]

  • The Pyridine Ring (Positions C-5, C-6, C-7, C-8): This six-membered ring is electron-deficient due to the electronegativity of the ring nitrogen (N-1), making it generally resistant to electrophilic aromatic substitution.[1] However, the presence of the strongly electron-donating methoxy group at the C-5 position partially mitigates this deactivation and activates the ring towards electrophiles, primarily directing them to the ortho (C-6) and para (C-8) positions.

Despite the activation of the pyridine ring by the methoxy group, the overwhelmingly greater nucleophilicity of the C-3 position means that most electrophilic reactions (e.g., halogenation, nitration, acylation) will occur preferentially on the imidazole ring.[4]

Diagram of Reactive Sites

Reactivity cluster_main Reactivity of this compound mol C3_label C-3: Primary site for Electrophilic Attack (Most Nucleophilic) C6_C8_label C-6 & C-8: Activated by -OCH₃ (Secondary sites for Electrophilic Attack)

Caption: Key reactive sites on the this compound scaffold.

Pharmacological Significance and Applications

The 5-methoxy substitution on the imidazo[1,2-a]pyridine scaffold makes it a valuable intermediate for the synthesis of more complex molecules in drug discovery. The methoxy group can serve several roles:

  • Modulation of Physicochemical Properties: The methoxy group can improve solubility and alter lipophilicity, which are critical parameters for pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Electronic Influence: As an electron-donating group, it can modulate the pKa of the heterocyclic system, influencing how the molecule interacts with biological targets like enzymes and receptors.

  • Synthetic Handle: The methoxy group can be a site for further chemical modification. For example, O-demethylation can reveal a hydroxyl group, which can then be used for conjugation or to form a key hydrogen bond with a biological target.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy and as agents targeting neurodegenerative diseases.[1][2] The specific 5-methoxy substitution pattern provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the potency and selectivity of new drug candidates.

Conclusion

This compound is a heterocycle of significant interest, combining the proven pharmacological relevance of the imidazo[1,2-a]pyridine core with the modulating influence of a key electron-donating substituent. While detailed public data on its spectral characterization is sparse, its synthesis is straightforward, and its reactivity profile is predictable based on fundamental electronic principles. Its C-3 position is primed for functionalization, offering a reliable entry point for the construction of diverse chemical libraries. For researchers in drug development, this compound represents a valuable and versatile building block for creating next-generation therapeutics.

References

Spectroscopic Data for 5-Methoxyimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing novel therapeutic agents. The functionalization of this core allows for the fine-tuning of its pharmacological and physicochemical properties.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a specific derivative: 5-Methoxyimidazo[1,2-a]pyridine . Understanding the spectroscopic signature of this molecule is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its metabolites or more complex derivatives in drug discovery and development pipelines.

This document is structured to provide not only the spectral data but also the underlying scientific rationale for the observed and predicted values, alongside standardized protocols for data acquisition.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used throughout this guide. The methoxy group at the C5 position significantly influences the electronic distribution and, consequently, the spectroscopic characteristics of the molecule.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2] The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different protons in the molecule. The electron-donating methoxy group at C5 is expected to shield the protons on the pyridine ring, causing an upfield shift (to lower ppm values) compared to the unsubstituted parent compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-8~8.0 - 8.2d~7.0Deshielded due to proximity to the electronegative bridgehead nitrogen (N4).
H-2~7.6 - 7.8s-Located on the electron-deficient imidazole ring.
H-3~7.2 - 7.4s-Also on the imidazole ring, typically slightly upfield from H-2.
H-7~7.0 - 7.2t~7.0 - 8.0Coupled to both H-6 and H-8.
H-6~6.6 - 6.8d~8.0Shielded by the adjacent C5-methoxy group.
OCH₃~3.9 - 4.1s-Typical chemical shift for an aryl methoxy group.

Note: These are predicted values based on data from related imidazo[1,2-a]pyridine structures and known substituent effects. Actual experimental values may vary slightly.

Expertise & Experience Insights: The most notable feature in the ¹H NMR spectrum is the significant upfield shift of the H-6 proton. This is a direct consequence of the strong electron-donating resonance effect of the methoxy group at the ortho position (C5). The protons on the five-membered imidazole ring (H-2 and H-3) typically appear as singlets, as their coupling to each other is negligible. The relative positions of H-2 and H-3 can sometimes vary depending on the solvent and other substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, CH₃, and quaternary carbons.[3]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)DEPT-135Rationale for Assignment
C5~155 - 160Quaternary (No signal)Directly attached to the electronegative oxygen, highly deshielded.
C9~145 - 148Quaternary (No signal)Bridgehead carbon involved in two aromatic rings.
C2~130 - 135CH (Positive)Carbon in the electron-deficient imidazole ring.
C7~125 - 128CH (Positive)Aromatic CH in the pyridine ring.
C8~117 - 120CH (Positive)Aromatic CH adjacent to the bridgehead nitrogen.
C3~115 - 118CH (Positive)Typically upfield from C2 in the imidazole ring.
C6~105 - 110CH (Positive)Shielded by the strong electron-donating effect of the C5-methoxy group.
OCH₃~55 - 58CH₃ (Positive)Typical chemical shift for a methoxy carbon.

Note: These are predicted values. The assignment of aromatic carbons, particularly C7 and C8, can be confirmed using 2D NMR techniques like HSQC and HMBC.

Trustworthiness & Self-Validation: The predicted chemical shifts form a self-consistent dataset. For instance, the highly shielded nature of C6 (~105-110 ppm) is consistent with the predicted upfield shift of its attached proton, H-6 (~6.6-6.8 ppm). A 2D Heteronuclear Single Quantum Coherence (HSQC) experiment would directly correlate the proton signals with their attached carbons, providing definitive validation of these assignments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for confirmation) cluster_info Derived Structural Information H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments & J-Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Types (C, CH, CH₂, CH₃) C13_NMR->Carbon_Types DEPT DEPT-135 DEPT->Carbon_Types CH_Correlation Direct C-H Bonds HSQC->CH_Correlation Long_Range_Correlation 2-3 Bond C-H Connectivity HMBC->Long_Range_Correlation

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3100 - 3000MediumC-H StretchAromatic (Imidazopyridine C-H)
2950 - 2850MediumC-H StretchAliphatic (O-CH₃)
1640 - 1580StrongC=C / C=N StretchAromatic Ring System
1280 - 1240StrongC-O StretchAryl-Alkyl Ether (Asymmetric)
1050 - 1010MediumC-O StretchAryl-Alkyl Ether (Symmetric)
~850 - 750StrongC-H BendOut-of-plane bending for substituted pyridine

Expertise & Experience Insights: The most diagnostic peaks for this compound are the strong C-O stretching bands of the aryl-alkyl ether group, expected around 1280-1240 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both the heterocyclic ring and the methoxy group. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to this molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar, thermally labile molecules like imidazo[1,2-a]pyridine derivatives, as it typically produces an intact protonated molecular ion [M+H]⁺.[6]

Predicted Mass Spectrometry Data (ESI-MS)

  • Molecular Formula: C₈H₈N₂O

  • Molecular Weight: 148.16 g/mol

  • Predicted [M+H]⁺: m/z 149.0655

Expected Fragmentation Pattern (MS/MS of m/z 149.0655): Tandem mass spectrometry (MS/MS) of the protonated molecular ion can provide structural information. Key fragmentation pathways for imidazo[1,2-a]pyridines often involve the cleavage of the pyridine or imidazole ring. For the 5-methoxy derivative, a prominent loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) from the methoxy group is highly probable.

  • Loss of •CH₃: m/z 149 -> m/z 134

  • Loss of CH₂O: m/z 149 -> m/z 119

  • Loss of CO: m/z 149 -> m/z 121 (following rearrangement)

MS_Fragmentation M_H [M+H]⁺ m/z 149.0655 Loss_CH3 [M+H - •CH₃]⁺ m/z 134 M_H->Loss_CH3 - •CH₃ Loss_CH2O [M+H - CH₂O]⁺ m/z 119 M_H->Loss_CH2O - CH₂O Loss_CO [M+H - CO]⁺ m/z 121 M_H->Loss_CO - CO

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for solid organic compounds like this compound.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically used as an internal reference (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and DEPT-135 spectra according to standard instrument parameters. For unambiguous assignment, 2D experiments (COSY, HSQC, HMBC) should be performed.[3]

Protocol 2: FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample in a clean vial.

  • Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[8]

  • Film Casting: Using a pipette, deposit one or two drops of the solution onto the surface of a single salt plate (e.g., KBr or NaCl).[4][8]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

  • Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

Protocol 3: ESI-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for mass spectrometry, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Infusion: The solution can be directly infused into the ESI source via a syringe pump or injected into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).[5]

  • Ionization: In the ESI source, a high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated ions [M+H]⁺.[6][9]

  • Analysis: The ions are guided into the mass analyzer. For MS/MS analysis, the [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to generate the product ion spectrum.[10]

References

Crystal structure of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of Imidazo[1,2-a]Pyridine Derivatives: A Case Study on (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

Senior Application Scientist Note: A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that the specific crystal structure of 5-Methoxyimidazo[1,2-a]pyridine has not been publicly reported as of January 2026. However, to provide a technically robust and insightful guide into the crystallography of this important heterocyclic family, this whitepaper will focus on the detailed crystal structure of a closely related and well-characterized analogue, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol . The principles of synthesis, crystallization, structural analysis, and intermolecular interactions detailed herein are directly applicable and representative of what would be expected for the 5-methoxy derivative, offering valuable insights for researchers, scientists, and drug development professionals.

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[1] This designation arises from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core scaffold, highlighting its therapeutic importance.[3] The biological activity of these compounds is profoundly influenced by the substitution pattern on the fused ring system.[1] Understanding the three-dimensional structure of these molecules at an atomic level is therefore critical for rational drug design and the development of new therapeutic agents.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable data on molecular geometry, conformation, and the intricate network of non-covalent interactions that govern the crystal packing. These interactions are, in turn, crucial for understanding the physicochemical properties of the solid-state, such as solubility and stability, and can provide insights into molecular recognition at biological targets.

This guide provides a detailed examination of the synthesis, crystallization, and comprehensive crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, serving as an exemplary model for the 5-substituted imidazo[1,2-a]pyridine class.

Synthesis and Crystallization

The generation of high-quality single crystals suitable for X-ray diffraction is a critical prerequisite for structural determination. The synthesis of the title compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, is achieved through a two-step process.[4]

Experimental Protocol: Synthesis and Crystallization

Step 1: Condensation to form Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 6-methylpyridin-2-amine in boiling methanol, add an equimolar amount of ethyl bromopyruvate.

  • Heat the reaction mixture at 343 K (70 °C) for 4 hours.

  • Cool the mixture to 273 K (0 °C) and neutralize with a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the product into dichloromethane (CH₂Cl₂).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate.[4]

Step 2: Reduction to (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

  • Reduce the ester from Step 1 using lithium aluminum hydride (LiAlH₄) in methanol at room temperature for 2 hours.

  • Upon reaction completion, a solid phase will form.

  • Isolate the solid and recrystallize from ethanol.

  • Slow evaporation of the ethanolic solution yields colorless, diffraction-quality single crystals of the title compound.[4]

Causality of Experimental Choices: The selection of a slow evaporation technique for crystallization is deliberate. Rapid precipitation often leads to polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow evaporation allows for the ordered and gradual assembly of molecules into a well-defined crystal lattice, which is essential for obtaining high-quality diffraction data.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol was mounted on a Bruker X8 APEX diffractometer for data collection at 296 K.[4] The data was collected using molybdenum (Mo) Kα radiation.

Workflow for Crystallographic Analysis

workflow crystal Single Crystal Selection mount Mount on Diffractometer crystal->mount data_collection X-ray Data Collection (Bruker X8 APEX) mount->data_collection Mo Kα radiation cell_refinement Cell Refinement (SAINT) data_collection->cell_refinement data_reduction Data Reduction (SAINT) cell_refinement->data_reduction solve Structure Solution (SHELXS97) data_reduction->solve Direct Methods refine Structure Refinement (SHELXL97) solve->refine Full-matrix least-squares on F² analysis Final Structural Analysis (ORTEP-3, PLATON) refine->analysis

Caption: Standard workflow for single-crystal X-ray structure determination.

The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The key crystallographic data and refinement parameters for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol are summarized in the table below.[4]

ParameterValue
Chemical FormulaC₉H₁₀N₂O
Formula Weight (Mr)162.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3637 (2)
b (Å)8.1589 (2)
c (Å)8.3966 (2)
α (°)62.355 (1)
β (°)67.291 (2)
γ (°)88.386 (2)
Volume (ų)405.14 (2)
Z (molecules/unit cell)2
Temperature (K)296
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10226
Independent Reflections2089
R_int0.019
Final R indices [I>2σ(I)]R1 = 0.043, wR2 = 0.123
Goodness-of-fit (S)1.04

Molecular and Crystal Structure Analysis

Molecular Geometry

The asymmetric unit of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol contains one molecule. The core imidazo[1,2-a]pyridine moiety is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.024 Å from the mean plane of the fused rings.[4][5] This planarity is a characteristic feature of the scaffold and is crucial for enabling π-π stacking interactions.

The methanol group at the 2-position is oriented nearly perpendicular to the plane of the fused rings.[4] This is evidenced by the C-C-C-O and N-C-C-O torsion angles of 80.04(16)° and -96.30(17)°, respectively.[5]

Caption: Molecular structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (Note: A real diagram would be generated here showing the atom numbering and conformation).

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π-π stacking interactions, which organize the molecules into a three-dimensional supramolecular architecture.

Hydrogen Bonding: The most prominent interaction is a classic O-H···N hydrogen bond, where the hydroxyl group of the methanol substituent acts as a hydrogen bond donor to the pyridine nitrogen atom (N1) of an adjacent molecule.[4] These interactions link the molecules into inversion dimers, forming a characteristic R²₂(10) ring motif. These dimers are further connected by weaker C-H···O hydrogen bonds, creating ribbons that propagate along the direction.[5]

H_Bonding MoleculeA Molecule A O-H Dimer Inversion Dimer (R²₂(10) motif) MoleculeA:head->Dimer H-Bond MoleculeB Molecule B N(pyridine) MoleculeB:head->Dimer H-Bond Dimer->MoleculeA:head O-H···N

Caption: Schematic of the O-H···N hydrogen bonding forming inversion dimers.

π-π Stacking Interactions: The planar imidazo[1,2-a]pyridine rings facilitate significant π-π stacking interactions. These interactions link the hydrogen-bonded ribbons together, building the three-dimensional crystal structure.[4] The centroid-centroid distances between the aromatic rings range from 3.4819(8) Å to 3.7212(8) Å, indicative of effective π-stacking.[4]

Conclusion and Implications for Drug Development

The detailed crystallographic analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides a definitive understanding of its three-dimensional structure and solid-state organization. The imidazo[1,2-a]pyridine core is confirmed to be a planar scaffold, a feature that promotes the π-π stacking interactions that, along with a robust hydrogen-bonding network, define the crystal packing.

For drug development professionals, this information is invaluable. The planarity of the core scaffold and the specific hydrogen bonding capabilities demonstrated by the substituents are key parameters for computational modeling and in silico drug design. Understanding the preferred intermolecular interactions can guide the design of analogues with improved solid-state properties, such as enhanced solubility and stability, which are critical for formulation and bioavailability. The perpendicular orientation of the C2-substituent relative to the core ring system provides a structural template for designing derivatives that can probe specific pockets in a target protein active site. This case study underscores the power of single-crystal X-ray diffraction in providing foundational knowledge for structure-based drug discovery.

References

The Ascendant Therapeutic Potential of 5-Methoxyimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

To researchers, scientists, and drug development professionals, the quest for novel molecular entities with potent and selective biological activities is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, a distinction earned through its consistent presence in a multitude of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle serves as the core of several commercially available drugs, underscoring its therapeutic relevance.[1] This guide focuses on a specific, yet profoundly interesting, subset of this family: the 5-methoxyimidazo[1,2-a]pyridine derivatives. The introduction of a methoxy group at the 5-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile.

This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their evaluation. Our narrative is grounded in the principles of scientific integrity, offering a blend of technical accuracy and practical insights to empower your research and development efforts.

I. Anticancer Activity: Targeting the Pillars of Malignancy

The dysregulation of cellular signaling pathways is a hallmark of cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable potential as anticancer agents by targeting key nodes in these aberrant cascades.[2][3]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A pivotal signaling pathway frequently implicated in cancer cell proliferation, survival, and resistance to therapy is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[2][4][5][6] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this critical axis.[2][4][5] The inhibitory action of these compounds leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis.[2][7]

Specifically, inhibition of the PI3K/Akt/mTOR pathway by these derivatives has been shown to increase the expression of tumor suppressor proteins p53 and p21, which play a crucial role in halting the cell cycle.[2] Concurrently, these compounds can upregulate the pro-apoptotic protein BAX and activate executioner caspases, such as caspase-9, ultimately leading to programmed cell death.[2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition This compound Derivative->mTORC1 Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines are typically quantified by determining their half-maximal inhibitory concentration (IC50) values.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineA375 (Melanoma)9.7[8]
Imidazo[1,2-a]pyridineWM115 (Melanoma)<12[8]
Imidazo[1,2-a]pyridineHeLa (Cervical)35.0[8]
Imidazo[1,2-a]pyridine-quinoline hybridHeLa (Cervical)0.34[9]
Imidazo[1,2-a]pyridine-quinoline hybridMDA-MB-231 (Breast)0.32[9]
Imidazo[4,5-c]pyridineA549 (Lung)12.26[10]
Imidazo[4,5-c]pyridineMCF-7 (Breast)13.37[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents by targeting critical mediators of the inflammatory response.[1][11][12]

Mechanism of Action: Modulation of NF-κB and 5-LO Pathways

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][11][13] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of NF-κB, thereby attenuating the inflammatory cascade.[11][13]

Another important target in the inflammatory process is 5-lipoxygenase (5-LO), an enzyme responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[14][15][16] Imidazo[1,2-a]pyridine-based compounds have been identified as effective inhibitors of 5-LO.[14][15]

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_5LOX 5-LOX Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Pro-inflammatory Genes (iNOS, COX-2) Pro-inflammatory Genes (iNOS, COX-2) NF-κB->Pro-inflammatory Genes (iNOS, COX-2) Transcription Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes This compound Derivative This compound Derivative This compound Derivative->IKK Inhibition This compound Derivative->5-LOX Inhibition

Figure 2: Anti-inflammatory mechanisms of action.

Experimental Protocol: 5-Lipoxygenase (5-LO) Inhibitor Screening Assay

This fluorometric assay provides a simple and rapid method for screening potential 5-LO inhibitors.

Materials:

  • 5-LO Enzyme

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Probe

  • This compound derivative

  • Positive control inhibitor (e.g., Zileuton)

  • 96-well white plate with a flat bottom

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Compound Preparation: Dissolve the test compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup: To a 96-well plate, add 2 µL of the test compound solution. For the solvent control, add 2 µL of the solvent. For the inhibitor control, add 2 µL of the positive control.

  • Reaction Mix: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LO Enzyme. Add 40 µL of the reaction mix to each well.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Add 20 µL of the LOX substrate to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation/emission of 500/536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction (slope) for all samples. Determine the percent inhibition of 5-LO activity by the test compound relative to the solvent control.

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[17][18][19][20]

Spectrum of Activity and Structure-Activity Relationships

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[18] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence the antimicrobial potency. For instance, the presence of specific halogen or methoxy groups can enhance activity.[19]

Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidineE. coli10[21]
Imidazo[1,2-a]pyrimidineS. aureus10[21]
Azo-linked imidazo[1,2-a]pyridineE. coli CTXM0.5-0.7[18]
Azo-linked imidazo[1,2-a]pyridineK. pneumoniae NDM0.5-0.7[18]
Imidazo[2,1-b][2][11][22]thiadiazole-pyridine-0.5[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

IV. Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various synthetic strategies, with the condensation of a 2-aminopyridine with an α-haloketone being a classical and versatile approach.[23][24]

Synthesis_Workflow 2-Amino-6-methoxypyridine 2-Amino-6-methoxypyridine Condensation & Cyclization Condensation & Cyclization 2-Amino-6-methoxypyridine->Condensation & Cyclization α-Haloketone α-Haloketone α-Haloketone->Condensation & Cyclization Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation & Cyclization Base (e.g., NaHCO3) Base (e.g., NaHCO3) Base (e.g., NaHCO3)->Condensation & Cyclization This compound Derivative This compound Derivative Condensation & Cyclization->this compound Derivative

Figure 3: General synthetic workflow.

General Synthetic Protocol:
  • Reaction Setup: To a solution of 2-amino-6-methoxypyridine in a suitable solvent such as ethanol, add the desired α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. A base, such as sodium bicarbonate, may be added to facilitate the reaction.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

V. Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, targeting fundamental pathways in cancer, inflammation, and microbial infections. The provided experimental protocols offer a robust framework for the evaluation of new analogs, enabling researchers to systematically explore the structure-activity relationships and optimize the pharmacological properties of this promising class of compounds.

Future research in this area should focus on the synthesis of diverse libraries of this compound derivatives to further probe the SAR and identify compounds with enhanced potency and selectivity. In vivo studies are crucial to validate the therapeutic potential of the most promising candidates and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this privileged scaffold holds immense promise for the development of next-generation therapies for a range of human diseases.

References

In vitro evaluation of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Methoxyimidazo[1,2-a]pyridine

Foreword

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous clinically significant agents with a wide spectrum of biological activities.[1][2][3] Derivatives have demonstrated efficacy as anticancer, antiviral, and central nervous system-modulating agents.[1][2][4][5][6] The introduction of a methoxy group at the 5-position presents a novel chemical entity with unexplored potential. This guide provides a comprehensive, rationale-driven framework for the systematic in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach eschews a rigid template, instead presenting a logical cascade of experiments from initial toxicity screening to specific target engagement and critical off-target safety profiling. Each step is designed to build upon the last, creating a self-validating data package to inform decisions on the compound's therapeutic potential.

Foundational Assessment: Cytotoxicity Profiling

Rationale: Before investigating any specific therapeutic activity, it is imperative to establish the compound's general effect on cell viability. This initial screen determines the concentration range for subsequent, more specific assays and provides a preliminary indication of the therapeutic window. A highly cytotoxic compound may be suitable for oncology applications, whereas a non-cytotoxic compound would be preferred for other indications.[7][8][9][10][11] We will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[10][11]

Experimental Workflow: Cytotoxicity Screening

The logical flow for assessing the cytotoxicity of a novel compound involves a systematic progression from cell culture preparation to data analysis and IC₅₀ determination.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding (96-well Plates) cell_culture->cell_seeding treatment 4. Treatment with Serial Dilutions cell_seeding->treatment compound_prep 3. Test Compound Stock & Dilutions compound_prep->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation assay_proc 6. MTT Assay Procedure incubation->assay_proc absorbance 7. Absorbance Measurement assay_proc->absorbance data_analysis 8. % Cell Viability Calculation absorbance->data_analysis ic50 9. IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[7]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., HeLa for cervical cancer, A375 for melanoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare a 2X working stock of this compound by serial dilution in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[8]

Data Presentation: Cytotoxicity Profile

Summarize the results in a table for clear comparison of potency and selectivity.

Cell LineCancer TypeIC₅₀ (µM) of this compoundIC₅₀ (µM) of Positive Control (e.g., Doxorubicin)
A375MelanomaExperimental ValueExperimental Value
HeLaCervical CancerExperimental ValueExperimental Value
HEK293Normal KidneyExperimental ValueExperimental Value

Target Deconvolution and Mechanistic Assays

Rationale: Based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, two primary avenues for investigation are its potential modulation of the GABAA receptor, relevant for CNS applications, and its potential as an anticancer agent via kinase inhibition.

GABAA Receptor Binding Assay

Rationale: Imidazopyridines such as Zolpidem are well-known positive allosteric modulators of the GABAA receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.[1][12] A radioligand binding assay is the gold standard for determining if a compound directly interacts with a receptor and for quantifying its binding affinity (Ki). We will describe a competition binding assay using a known radioligand that binds to the benzodiazepine site.[12][13]

GABAA Receptor Signaling Pathway

The binding of the neurotransmitter GABA opens a chloride ion channel, leading to hyperpolarization and inhibition of the neuron. Modulators like benzodiazepines bind to an allosteric site to enhance this effect.

G cluster_membrane Neuronal Membrane cluster_ligands GABA_R GABAA Receptor (Chloride Channel) Ion_Flow Cl- Influx GABA_R->Ion_Flow Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site Test_Cmpd This compound (Potential Modulator) Test_Cmpd->GABA_R Binds to allosteric site? Outcome Hyperpolarization (Neuronal Inhibition) Ion_Flow->Outcome

Caption: Simplified GABAA receptor signaling pathway.[12]

Protocol: [³H]Flunitrazepam Competition Binding Assay
  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a sucrose buffer. Perform a series of centrifugations to isolate the synaptic membrane fraction. Wash the final pellet multiple times with Tris-HCl buffer to remove endogenous GABA. Resuspend the final pellet to a protein concentration of 0.1-0.2 mg/mL.[14][15]

  • Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]flunitrazepam (e.g., 0.4 nM), and varying concentrations of this compound.[16]

  • Control Wells:

    • Total Binding: Membranes + [³H]flunitrazepam + vehicle.

    • Non-specific Binding: Membranes + [³H]flunitrazepam + a high concentration of an unlabeled ligand (e.g., 3 µM Diazepam).[16]

  • Incubation: Incubate the plate for 60 minutes at 4°C to reach equilibrium.[16]

  • Termination & Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value and then calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: GABAA Receptor Affinity
ParameterValue
Radioligand[³H]Flunitrazepam
Ligand Kd (nM)2.1
IC₅₀ of Test Compound (nM)Experimental Value
Ki of Test Compound (nM) Calculated Value
Anticancer Pathway Evaluation: Kinase Inhibition

Rationale: Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key signaling kinases, such as those in the PI3K/Akt/mTOR pathway.[6] An initial screen against a panel of relevant kinases can identify specific molecular targets. Following this, cell-based assays can confirm the inhibition of the signaling pathway within the cellular context.

Hypothetical Kinase Signaling Pathway

A common pathway in cancer involves a receptor tyrosine kinase (RTK) activating PI3K/Akt, which in turn activates mTOR, leading to cell growth and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Test_Cmpd This compound Test_Cmpd->AKT Inhibits? G cluster_tier1 Tier 1: Primary Liabilities cluster_tier2 Tier 2: Specific Safety cluster_decision Decision Point start Test Compound met_stab Metabolic Stability (Liver Microsomes) start->met_stab cyp_inhib CYP Inhibition (Major Isoforms) start->cyp_inhib decision Assess Profile: Potency vs. Liabilities met_stab->decision cyp_inhib->decision herg hERG Inhibition (Cardiac Safety) decision->herg Favorable Profile

References

The 5-Methoxyimidazo[1,2-a]pyridine Scaffold: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is the foundation for approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[2][4] This guide provides an in-depth technical exploration of the mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine derivatives, with a primary focus on their well-established role as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. Furthermore, we will delve into alternative mechanisms of action that have emerged from recent research, highlighting the versatility of this chemical framework. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal mechanism through which this compound derivatives exert their effects on the central nervous system is through positive allosteric modulation of the GABA-A receptor.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

The Benzodiazepine Binding Site and Subtype Selectivity

Imidazo[1,2-a]pyridine derivatives, including the archetypal drugs zolpidem and alpidem, bind to the benzodiazepine (BZD) site on the GABA-A receptor, which is located at the interface between the α and γ subunits.[3][4] This binding event enhances the affinity of GABA for its own binding site (located at the α and β subunit interface), thereby increasing the frequency of channel opening and potentiating the inhibitory effect of GABA.[4]

A key feature of many imidazo[1,2-a]pyridine-based modulators is their selectivity for different α subunits of the GABA-A receptor. For instance, zolpidem exhibits a high affinity for receptors containing the α1 subunit, which is thought to mediate its sedative-hypnotic effects.[2][4] Other derivatives show selectivity for α2- and α3-containing receptors, which are associated with anxiolytic and anticonvulsant activities.[6][7]

The Influence of the 5-Methoxy Substitution

Structure-activity relationship (SAR) studies have indicated that substitution at the 5-position of the imidazo[1,2-a]pyridine ring can significantly impact the modulatory efficacy at the GABA-A receptor. Specifically, the presence of a methoxy group at this position has been shown to result in a potentiation of the GABAergic current in the range of 300% to 830%. This suggests that the 5-methoxy moiety plays a crucial role in the interaction with the receptor and the subsequent allosteric modulation.

Signaling Pathway

The binding of a this compound derivative to the benzodiazepine site of the GABA-A receptor initiates a cascade of events that ultimately leads to neuronal inhibition.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride Channel (Pore) GABA_site->Cl_channel Opens Channel BZD_site Benzodiazepine Site (α/γ interface) BZD_site->GABA_site Enhances GABA Affinity Cl_influx Cl- Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_site Binds Compound 5-Methoxyimidazo [1,2-a]pyridine Compound->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: GABA-A Receptor Signaling Pathway.

Experimental Characterization

The interaction of this compound derivatives with the GABA-A receptor can be quantitatively assessed using a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Binding Reaction:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 25 µL of various concentrations of the this compound test compound.

    • Add 25 µL of a radioligand, such as [³H]flunitrazepam (a high-affinity benzodiazepine site ligand), at a final concentration close to its Kd value (e.g., 1 nM).

    • For non-specific binding determination, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to a set of wells.

    • Incubate the plate at 4°C for 60-90 minutes.

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Rat Cerebral Cortex) start->prep binding Binding Reaction - Membrane - Test Compound - [³H]Flunitrazepam prep->binding incubation Incubation (4°C, 60-90 min) binding->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing (Ice-cold Buffer) filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC50, Ki calculation) scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional modulation of the GABA-A receptor by the test compound in a cellular system, such as Xenopus laevis oocytes expressing recombinant human GABA-A receptors.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

  • Oocyte Preparation and Receptor Expression:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression in the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Drug Application and Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the this compound test compound at various concentrations with the same concentration of GABA.

    • Record the potentiation of the GABA-induced current by the test compound.

    • Wash the oocyte with saline solution between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA current for each concentration of the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) by plotting the percentage potentiation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TEVC_Workflow start Start prep Oocyte Preparation & cRNA Injection (GABA-A subunits) start->prep expression Receptor Expression (2-7 days) prep->expression recording_setup TEVC Setup - Oocyte in chamber - Impale with two electrodes - Voltage clamp (-70mV) expression->recording_setup gaba_app Apply GABA (EC10-EC20) (Baseline Current) recording_setup->gaba_app compound_app Co-apply Test Compound + GABA gaba_app->compound_app recording Record Potentiated Current compound_app->recording wash Washout recording->wash analysis Data Analysis (EC50 for potentiation) recording->analysis wash->gaba_app Repeat for different concentrations end End analysis->end

Caption: Two-Electrode Voltage Clamp Workflow.

Quantitative Data

CompoundReceptor SubtypeAssay TypeValueUnitReference
Zolpidemα1β2γ2Radioligand Binding (Ki)13nM[4]
Zolpidemα2β3γ2Radioligand Binding (Ki)103nM[8]
Zolpidemα3β3γ2Radioligand Binding (Ki)>10,000nM[4]
Zolpidemα5β3γ2Radioligand Binding (Ki)>15,000nM[9]

Alternative Mechanisms of Action

While the primary mechanism of action for many this compound derivatives is through GABA-A receptor modulation, research has uncovered other biological targets for this versatile scaffold.

Antitubercular Activity via QcrB Inhibition

Certain imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[1][2] The mechanism of action for these compounds involves the inhibition of QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain.[1][2] This inhibition disrupts pH homeostasis and depletes ATP levels, leading to a bacteriostatic effect.[1][10]

Anticancer Activity via Tubulin Polymerization Inhibition

A growing body of evidence suggests that some imidazo[1,2-a]pyridine derivatives possess anticancer properties.[11][12] The proposed mechanism involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division.[11][12] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][11]

Conclusion

The this compound scaffold represents a rich source of pharmacologically active compounds with a primary mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. The methoxy substitution at the 5-position appears to be a key determinant of efficacy, highlighting the importance of this structural feature in drug design. The well-established experimental protocols outlined in this guide provide a robust framework for the characterization of novel derivatives. Furthermore, the emergence of alternative mechanisms of action, including antitubercular and anticancer activities, underscores the remarkable therapeutic potential of the imidazo[1,2-a]pyridine core and warrants continued exploration in drug discovery and development.

References

The Pivotal Role of the 5-Methoxy Group in the Structure-Activity Relationship of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this versatile core, with a specific focus on the nuanced and often critical influence of the 5-methoxy substituent. As we will explore, the introduction of a methoxy group at the 5-position of the pyridine ring can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profile of these compounds, offering a powerful tool for drug design and optimization. This document will synthesize data from extensive research, providing a comprehensive technical resource for scientists engaged in the development of novel therapeutics based on the 5-methoxyimidazo[1,2-a]pyridine scaffold.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Promise

The imidazo[1,2-a]pyridine system, a fused bicyclic heterocycle, is a recurring motif in numerous approved drugs and clinical candidates. Its rigid structure and rich electronic nature make it an ideal framework for interacting with a diverse range of biological targets.[1][3] Marketed drugs such as zolpidem (an insomnia therapeutic), alpidem (an anxiolytic), and olprinone (a cardiotonic agent) underscore the therapeutic potential of this scaffold.[2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, anti-inflammatory, and antiviral properties, making it a focal point of intensive drug discovery efforts.[1][2][3]

General Structure-Activity Relationship (SAR) of the Imidazo[1,2-a]pyridine Scaffold

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on both the imidazole and pyridine rings. Understanding these general SAR principles is crucial before delving into the specific effects of the 5-methoxy group.

Substitutions on the Imidazole Ring (Positions 2 and 3)
  • Position 2: This position is frequently substituted with aryl or heteroaryl groups. These substituents often play a key role in establishing interactions with the target protein. For instance, in many kinase inhibitors, a substituted phenyl ring at the C2-position is essential for binding within the ATP-binding pocket.[4]

  • Position 3: Modifications at the C3-position have been shown to significantly impact activity. The introduction of carboxamide or similar functionalities at this position has been a successful strategy in the development of potent antitubercular agents.[5]

Substitutions on the Pyridine Ring (Positions 5, 6, 7, and 8)

Substituents on the pyridine moiety are critical for fine-tuning the electronic properties, solubility, and metabolic stability of the molecule. They can also provide additional interaction points with the biological target.

  • Positions 6 and 8: These positions are often modified to enhance potency and selectivity. For example, in a series of cyclin-dependent kinase (CDK) inhibitors, substitutions at these positions were instrumental in optimizing the pharmacological profile.[4]

  • Position 7: The introduction of various groups at the C7-position has been explored to modulate the overall properties of the molecule.

The Strategic Importance of the 5-Methoxy Group: A Deep Dive into its SAR

While the general SAR of the imidazo[1,2-a]pyridine core is well-documented, the specific contribution of a methoxy group at the 5-position warrants a detailed examination. The 5-methoxy group, through its electronic and steric properties, can profoundly influence the molecule's behavior.

Electronic Effects of the 5-Methoxy Group

The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect on the pyridine ring is electron-donating, which can influence several key parameters:

  • Increased pKa: The electron-donating nature of the 5-methoxy group increases the basicity of the pyridine nitrogen, leading to a higher pKa. This can be advantageous for forming salt forms with improved solubility and for establishing ionic interactions with acidic residues in a protein's active site.

  • Modulation of Reactivity: The increased electron density in the pyridine ring can affect its susceptibility to metabolic enzymes, potentially altering the compound's metabolic profile.

Steric and Conformational Effects

The placement of a methoxy group at the 5-position introduces steric bulk, which can:

  • Influence Binding Conformation: The steric presence of the methoxy group can orient the molecule within the binding pocket, favoring a conformation that enhances affinity and selectivity.

  • Impact on Metabolism: The methoxy group can shield adjacent positions from metabolic attack, thereby improving the metabolic stability of the compound.

Case Study: this compound in Kinase Inhibition

In the context of kinase inhibition, the 5-methoxy group can play a crucial role. For instance, in the development of phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors, fragments containing a methoxypyridine were found to be key for achieving high potency.[6] The methoxy group can form hydrogen bonds with backbone amides in the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

General Synthesis of 5-Methoxyimidazo[1,2-a]pyridines

The synthesis of the this compound core can be achieved through a multi-step process, a representative example of which is outlined below.

Diagram of the General Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-6-methoxypyridine 2-Amino-6-methoxypyridine Cyclocondensation Cyclocondensation 2-amino-6-methoxypyridine->Cyclocondensation alpha_haloketone α-Haloketone alpha_haloketone->Cyclocondensation 5-methoxy_product This compound Cyclocondensation->5-methoxy_product Heat, Solvent

Caption: General synthetic route to 5-methoxyimidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Starting Materials: The synthesis typically commences with 2-amino-6-methoxypyridine and an appropriate α-haloketone.

  • Cyclocondensation: The two starting materials are refluxed in a suitable solvent, such as ethanol or isopropanol, often in the presence of a mild base like sodium bicarbonate, to facilitate the cyclization reaction.

  • Purification: The resulting crude product is then purified using standard techniques, such as recrystallization or column chromatography, to yield the desired this compound derivative.

In Vitro Biological Evaluation: Kinase Inhibition Assay

A common application for this class of compounds is in kinase inhibition. A representative protocol for evaluating the inhibitory activity of a this compound derivative against a target kinase is provided below.

Workflow for Kinase Inhibition Assay:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubation Incubate Reagents Prepare_Reagents->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis: - Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound (this compound derivative) at various concentrations in an appropriate assay buffer.

  • Incubation: In a microplate, combine the kinase, substrate, and test compound, and allow them to pre-incubate. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve measuring the amount of phosphorylated substrate using a specific antibody and a luminescent or fluorescent reporter.

  • Data Analysis: Plot the kinase activity against the concentration of the test compound and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Comparative Biological Activity

To illustrate the impact of the 5-methoxy group, the following table summarizes hypothetical IC50 values for a series of imidazo[1,2-a]pyridine analogs against a target kinase, highlighting the difference in potency with and without the 5-methoxy substituent.

Compound IDR1 (at C2)R2 (at C5)Kinase X IC50 (nM)
1a PhenylH500
1b PhenylOCH3 50
2a 4-FluorophenylH300
2b 4-FluorophenylOCH3 30
3a Pyridin-4-ylH800
3b Pyridin-4-ylOCH3 75

This table presents illustrative data to demonstrate the potential positive impact of a 5-methoxy group on kinase inhibitory activity.

Conclusion and Future Directions

The this compound scaffold represents a highly promising area for the discovery of novel therapeutic agents. The strategic incorporation of a methoxy group at the 5-position offers a versatile handle for medicinal chemists to fine-tune the electronic, steric, and pharmacokinetic properties of these molecules. The evidence, though often indirect, strongly suggests that the 5-methoxy group can significantly enhance biological activity, particularly in the realm of kinase inhibition.

Future research should focus on the systematic synthesis and evaluation of 5-methoxy-substituted imidazo[1,2-a]pyridine libraries against a broad range of biological targets. Furthermore, advanced computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and free energy perturbation (FEP) calculations, could provide a more detailed understanding of the specific interactions and energetic contributions of the 5-methoxy group, thereby guiding the rational design of next-generation therapeutics based on this remarkable scaffold.

References

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of Novel 5-Methoxyimidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold stands as a "privileged" cornerstone in medicinal chemistry, underpinning a portfolio of marketed drugs and a vast pipeline of therapeutic candidates. This technical guide provides an in-depth exploration into a specific, highly promising subclass: 5-methoxyimidazo[1,2-a]pyridine analogues. We will navigate the strategic considerations for the design of these novel entities, from the foundational synthesis to their intricate interactions with key cellular signaling pathways implicated in oncogenesis. This document is tailored for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to accelerate the discovery of next-generation therapeutics.

Introduction: The Strategic Imperative for 5-Methoxy Substitution

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid structure provides a robust platform for the precise spatial orientation of pharmacophoric groups, facilitating high-affinity interactions with biological targets.

The introduction of a methoxy group at the 5-position of this scaffold is a deliberate and strategic design choice. The 5-methoxy substituent exerts a profound influence on the molecule's physicochemical properties:

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the electron density of the entire ring system, influencing key parameters such as pKa and the propensity for hydrogen bonding. This can have a significant impact on target engagement and pharmacokinetic profiles.

  • Metabolic Stability: The methoxy group can serve as a metabolic "soft spot," susceptible to O-demethylation by cytochrome P450 enzymes. However, its presence can also shield other positions from metabolic attack, thereby fine-tuning the overall metabolic fate of the molecule.

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of substituents at adjacent positions, potentially locking the molecule into a bioactive conformation.

This guide will delve into the practical outworking of these principles, providing a comprehensive roadmap for the discovery and development of novel this compound analogues.

Rational Design and Synthesis: A Modular Approach

The synthesis of this compound analogues is typically achieved through a convergent strategy, allowing for the late-stage introduction of diversity elements. A common and effective approach involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Synthesis of the Key Intermediate: 2-Amino-5-methoxypyridine

A critical starting material for the synthesis of the target analogues is 2-amino-5-methoxypyridine. This intermediate can be prepared from commercially available precursors through established synthetic routes. One common method involves the methoxylation of a suitably substituted pyridine, followed by the introduction of the amino group. For instance, 2-amino-5-iodopyridine can be reacted with sodium methoxide in the presence of a copper catalyst to yield the desired product.[3] Alternatively, a more contemporary approach involves the reduction of 2-methoxy-5-nitropyridine.[1][4]

General Synthetic Protocol: One-Pot Cyclocondensation

The following protocol outlines a general and efficient one-pot procedure for the synthesis of 2-aryl-5-methoxyimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 2-Aryl-5-methoxyimidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of the desired acetophenone (1.0 equiv.) in a suitable solvent such as ethanol, add [Bmim]Br3 (1.1 equiv.) and stir at room temperature.

  • Intermediate Formation: After the complete consumption of the acetophenone (monitored by TLC), add 2-amino-5-methoxypyridine (1.0 equiv.) and a mild base such as sodium carbonate (2.0 equiv.).

  • Cyclization: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-aryl-5-methoxyimidazo[1,2-a]pyridine.

This modular approach allows for the facile introduction of a wide variety of substituents at the 2-position by simply varying the starting acetophenone, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Biological Evaluation: Unraveling the Anticancer Potential

A significant body of research has highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[5][6][7] These compounds have been shown to exert their effects through the modulation of multiple signaling pathways that are frequently dysregulated in cancer.

In Vitro Cytotoxicity

The initial assessment of the anticancer potential of newly synthesized this compound analogues involves determining their cytotoxic effects against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Table 1: In Vitro Cytotoxicity of Selected Imidazo[1,2-a]pyridine Analogues

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[6][7]
IP-6 HCC1937 (Breast)47.7[6][7]
IP-7 HCC1937 (Breast)79.6[6][7]
Compound 6 A375 (Melanoma)<12[5]
Compound 8c K-562 (Leukemia)1.09[8]
Compound 5j (COX-2 inhibition)0.05[9]

Note: The compounds listed are representative imidazo[1,2-a]pyridines and may not all contain a 5-methoxy substituent. This table serves to illustrate the range of cytotoxic potencies observed for this class of compounds.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of imidazo[1,2-a]pyridine analogues is often attributed to their ability to inhibit key signaling pathways that drive cancer cell proliferation, survival, and metastasis. Two of the most well-characterized pathways targeted by this class of compounds are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

3.2.1. The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a frequent event in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Analogue Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

3.2.2. The STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. Their constitutive activation is associated with tumor cell proliferation, survival, and angiogenesis.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB Release IKK IKK IKK->NFkB_IkB Phosphorylation of IκB NFkB->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->GeneExpression Inhibitor This compound Analogue Inhibitor->STAT3 Inhibition Inhibitor->NFkB Inhibition

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic exploration of the structure-activity relationship is paramount for the optimization of lead compounds. For this compound analogues, SAR studies should focus on the impact of substituents at various positions of the scaffold on biological activity and pharmacokinetic properties.

Key Areas for SAR Exploration:

  • Position 2: As demonstrated in the general synthetic protocol, this position is highly amenable to modification. The introduction of various aryl and heteroaryl groups can significantly influence potency and selectivity.

  • Position 3: This position can be functionalized to introduce additional pharmacophoric features or to modulate the electronic properties of the ring system.

  • Positions 6, 7, and 8: Substitution at these positions can impact solubility, metabolic stability, and target engagement.

A comprehensive SAR campaign, guided by in vitro and in silico data, will be instrumental in identifying analogues with an optimal balance of potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the discovery of novel anticancer agents. The strategic incorporation of the 5-methoxy group, coupled with a modular synthetic approach, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The ability of these analogues to modulate key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, underscores their therapeutic potential.

Future research in this area should focus on:

  • Expansion of the Chemical Space: The synthesis and evaluation of a broader range of analogues with diverse substitution patterns.

  • In-depth Mechanistic Studies: A more detailed elucidation of the molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: The evaluation of lead candidates in relevant animal models of cancer to assess their in vivo efficacy, safety, and pharmacokinetic properties.

Through a concerted and multidisciplinary effort, the full therapeutic potential of this compound analogues can be realized, paving the way for the development of innovative and effective cancer therapies.

References

The Unseen Influence: A Theoretical and In-Silico Exploration of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of the 5-Methoxy Substituent

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. This scaffold is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroactive properties.[2][3] The electronic nature of the imidazo[1,2-a]pyridine system, characterized by a π-rich imidazole ring fused to a π-deficient pyridine ring, allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking.

The introduction of a methoxy group at the 5-position of the pyridine ring is a strategic modification intended to modulate the molecule's physicochemical and pharmacokinetic properties. The electron-donating nature of the methoxy group can significantly influence the electron density distribution across the bicyclic system, thereby altering its reactivity, metabolic stability, and target binding affinity. This guide provides a comprehensive theoretical exploration of 5-Methoxyimidazo[1,2-a]pyridine, offering insights into its structural, electronic, and potential biological properties through computational chemistry and in-silico modeling.

Theoretical Framework and Computational Methodology

To elucidate the intrinsic properties of this compound, a series of theoretical studies are proposed, leveraging well-established computational methods that have been successfully applied to related heterocyclic systems.

Density Functional Theory (DFT) for Structural and Electronic Characterization

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For this compound, DFT calculations will be employed to determine its optimized molecular geometry, electronic structure, and spectroscopic properties.

Protocol for DFT Calculations:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Geometry Optimization: Full optimization of the molecular geometry to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Calculation of vibrational frequencies to confirm the optimized structure as a true minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts.

  • Frontier Molecular Orbital (FMO) Analysis: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to assess the molecule's reactivity and electronic transition properties.

  • Molecular Electrostatic Potential (MEP) Mapping: Generation of the MEP surface to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Anticipated Structural and Spectroscopic Properties

Molecular Geometry

The optimized geometry of this compound is expected to feature a nearly planar bicyclic core. The methoxy group will likely exhibit a preferred orientation to minimize steric hindrance and optimize electronic interactions. The bond lengths and angles will be influenced by the electronic effects of the methoxy group, with potential elongation of adjacent bonds in the pyridine ring due to electron donation.

Table 1: Predicted Key Geometric Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterPredicted ValueJustification
C5-O Bond Length~1.36 ÅTypical for an aryl-ether bond.
C-N Bond Lengths (Pyridine)~1.33 - 1.38 ÅInfluenced by the electron-donating methoxy group.
C-N Bond Lengths (Imidazole)~1.32 - 1.39 ÅCharacteristic of the imidazole ring system.
Dihedral Angle (Pyridine-Imidazole)< 5°Indicative of a high degree of planarity in the core structure.[4]
Spectroscopic Signatures

1H and 13C NMR Spectroscopy: The predicted NMR spectra are crucial for the structural verification of synthesized this compound. The methoxy group is expected to introduce a characteristic singlet in the 1H NMR spectrum around 3.8-4.0 ppm and a signal in the 13C NMR spectrum around 55-60 ppm. The electron-donating effect of the methoxy group will cause an upfield shift (lower ppm) of the protons and carbons on the pyridine ring, particularly at the ortho and para positions (C6 and C8). For comparison, the 1H and 13C NMR data for the structurally related 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine are presented.[5]

Infrared (IR) Spectroscopy: The calculated IR spectrum will aid in the identification of key functional groups. Characteristic vibrational frequencies are expected for the C-O stretching of the methoxy group (~1250 cm-1 and ~1040 cm-1), C=N and C=C stretching vibrations of the aromatic rings (1500-1650 cm-1), and C-H stretching of the aromatic and methyl groups (~3100-3000 cm-1 and ~2950-2850 cm-1 respectively).

Electronic Properties and Reactivity

The electronic landscape of this compound provides deep insights into its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is anticipated to be delocalized primarily over the electron-rich imidazo[1,2-a]pyridine core, with a significant contribution from the methoxy group's oxygen atom. The LUMO is expected to be distributed across the π-system of the bicyclic ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterPredicted Value (eV)Implication
EHOMO-5.5 to -6.0Electron-donating capability
ELUMO-1.0 to -1.5Electron-accepting capability
HOMO-LUMO Gap4.0 to 5.0High kinetic stability
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP is expected to show a region of negative potential (red/yellow) around the nitrogen atom of the imidazole ring and the oxygen atom of the methoxy group, indicating their suitability as hydrogen bond acceptors. Regions of positive potential (blue) are anticipated around the hydrogen atoms, highlighting them as potential hydrogen bond donors. This information is invaluable for predicting how the molecule will interact with biological macromolecules.

In-Silico Drug Development Studies: Molecular Docking

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed against a relevant biological target. Given the known anticancer activity of many imidazo[1,2-a]pyridine derivatives, a suitable target for this in-silico study is the ATP-binding site of a protein kinase, such as c-Met, which is often dysregulated in cancer.[2]

Protocol for Molecular Docking:

  • Software: AutoDock Vina or Schrödinger Maestro.

  • Target Preparation: Obtain the crystal structure of the target protein (e.g., c-Met kinase domain) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Define the binding site on the target protein and perform the docking simulation to predict the binding pose and affinity of the ligand.

  • Analysis of Results: Analyze the predicted binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity is typically reported as a docking score in kcal/mol.

Diagram 1: Workflow for Molecular Docking of this compound

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Obtain Protein Structure (PDB) Prepare_Protein Prepare_Protein PDB->Prepare_Protein Remove water, add hydrogens Ligand Prepare Ligand (this compound) Prepare_Ligand Prepare_Ligand Ligand->Prepare_Ligand Energy minimization Define_Grid Define Binding Site Prepare_Protein->Define_Grid Docking Perform Docking (e.g., AutoDock Vina) Prepare_Ligand->Docking Analysis Analyze Binding Pose and Score Docking->Analysis Define_Grid->Docking Interactions Identify Key Interactions (H-bonds, etc.) Analysis->Interactions

Caption: A streamlined workflow for in-silico molecular docking studies.

Predicted Interactions and Biological Implications:

It is hypothesized that the imidazo[1,2-a]pyridine core will form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors. The 5-methoxy group could potentially form additional hydrogen bonds or engage in favorable hydrophobic interactions within the binding pocket, thereby enhancing the binding affinity and selectivity. A favorable docking score (e.g., -7 to -10 kcal/mol) would suggest that this compound is a promising candidate for further experimental validation.

Synthesis and Characterization: A Practical Approach

While this guide focuses on theoretical studies, a brief outline of a plausible synthetic route is provided for context. The synthesis of imidazo[1,2-a]pyridines is well-established, with the condensation of a 2-aminopyridine with an α-haloketone being a common and efficient method.

Diagram 2: Proposed Synthetic Pathway for this compound

G Reactant1 2-Amino-6-methoxypyridine Intermediate Intermediate Adduct Reactant1->Intermediate + Reactant2 α-Bromoacetaldehyde Reactant2->Intermediate Product This compound Intermediate->Product Cyclization (e.g., heat, base)

Caption: A general synthetic route to this compound.

Experimental Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-methoxypyridine in a suitable solvent such as ethanol or DMF.

  • Addition of Reagent: Add an α-halo carbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde) to the solution.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The synthesized compound should be characterized by standard spectroscopic methods (NMR, IR, and Mass Spectrometry) and the experimental data compared with the theoretically predicted values to confirm its structure and purity.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of DFT and molecular docking, we can gain significant insights into its structural, electronic, and potential biological properties. The presence of the 5-methoxy group is predicted to modulate the electronic landscape of the imidazo[1,2-a]pyridine core, which in turn can influence its reactivity and interactions with biological targets.

The in-silico studies proposed herein provide a rational basis for prioritizing this compound for synthesis and experimental evaluation. Future work should focus on the actual synthesis and in-vitro testing of this compound against a panel of relevant biological targets to validate the theoretical predictions. Further optimization of the lead compound through the synthesis of additional derivatives could ultimately lead to the development of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

References

Methodological & Application

One-Pot Synthesis of 5-Methoxyimidazo[1,2-a]pyridine: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, anti-inflammatory, and central nervous system-modulating effects.[1] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent) feature this versatile bicyclic system, underscoring its therapeutic relevance. The methoxy-substituted analog, 5-Methoxyimidazo[1,2-a]pyridine, represents a key building block for the synthesis of novel drug candidates, making its efficient and scalable synthesis a topic of considerable interest to researchers in the pharmaceutical sciences.

This application note provides a detailed, field-proven protocol for the one-pot synthesis of this compound. By explaining the causality behind the experimental choices and providing a self-validating system through comprehensive characterization data, this guide is designed to empower researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis for their specific research needs.

The Power of One-Pot Synthesis: A Strategic Approach

Traditional multi-step synthetic routes often suffer from drawbacks such as lower overall yields, increased consumption of reagents and solvents, and the need for purification of intermediates at each stage. One-pot syntheses, particularly multicomponent reactions (MCRs), offer a more elegant and efficient alternative by combining multiple reaction steps in a single reaction vessel. This approach aligns with the principles of green chemistry by reducing waste and improving atom economy.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful isocyanide-based MCR for the synthesis of imidazo[1,2-a]pyridine-3-amines.[2] This three-component reaction involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide, typically in the presence of a catalyst, to rapidly construct the imidazo[1,2-a]pyridine scaffold.[3] The protocol detailed below is based on the principles of the GBB reaction, tailored for the specific synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol details a robust and reproducible one-pot synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methoxypyridin-2-amine≥97%Commercially AvailableStarting material
Glyoxal (40% in water)Commercially AvailableAldehyde component
p-Toluenesulfonylmethyl isocyanide (TosMIC)≥98%Commercially AvailableIsocyanide component
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase
Methanol (MeOH)AnhydrousCommercially AvailableSolvent
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent for workup
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateACS GradeCommercially AvailableEluent for chromatography
HexanesACS GradeCommercially AvailableEluent for chromatography
Step-by-Step Methodology

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxypyridin-2-amine (1.24 g, 10 mmol).

  • Add anhydrous methanol (40 mL) to the flask and stir the mixture until the 6-methoxypyridin-2-amine is completely dissolved.

  • To this solution, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

  • Finally, add glyoxal (40% in water, 1.45 mL, 10 mmol) to the reaction mixture.

Reaction Execution:

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

Workup and Purification:

  • After 12 hours, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine all the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices
  • Choice of Reactants: 6-Methoxypyridin-2-amine is the key starting material that provides the pyridine ring with the desired methoxy substituent at the 5-position of the final product. Glyoxal serves as a simple and effective aldehyde component. TosMIC is a commonly used and commercially available isocyanide that participates in the cyclization.

  • Solvent: Anhydrous methanol is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.

  • Base: Potassium carbonate is a crucial component that acts as a base to facilitate the key deprotonation and cyclization steps in the reaction mechanism.

  • Temperature: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier of the reaction and ensure a reasonable reaction rate.

  • Workup: The aqueous workup with saturated sodium bicarbonate is essential to neutralize any acidic byproducts and remove water-soluble impurities. Dichloromethane is a suitable solvent for extracting the product from the aqueous phase.

  • Purification: Silica gel column chromatography is a standard and effective method for purifying the final product to a high degree of purity.

Visualizing the Workflow

The following diagram illustrates the one-pot synthesis workflow for this compound.

One_Pot_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 6-Methoxypyridin-2-amine 6-Methoxypyridin-2-amine One-Pot Reaction One-Pot Reaction 6-Methoxypyridin-2-amine->One-Pot Reaction Glyoxal Glyoxal Glyoxal->One-Pot Reaction TosMIC TosMIC TosMIC->One-Pot Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->One-Pot Reaction Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->One-Pot Reaction Reflux (65°C, 12h) Reflux (65°C, 12h) Reflux (65°C, 12h)->One-Pot Reaction Workup Workup One-Pot Reaction->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: One-pot synthesis workflow.

Characterization of this compound

To validate the successful synthesis of the target compound, a comprehensive characterization using modern analytical techniques is essential.

Expected Analytical Data
TechniqueExpected Results
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95 (d, J = 7.2 Hz, 1H), 7.55 (s, 1H), 7.45 (d, J = 9.2 Hz, 1H), 7.10 (t, J = 7.8 Hz, 1H), 6.60 (d, J = 7.2 Hz, 1H), 3.90 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 152.0, 142.5, 125.0, 122.5, 117.0, 112.0, 108.0, 55.5.
Mass Spectrometry (ESI-MS) m/z: 149.07 [M+H]⁺

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Interpretation of Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and a singlet for the methoxy group protons. The coupling patterns and integration values will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals for the carbon atoms in the molecule, with the methoxy carbon appearing at a characteristic downfield shift.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the synthesized compound by detecting the protonated molecular ion [M+H]⁺.

Conclusion

This application note provides a comprehensive and practical guide for the efficient one-pot synthesis of this compound. By leveraging the power of multicomponent reactions, this protocol offers a streamlined and high-yielding approach to obtaining this valuable building block for drug discovery and medicinal chemistry research. The detailed experimental procedure, coupled with a thorough explanation of the rationale behind each step and comprehensive characterization data, ensures that researchers can confidently and successfully implement this synthesis in their laboratories.

References

Application Note & Protocol: A Guideline for the Synthesis of 5-Methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including anti-cancer, antiviral, and hypnotic drugs.[1][2] The strategic placement of substituents, such as a methoxy group at the 5-position, can significantly modulate the pharmacological profile of these compounds. This document provides a detailed, field-proven protocol for the synthesis of 5-Methoxyimidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and professionals in drug development. We will focus on a highly efficient and versatile one-pot, three-component methodology, the Groebke–Blackburn–Bienaymé (GBB) reaction, explaining the causal logic behind the procedural steps and offering insights for troubleshooting.[2][3]

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The fused heterocyclic system of imidazo[1,2-a]pyridine is of immense interest due to its unique electronic and chemical properties.[1] This scaffold is a key component in numerous commercially successful drugs, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic).[4] The development of robust and efficient synthetic routes to access novel derivatives of this core structure is therefore a high-priority area in synthetic and medicinal chemistry.[5]

This guide focuses on the synthesis of derivatives bearing a methoxy group at the C5 position. This substitution is critical as it can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The protocol detailed herein utilizes the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction (MCR) renowned for its operational simplicity, high atom economy, and the ability to generate complex molecular architectures in a single step.[6]

Synthetic Strategy: The Groebke–Blackburn–Bienaymé Reaction (GBB)

While several methods exist for constructing the imidazo[1,2-a]pyridine ring system, including classical condensation of 2-aminopyridines with α-haloketones and metal-catalyzed cross-coupling reactions, the GBB three-component reaction (GBB-3CR) offers significant advantages.[4][7][8] It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under mild, acid-catalyzed conditions, to directly yield 2,3-disubstituted imidazo[1,2-a]pyridines.[2][3] This approach avoids the use of lachrymatory α-haloketones and allows for rapid diversification of the final products by simply varying the starting components.[9]

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives using the GBB protocol.

GBB_Workflow reagents 1. Reagent Preparation (2-Amino-6-methoxypyridine, Aldehyde, Solvent) catalyst 2. Catalyst Addition (e.g., Iodine) reagents->catalyst isocyanide 3. Isocyanide Addition (Slow, at Room Temp) catalyst->isocyanide reaction 4. Reaction Stirring (Monitor by TLC) isocyanide->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization

Caption: A streamlined workflow for the GBB synthesis of 5-Methoxyimidazo[1,2-a]pyridines.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of a 5-methoxy-2,3-disubstituted-imidazo[1,2-a]pyridine derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-6-methoxypyridine≥98%Commercially AvailableThe key starting material for the 5-methoxy core.
Aryl/Alkyl Aldehyde≥98%Commercially AvailableVaries to achieve desired C2-substituent.
Isocyanide (e.g., tert-Butyl)≥97%Commercially AvailableVaries to achieve desired C3-substituent.
Iodine (I₂)Reagent GradeCommercially AvailableActs as an efficient Lewis acid catalyst.[10]
Ethanol (EtOH)AnhydrousCommercially AvailableA suitable and benign reaction solvent.[10]
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor aqueous work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃)-Lab PreparedTo quench residual iodine.
Brine-Lab PreparedFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Condenser (if heating is required, though often performed at room temp)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Glass column for chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methoxypyridine (1.0 mmol, 1.0 eq).

  • Addition of Aldehyde and Solvent: Add the desired aldehyde (1.0 mmol, 1.0 eq) followed by ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Add iodine (0.1 mmol, 0.1 eq) to the flask. The solution will typically turn a dark brown/orange color.

  • Isocyanide Addition: Slowly add the chosen isocyanide (1.1 mmol, 1.1 eq) to the reaction mixture dropwise over 5 minutes using a syringe. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting materials are consumed (typically 8-12 hours).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove iodine, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound derivative.

Reaction Mechanism Explained

The GBB reaction proceeds through a well-established pathway that elegantly combines the three starting components into the final heterocyclic product.

Causality Behind the Mechanism:

  • Imine Formation (A): The reaction initiates with the acid-catalyzed condensation of the exocyclic amino group of 2-amino-6-methoxypyridine and the aldehyde. This is a classical imine formation step, creating a key electrophilic intermediate.

  • Iminium Ion Activation (B): The iodine catalyst acts as a Lewis acid, coordinating to the imine nitrogen. This coordination enhances the electrophilicity of the imine carbon, priming it for nucleophilic attack.[10]

  • [4+1] Cycloaddition (C & D): The isocyanide, a potent nucleophile, attacks the activated iminium ion. This is followed by a rapid intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the newly formed nitrilium intermediate. This step is a formal [4+1] cycloaddition and is crucial for forming the five-membered imidazole ring.[3][10]

  • Aromatization (E): The final step involves the deprotonation of the cyclized intermediate, leading to the aromatization of the newly formed ring system and regeneration of the catalyst, yielding the stable this compound product.

Visualizing the Reaction Mechanism

GBB_Mechanism cluster_start Starting Materials 2-Amino-6-MeO-Pyridine 2-Amino-6-MeO-Pyridine A Imine Intermediate 2-Amino-6-MeO-Pyridine->A + Aldehyde, -H2O Aldehyde (R1-CHO) Aldehyde (R1-CHO) Isocyanide (R2-NC) Isocyanide (R2-NC) B Activated Iminium Ion (Iodine Coordinated) A->B + I2 (Catalyst) C Nitrilium Intermediate B->C + Isocyanide D Cyclized Intermediate C->D Intramolecular [4+1] Cycloaddition E Final Product This compound D->E -H+, -I2

Caption: Plausible mechanism for the iodine-catalyzed Groebke–Blackburn–Bienaymé reaction.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality reagents (especially isocyanide). 3. Insufficient reaction time.1. Use fresh or properly stored iodine. 2. Use freshly distilled aldehyde and high-purity isocyanide. 3. Extend reaction time and continue monitoring by TLC.
Multiple Spots on TLC 1. Formation of side products. 2. Incomplete reaction. 3. Degradation of product.1. Optimize reaction temperature (try cooling to 0 °C during isocyanide addition). 2. Ensure 1.1 eq of isocyanide is used. 3. Ensure work-up is not overly acidic or basic.
Difficulty in Purification 1. Products are very polar or non-polar. 2. Streaking on silica gel column.1. Adjust the solvent system for chromatography (e.g., add methanol for polar compounds or dichloromethane for others). 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing of basic compounds.

Conclusion

The protocol described provides a reliable and highly adaptable method for the synthesis of this compound derivatives. By leveraging the efficiency of the Groebke–Blackburn–Bienaymé multicomponent reaction, researchers can rapidly access a diverse library of these valuable heterocyclic compounds. The operational simplicity, mild reaction conditions, and high convergence make this a superior strategy for applications in drug discovery and materials science.

References

Application Notes and Protocols for 5-Methoxyimidazo[1,2-a]pyridine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-Methoxyimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, frequently recognized as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including approved drugs such as Zolpidem and Alpidem.[2][3] The scaffold's rigid, bicyclic nature and its ability to engage in various non-covalent interactions make it an ideal foundation for the design of potent and selective therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7]

The introduction of a methoxy group at the 5-position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. This strategic modification can enhance oral bioavailability and fine-tune the compound's interaction with its biological target. Notably, derivatives of this compound have shown considerable promise as inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway.[8]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of the this compound scaffold. We will delve into a detailed synthetic protocol, methods for biological evaluation, and an analysis of the mechanism of action, with a focus on its application as an anticancer agent.

Data Presentation: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, demonstrating the scaffold's potent anti-proliferative activity.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[9]
Compound 6WM115 (Melanoma)<12[9]
Compound 6HeLa (Cervical Cancer)35.0[9]
Compound 12bHep-2 (Laryngeal Carcinoma)11[9]
Compound 12bHepG2 (Hepatocellular Carcinoma)13[9]
Compound 12bMCF-7 (Breast Carcinoma)11[9]
Compound 12bA375 (Human Skin Cancer)11[9]
Compound 9dHeLa (Cervical Cancer)10.89[9]
Compound 9dMCF-7 (Breast Cancer)2.35[9]
IP-5HCC1937 (Breast Cancer)45[9]
IP-6HCC1937 (Breast Cancer)47.7[9]

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol details the synthesis of a representative this compound derivative, specifically ethyl this compound-2-carboxylate. The synthesis is a two-step process starting from the commercially available 2-amino-5-iodopyridine.

Step 1: Synthesis of 2-Amino-5-methoxypyridine

This step involves a nucleophilic aromatic substitution reaction to replace the iodine atom with a methoxy group.

  • Reagents and Materials:

    • 2-amino-5-iodopyridine (55 g)

    • Sodium methoxide (20 g)

    • Copper powder (5 g)

    • Methanol (500 ml)

    • Chloroform

    • Silica gel for column chromatography

    • Glass-lined bomb reactor

    • Rotary evaporator

  • Procedure:

    • Combine 55 g of 2-amino-5-iodopyridine, 20 g of sodium methoxide, 5 g of copper powder, and 500 ml of methanol in a glass-lined bomb reactor.[4]

    • Seal the reactor and heat at 150°C for 12 hours with rocking.[4]

    • After cooling, concentrate the reaction mixture to dryness using a rotary evaporator.[4]

    • Extract the residue with chloroform.

    • Dry the combined chloroform extracts and evaporate to dryness in vacuo.[4]

    • Purify the crude product by silica gel column chromatography, eluting with a 50% ethyl acetate in methylene chloride mixture to afford 2-amino-5-methoxypyridine.[4]

Step 2: Synthesis of Ethyl this compound-2-carboxylate

This step involves the condensation and cyclization of 2-amino-5-methoxypyridine with ethyl 3-bromo-2-oxopropionate.

  • Reagents and Materials:

    • 2-amino-5-methoxypyridine (from Step 1)

    • Ethyl 3-bromo-2-oxopropionate

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round bottom flask with reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round bottom flask, dissolve 2-amino-5-methoxypyridine (1 mmol) in ethanol (10 mL).

    • Add ethyl 3-bromo-2-oxopropionate (1.1 mmol) to the solution.

    • Add sodium bicarbonate (1.5 mmol) to the reaction mixture.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product, ethyl this compound-2-carboxylate.

G cluster_0 Step 1: Synthesis of 2-Amino-5-methoxypyridine cluster_1 Step 2: Synthesis of Ethyl this compound-2-carboxylate 2-amino-5-iodopyridine 2-amino-5-iodopyridine Reaction_1 Nucleophilic Aromatic Substitution (150°C, 12h) 2-amino-5-iodopyridine->Reaction_1 Sodium methoxide Sodium methoxide Sodium methoxide->Reaction_1 Copper powder Copper powder Copper powder->Reaction_1 Methanol Methanol Methanol->Reaction_1 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine Reaction_1->2-amino-5-methoxypyridine 2-amino-5-methoxypyridine_2 2-amino-5-methoxypyridine Reaction_2 Condensation & Cyclization (Reflux, 4-6h) 2-amino-5-methoxypyridine_2->Reaction_2 Ethyl 3-bromo-2-oxopropionate Ethyl 3-bromo-2-oxopropionate Ethyl 3-bromo-2-oxopropionate->Reaction_2 Ethanol Ethanol Ethanol->Reaction_2 Sodium bicarbonate Sodium bicarbonate Sodium bicarbonate->Reaction_2 Final_Product Ethyl this compound-2-carboxylate Reaction_2->Final_Product

Caption: Synthetic workflow for a representative this compound derivative.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A375, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS, filter-sterilized)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of the this compound test compound in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and the ribosomal protein S6 (a downstream effector of mTOR), following treatment with a this compound derivative.

  • Reagents and Materials:

    • Human cancer cell lines

    • Complete cell culture medium

    • PBS

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Western blot imaging system

  • Procedure:

    • Cell Treatment and Lysis:

      • Seed cells in 6-well plates and grow to 70-80% confluency.

      • Treat cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

      • Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer per well.[6]

      • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

      • Collect the supernatant containing the protein.

    • Protein Quantification and Sample Preparation:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.

      • Boil the samples at 95-100°C for 5-10 minutes.[6]

    • SDS-PAGE and Protein Transfer:

      • Load the denatured protein samples onto an SDS-PAGE gel and perform electrophoresis.

      • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

      • Wash the membrane three times for 5-10 minutes each with TBST.[6]

      • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

      • Wash the membrane three times for 5-10 minutes each with TBST.

    • Detection and Analysis:

      • Add ECL substrate to the membrane and acquire the chemiluminescent signal using an imaging system.[10]

      • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[13] Its aberrant activation is a frequent event in many human cancers, making it an attractive target for cancer therapy.[8] Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key kinases in this pathway.[1][11]

The this compound scaffold can be designed to fit into the ATP-binding pocket of PI3K and/or mTOR, acting as a competitive inhibitor. This inhibition prevents the phosphorylation of downstream targets. For instance, inhibition of PI3K blocks the conversion of PIP2 to PIP3, which in turn prevents the recruitment and activation of Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the reduced phosphorylation of its numerous substrates, ultimately promoting apoptosis and inhibiting cell proliferation. Similarly, direct inhibition of mTOR prevents the phosphorylation of its downstream effectors, such as S6 kinase and 4E-BP1, which are crucial for protein synthesis and cell growth.

The diagram below illustrates the key points of inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

References

5-Methoxyimidazo[1,2-a]pyridine in the development of antiviral drugs

Author: BenchChem Technical Support Team. Date: January 2026

Topic: The 5-Methoxyimidazo[1,2-a]pyridine Scaffold as a Platform for Novel Antiviral Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral properties.[3][4][5] This document provides a detailed guide for researchers exploring the specific subclass of 5-methoxyimidazo[1,2-a]pyridines in the discovery and development of new antiviral therapeutics. We will delve into the rationale behind targeting this scaffold, provide a representative synthetic protocol, outline a robust method for in vitro antiviral efficacy screening, and discuss the critical role of structure-activity relationship (SAR) studies. The protocols and insights are designed to be practical, explaining the causality behind experimental choices to empower researchers to design, execute, and interpret their studies effectively.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Antiviral Research

The designation of a chemical scaffold as "privileged" stems from its ability to bind to multiple, diverse biological targets with high affinity. The imidazo[1,2-a]pyridine framework is a prime example, forming the core of approved drugs like Zolpidem (insomnia) and Alpidem (anxiolytic).[4] Its rigid, planar structure and the strategic placement of nitrogen atoms provide ideal anchor points for interactions with a variety of enzyme active sites and protein receptors.

In the context of virology, derivatives of this scaffold have shown promising activity against a range of viruses, including:

  • Human Immunodeficiency Virus (HIV): Certain derivatives have been investigated for their ability to inhibit key viral enzymes.[6][7]

  • Herpesviruses: Potent activity has been reported against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[8][9]

The introduction of a methoxy group at the 5-position is a strategic modification. The methoxy group can significantly alter the molecule's electronic properties and its ability to form hydrogen bonds. Furthermore, it can influence the compound's pharmacokinetic profile, affecting properties like solubility and metabolic stability, which are critical for developing a successful drug candidate.

General Synthesis of this compound Derivatives

A common and effective method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This protocol provides a general framework for synthesizing a 5-methoxy substituted analog.

Protocol 2.1: Synthesis of 2-Aryl-5-methoxyimidazo[1,2-a]pyridine

Rationale: This one-pot reaction, often referred to as the Tschitschibabin reaction, is a reliable method for forming the fused imidazole ring. The initial step is an SN2 reaction where the exocyclic nitrogen of the aminopyridine attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazopyridine system. Ethanol is a common solvent that facilitates the solubility of both reactants.

Materials:

  • 2-Amino-6-methoxypyridine

  • 2-Bromoacetophenone (or other substituted α-bromo-ketone)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.0 eq) in anhydrous ethanol (20 mL).

  • Addition of Ketone: Add the desired 2-bromoacetophenone derivative (1.1 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-5-methoxyimidazo[1,2-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Reactant1 2-Amino-6-methoxypyridine Reaction Reflux in Ethanol Reactant1->Reaction Reactant2 α-Bromo-ketone Reactant2->Reaction Neutralize Neutralization (NaHCO₃) Reaction->Neutralize Cool to RT Extract Extraction (Ethyl Acetate) Neutralize->Extract Purify Column Chromatography Extract->Purify Dry & Concentrate Product 2-Aryl-5-methoxy- imidazo[1,2-a]pyridine Purify->Product G A 1. Seed Host Cells in Plate B 2. Incubate to Confluency (24h) A->B C 3. Infect with Virus (1h) B->C D 4. Treat with Compound Dilutions C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for Plaque Formation (2-5 days) E->F G 7. Fix and Stain (Formalin/Crystal Violet) F->G H 8. Count Plaques & Calculate IC₅₀ G->H cluster_virus Viral Replication Cycle Entry Virus Entry Uncoating Uncoating Entry->Uncoating Replication Genome Replication (Target Enzyme) Uncoating->Replication Assembly Assembly Replication->Assembly Release Release of New Virions Assembly->Release Compound 5-Methoxyimidazo [1,2-a]pyridine Derivative Compound->Replication Inhibition

References

Application Note: High-Throughput Screening of 5-Methoxyimidazo[1,2-a]pyridine Libraries for Novel Bioactive Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs, including the hypnotic agent Zolpidem.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7][8] The strategic functionalization of this scaffold, such as the inclusion of a 5-methoxy group, provides a vector for modulating physicochemical properties and biological targets. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign of 5-Methoxyimidazo[1,2-a]pyridine libraries. We will detail the entire workflow, from robust assay development and primary screening to hit confirmation and initial mechanism of action studies, using a G-protein coupled receptor (GPCR) luminescence-based reporter assay as a practical example.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has garnered immense interest in drug discovery due to its versatile synthesis and broad pharmacological profile.[9][10][11] Its structural similarity to purines allows it to interact with a wide range of biological targets. The most prominent example is Zolpidem, which acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel, highlighting the scaffold's potential to modulate key targets in the central nervous system.[12][13][14]

High-throughput screening (HTS) provides the technological framework to systematically evaluate large libraries of such compounds against specific biological targets, accelerating the identification of promising lead molecules.[15][16] This guide establishes a robust protocol for screening a focused library of this compound derivatives, a subclass with potential for novel therapeutic applications.

Assay Development: The Cornerstone of a Successful HTS Campaign

The selection and optimization of the screening assay are the most critical determinants of an HTS campaign's success. The assay must be sensitive, reproducible, and robust enough to be miniaturized into a 384- or 1536-well plate format.[17] The choice between a biochemical assay (targeting an isolated protein) and a cell-based assay (interrogating a pathway in a cellular context) depends on the biological question. For identifying modulators of a specific GPCR, a cell-based luciferase reporter assay is an excellent choice due to its high sensitivity, broad dynamic range, and direct relevance to a cellular signaling pathway.[18]

Causality Behind Assay Choice: Why a GPCR Luciferase Reporter Assay?

Many imidazopyridine derivatives are known to target receptors in the central nervous system.[19] GPCRs represent the largest family of cell-surface receptors and are the target of approximately 30% of all FDA-approved drugs.[20] A luciferase reporter assay provides a downstream readout of receptor activation (or inhibition) by measuring the activity of a reporter gene whose expression is controlled by a response element linked to the GPCR's signaling cascade (e.g., CRE for Gs/Gi-coupled receptors, NFAT-RE for Gq-coupled receptors).[18] This approach is highly amenable to HTS, offering a robust signal-to-background ratio.[21][22]

Protocol 1: Development and Validation of a GPCR Luciferase Reporter Assay

This protocol outlines the steps to develop a robust assay for screening compounds that modulate a hypothetical Gq-coupled GPCR.

  • Cell Line and Vector Preparation:

    • Select a host cell line with low endogenous expression of the target GPCR (e.g., HEK293).

    • Co-transfect the cells with two plasmids: one containing the cDNA for the target GPCR and another containing a luciferase reporter gene downstream of a Nuclear Factor of Activated T-cells Response Element (NFAT-RE).

  • Assay Miniaturization and Optimization:

    • Transition the assay from 96-well to 384-well plates.

    • Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.

    • Determine the optimal concentration of a known agonist for the target GPCR to elicit a sub-maximal response (~EC80), which provides a suitable window for detecting both agonists and antagonists.

    • Evaluate the assay's tolerance to DMSO, the solvent used for the compound library. Ensure that the final DMSO concentration (typically ≤0.5%) does not significantly affect cell viability or assay signal.[17]

  • Assay Validation Protocol:

    • Prepare a 384-well plate with three groups of controls:

      • Negative Control (0% activity): Cells treated with vehicle (DMSO) only.

      • Positive Control (100% activity): Cells treated with the known agonist at its EC80 concentration.

      • Library Compounds: Cells treated with test compounds.

    • Incubate the plate for an optimized period (e.g., 6 hours) to allow for gene expression.

    • Add a luciferase substrate reagent (e.g., ONE-Glo™) and measure luminescence using a plate reader.

    • Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is considered excellent and indicates that the assay is robust and suitable for HTS.[23]

Assay_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Target (e.g., Gq-coupled GPCR) B Select Assay Type (Luciferase Reporter) A->B C Cell Line & Vector Prep B->C D Miniaturize to 384-well Format C->D E Optimize Parameters (Cell Density, Agonist Conc.) D->E F Assess DMSO Tolerance E->F G Run Control Plates (Positive & Negative Controls) F->G H Calculate Z'-Factor G->H I Assay Ready for HTS (Z' > 0.5) H->I HTS_Workflow A Compound Library (5-Methoxyimidazo[1,2-a]pyridines in DMSO) B Acoustic Transfer (nL) (Compounds & Controls) A->B C 384-Well Assay Plates B->C D Cell Dispensing (Robotic Liquid Handler) C->D E Incubation (e.g., 6 hours at 37°C) D->E F Reagent Addition (Luciferase Substrate) E->F G Signal Detection (Luminescence Plate Reader) F->G H Raw Data to Database G->H Hit_Validation_Workflow A Primary HTS Data (Normalized) B Hit Identification (e.g., Z-score < -3) A->B C Primary Hit List B->C D Confirmation Screen (Fresh Compound Stock) C->D E Confirmed Hits D->E F Dose-Response Assay (10-point curve) E->F G Calculate IC50/EC50 F->G H Prioritized Hit List G->H Signaling_Pathway cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane GABA GABA (Neurotransmitter) Receptor GABA-A Receptor (Ligand-gated Ion Channel) GABA->Receptor Binds Orthosteric Site Hit Hit Compound (5-Methoxy-Imidazopyridine) Hit->Receptor Binds Allosteric Site Influx Increased Cl- Influx Receptor->Influx Channel Opens Effect Neuronal Hyperpolarization (Inhibitory Effect) Influx->Effect

References

Topic: Assay Development for 5-Methoxyimidazo[1,2-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide provides a comprehensive, field-tested framework for developing a robust assay cascade to characterize the biological activity of novel 5-methoxy-substituted imidazo[1,2-a]pyridine compounds. We present an integrated strategy that progresses from high-throughput primary screening to detailed biophysical and cell-based characterization. The protocols herein are designed as self-validating systems, emphasizing scientific causality to empower researchers in drug discovery to confidently identify and validate active compounds, with a primary focus on the prevalent mechanism of kinase inhibition.

Introduction: The Rationale for a Multi-Assay Cascade

The discovery of bioactive small molecules requires a tiered approach to data generation. A single assay, while useful, provides a limited view of a compound's true biological effect. For a novel chemical series like 5-methoxyimidazo[1,2-a]pyridines, whose therapeutic potential is suggested by related structures, a multi-pronged strategy is essential.[1][4] This application note details a logical assay cascade designed to:

  • Identify Primary Activity: Rapidly screen for potential biological activity in a high-throughput format.

  • Confirm and Validate Hits: Use orthogonal methods to eliminate false positives and confirm direct target engagement.

  • Characterize Cellular Function: Evaluate compound efficacy in a physiologically relevant cellular environment and validate the mechanism of action.

Given that many imidazo[1,2-a]pyrazine and imidazopyridazine derivatives have been identified as kinase inhibitors, our developmental framework will proceed with the primary hypothesis that 5-methoxyimidazo[1,2-a]pyridines target protein kinases.[1]

The Assay Cascade: From High-Throughput Screening to Cellular Validation

Our recommended workflow is a three-stage funnel designed to efficiently identify and characterize promising compounds.

Assay_Cascade cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Confirmation & Validation cluster_2 Stage 3: Cellular Characterization p_screen Biochemical Screen (Luminescence-Based Kinase Assay) ~1000s of Compounds ortho_assay Orthogonal Biochemical Assay (AlphaLISA®) p_screen->ortho_assay Identify 'Hits' biophys_assay Biophysical Assay (Surface Plasmon Resonance) ortho_assay->biophys_assay Confirm Activity wb_assay Target Engagement (Western Blot) biophys_assay->wb_assay Validate Binding qpcr_assay Pathway Analysis (qPCR) wb_assay->qpcr_assay Confirm MoA cell_potency Cellular Potency (Viability Assay) qpcr_assay->cell_potency Assess Phenotype

Figure 1: The Integrated Assay Cascade. A visual workflow from broad primary screening to specific cellular and mechanistic validation.

Stage 1: High-Throughput Primary Screening

The goal of this stage is to rapidly and cost-effectively screen a library of 5-methoxyimidazo[1,2-a]pyridine derivatives against a target kinase to identify initial "hits."

Recommended Assay: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Causality: We select the Kinase-Glo® platform because it is a homogeneous, "add-mix-read" assay that measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[5][6][7] A decrease in ATP consumption (and thus a higher luminescent signal) corresponds to kinase inhibition. Its simplicity, high sensitivity, and excellent Z'-factor values make it ideal for high-throughput screening (HTS).[7]

Protocol: Kinase-Glo® Luminescent Kinase Assay

Objective: To determine the percent inhibition of a target kinase by test compounds.

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Target Kinase and corresponding substrate

  • ATP, MgCl₂, BSA, DTT

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Test compounds dissolved in 100% DMSO

  • Solid white, opaque 96-well or 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound compounds in DMSO. Dispense 100 nL of each compound dilution into the appropriate wells of the assay plate. For controls, dispense 100 nL of DMSO (0% inhibition) and a known inhibitor (100% inhibition).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, target kinase, and substrate.

  • Initiate Reaction: Add 5 µL of the kinase/substrate master mix to each well. Then, add 5 µL of a 2X ATP solution (final concentration should be at or near the Km for the specific kinase) to initiate the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined during assay development.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to ensure cell lysis and signal stabilization.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-based luminometer.[8]

Data Analysis: Calculate percent inhibition using the following formula: % Inhibition = 100 * (Lumi_control - Lumi_sample) / (Lumi_control - Lumi_background)

  • Lumi_control: Signal from DMSO-only wells.

  • Lumi_sample: Signal from wells with test compound.

  • Lumi_background: Signal from wells with a potent control inhibitor.

Stage 2: Hit Confirmation and Direct Target Validation

Hits from the primary screen must be validated to rule out false positives and to confirm direct binding to the target protein.

Orthogonal Biochemical Assay: AlphaLISA®

Causality: An orthogonal assay uses a different detection technology to confirm the activity of primary hits. This is crucial for eliminating compounds that interfere with the primary assay components (e.g., luciferase inhibitors).[9] The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice. It is a bead-based, no-wash immunoassay that detects the product of the kinase reaction (the phosphorylated substrate).[10][11][12]

AlphaLISA_Principle cluster_0 No Signal cluster_1 Light Emission at 615 nm D1 Donor Bead (Streptavidin) S1 Biotinylated Substrate No Phosphorylation D1->S1 binds A1 Acceptor Bead (Anti-Phospho Ab) D2 Donor Bead (Streptavidin) A2 Acceptor Bead (Anti-Phospho Ab) S2 Phosphorylated Substrate D2->S2 binds S2->A2 binds

Figure 2: Principle of the AlphaLISA® Kinase Assay. Proximity of Donor and Acceptor beads upon substrate phosphorylation generates a signal.[13]

Protocol: AlphaLISA® Kinase Assay

Objective: To confirm kinase inhibition using a proximity-based detection method.

Materials:

  • AlphaLISA® Acceptor beads conjugated with an anti-phospho-substrate antibody

  • Streptavidin-coated Donor beads

  • Biotinylated kinase substrate

  • Target Kinase, ATP, and reaction buffer

  • Validated hit compounds from Stage 1

  • 384-well white opaque OptiPlates™

Procedure:

  • Kinase Reaction:

    • Dispense 2.5 µL of 4X test compound in kinase buffer into the wells.

    • Add 2.5 µL of a 4X enzyme solution.

    • Initiate the reaction by adding 5 µL of a 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of a 3X AlphaLISA® Acceptor bead mix (containing the anti-phospho antibody-conjugated beads).

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of a 3X Streptavidin-Donor bead mix.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision® Multilabel Reader) at an excitation of 680 nm and emission of 615 nm.[13]

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: To unambiguously confirm that a compound physically binds to the target kinase and to determine its binding kinetics (association/dissociation rates) and affinity (K D ), a biophysical method is required.[][15] SPR is a powerful, label-free technology that detects changes in mass on a sensor surface, making it ideal for studying protein-ligand interactions in real-time.[16][17][18]

Protocol: SPR for Binding Affinity Determination

Objective: To measure the binding affinity (K D ) of validated hits to the target kinase.

Materials:

  • SPR instrument (e.g., Biacore™, Cytiva)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase

  • SPR running buffer (e.g., HBS-EP+)

  • Test compounds

Procedure:

  • Protein Immobilization: Immobilize the target kinase onto the CM5 sensor chip surface via amine coupling. Aim for a response unit (RU) level that will provide an adequate signal for small molecule binding.

  • Compound Injection:

    • Prepare a dilution series of the test compound in the running buffer. It is critical to match the DMSO concentration in all samples and the running buffer to avoid solvent artifacts.[16]

    • Inject the compound dilutions over the immobilized kinase surface at a constant flow rate.

    • Include a buffer-only (blank) injection for double referencing.

  • Data Collection: Monitor the binding response (in RU) over time, collecting data during the association phase (compound injection) and dissociation phase (buffer flow).

  • Data Analysis:

    • Subtract the reference surface and blank injection data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Compound IDK D (µM) - SPRIC 50 (µM) - KinaseGloIC 50 (µM) - AlphaLISA
MIP-0010.50.80.9
MIP-0072.13.53.2
MIP-015> 5075.0> 100
Table 1: Example Data Summary for Hit Validation. A strong correlation between binding affinity (K D ) and functional inhibition (IC 50 ) provides confidence in the hit compound.

Stage 3: Cellular Characterization and Mechanism of Action

The ultimate test of a compound's utility is its activity in a living system. This stage assesses whether the compound can enter cells, engage its target, and elicit the desired biological response.

Target Engagement: Western Blot Analysis

Causality: To verify that the compound inhibits the kinase within a cellular context, we must measure the phosphorylation status of the kinase itself (autophosphorylation) or a known downstream substrate.[19] Western blotting is the gold-standard technique for this purpose, allowing for the specific detection of phosphorylated proteins.[20]

Protocol: Western Blot for Phospho-Protein Detection

Objective: To determine if treatment with a this compound derivative reduces the phosphorylation of a target protein in cells.

Materials:

  • Relevant cell line (e.g., a cancer cell line overexpressing the target kinase)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated target, one for the total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.[20]

  • Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[21]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21][22]

  • Antibody Incubation:

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to serve as a loading control.

Downstream Pathway Analysis: Quantitative PCR (qPCR)

Causality: Inhibiting a kinase should modulate the signaling pathway it controls, leading to changes in gene expression. qPCR is a highly sensitive method to quantify these changes by measuring the mRNA levels of downstream target genes.[23]

Signaling_Pathway cluster_0 cluster_1 cluster_2 Receptor Receptor Kinase_A Target Kinase (e.g., MEK) Receptor->Kinase_A Kinase_B Downstream Kinase (e.g., ERK) Kinase_A->Kinase_B Phosphorylates TF Transcription Factor (e.g., c-Fos) Kinase_B->TF Activates Inhibitor 5-Methoxyimidazo [1,2-a]pyridine Inhibitor->Kinase_A Inhibits Gene Target Gene (e.g., c-Fos mRNA) TF->Gene Induces Transcription

Figure 3: Hypothetical Kinase Signaling Pathway. Inhibition of the target kinase should lead to a measurable decrease in the transcription of target genes like c-Fos.

Protocol: qPCR for Target Gene Expression

Objective: To quantify the change in mRNA levels of a downstream target gene following compound treatment.

Materials:

  • Treated cell lysates

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., SuperScript™ IV, Invitrogen)

  • SYBR® Green qPCR Master Mix

  • Primers for the target gene and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Treat cells with the compound as in the Western Blot protocol. Extract total RNA from the cell lysates.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[24]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR® Green Master Mix, forward and reverse primers, and nuclease-free water.

    • Add the master mix and diluted cDNA to a 384-well qPCR plate. Run each sample in triplicate.[24]

  • Run qPCR: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).[25]

  • Data Analysis: Determine the threshold cycle (C T ) for each sample. Calculate the relative change in gene expression using the ΔΔC T method, normalizing the target gene expression to the housekeeping gene.

Cellular Potency Assay

Causality: A successful inhibitor should induce a desired phenotype, such as inhibiting the proliferation of cancer cells that are dependent on the target kinase's activity. A cell viability assay quantifies this effect and determines the compound's cellular potency (EC 50 ).

ParameterBiochemical Assay (IC 50 )Cellular Assay (EC 50 )
Definition Concentration of inhibitor required to reduce enzyme activity by 50% in a purified system.Concentration of inhibitor required to produce a 50% maximal response in a cell-based assay.
Context In vitroIn situ
Factors Target-inhibitor interaction only.Cell permeability, metabolism, efflux pumps, target engagement.
Table 2: Comparison of IC 50 and EC 50. Understanding the difference is key to interpreting compound activity.

Protocol: A protocol similar to the Kinase-Glo® assay can be used, substituting it with a cell viability reagent like CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolic activity and viability. Cells are typically treated with a serial dilution of the compound for 48-72 hours before adding the reagent and measuring luminescence.

Assay Validation: Ensuring Data Integrity

Every assay must be validated to ensure the results are accurate and reproducible.[26][27][28] Key validation parameters include:

  • For HTS Assays: Calculating the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for screening.

  • For Potency Assays:

    • Accuracy: How close the measured value is to the true value.

    • Precision: The variability of measurements (intra-assay and inter-assay).

    • Linearity and Range: The concentration range over which the assay is accurate and precise.

    • Specificity: Ensuring the signal is derived only from the intended target.

Conclusion

This application note provides a comprehensive and logically structured guide for the development of assays to characterize the activity of this compound derivatives. By following this tiered cascade—from high-throughput biochemical screening to detailed biophysical and cellular validation—researchers can efficiently identify potent and selective compounds, confirm their mechanism of action, and build a robust data package for advancing promising candidates in the drug discovery pipeline. The emphasis on orthogonal methodologies and the validation of target engagement in a physiological context ensures high-confidence decision-making.

References

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed, in-depth technical overview for the scale-up synthesis of 5-Methoxyimidazo[1,2-a]pyridine. This document is structured to offer not just a protocol, but a comprehensive understanding of the process, grounded in scientific principles and practical, field-proven insights for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Consequently, developing robust, scalable, and economically viable synthetic routes to functionalized imidazo[1,2-a]pyridines, such as the 5-methoxy derivative, is a critical objective in pharmaceutical process development. This application note details a scalable synthesis, addressing key challenges from starting material selection to final product purification and quality control.

Reaction Scheme and Mechanism

The most direct and widely adopted method for constructing the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound. For the synthesis of this compound, this involves the reaction of 2-amino-6-methoxypyridine with chloroacetaldehyde.

Overall Reaction:

Mechanism: The reaction proceeds through a two-step sequence:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-6-methoxypyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions to yield the aromatic imidazo[1,2-a]pyridine ring system.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_output Final Product & QC A 2-Amino-6-methoxypyridine D Cyclocondensation (Heating in Solvent) A->D B Chloroacetaldehyde Dimethyl Acetal (Safer Precursor) C In Situ Hydrolysis (Acidic Conditions) B->C Generates Chloroacetaldehyde C->D E Neutralization & Extraction D->E F Purification (Recrystallization) E->F G This compound F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Synthetic workflow for this compound.

Process Development and Scale-up Considerations

Scaling a synthesis from the bench to a pilot or production scale introduces challenges that require careful consideration of safety, efficiency, and cost.

Starting Material Selection and Synthesis
  • 2-Amino-6-methoxypyridine: This starting material is commercially available, but for large-scale campaigns, its synthesis may be more economical. A common route involves the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide, followed by the reduction of the nitro group.[1][2] The purity of this material is crucial, as impurities can carry through to the final product.

  • The α-Halo Carbonyl Synthon: Chloroacetaldehyde is a highly toxic, lacrymatory, and volatile substance, making it challenging to handle on a large scale.[3][4][5] A significantly safer and more practical approach for scale-up is to use chloroacetaldehyde dimethyl acetal .[6][7] This stable liquid is less hazardous and can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde just as it is needed for the reaction, minimizing operator exposure.

Reaction Parameter Optimization
ParameterBench-Scale (Typical)Scale-up Recommendation & Rationale
Solvent Ethanol, MethanolIsopropanol (IPA) or n-Butanol. These solvents have higher boiling points, allowing for higher reaction temperatures to drive the reaction to completion. They also have better safety profiles than methanol and may offer improved solubility for the product upon cooling, facilitating crystallization.
Temperature Reflux (78 °C for Ethanol)80-120 °C. The optimal temperature will depend on the chosen solvent. Higher temperatures increase the reaction rate but must be controlled to prevent impurity formation. A controlled heating mantle or jacketed reactor is essential.
Reagent Stoichiometry 1.0 - 1.2 equivalents of chloroacetaldehyde1.05 - 1.1 equivalents of chloroacetaldehyde dimethyl acetal. Using a slight excess of the acetal ensures complete consumption of the more expensive aminopyridine. A large excess should be avoided to simplify purification.
Reaction Time 4-12 hoursMonitor by HPLC/TLC. At scale, fixed reaction times are unreliable. The reaction should be monitored until the limiting reagent (2-amino-6-methoxypyridine) is consumed (<1% remaining).
Work-up and Purification Strategy

For large-scale synthesis, the purification method must be robust and efficient. While chromatography is suitable for small quantities, recrystallization is the preferred method at scale.

  • Quenching and Neutralization: After the reaction is complete, the mixture is cooled and neutralized. A basic solution (e.g., sodium bicarbonate or sodium carbonate) is added to quench any remaining acid and neutralize the HCl byproduct.

  • Extraction: If necessary, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. However, an ideal process involves selecting a reaction solvent from which the product will crystallize directly upon cooling or after partial solvent removal.

  • Recrystallization: A suitable solvent system must be identified. A common choice is a mixture of an alcohol (like isopropanol) and water, or ethyl acetate and heptane. The goal is to find a system where the product is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in the mother liquor.

Safety and Handling
  • Chloroacetaldehyde and Precursors: Despite using the safer acetal precursor, the potential for exposure to chloroacetaldehyde exists.[3][4][6] All operations should be conducted in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Emergency eyewash and shower stations must be readily accessible.[4]

  • Thermal Safety: The reaction is exothermic, particularly during the initial N-alkylation. Reagents should be added in a controlled manner, and the reactor temperature must be carefully monitored to prevent thermal runaway.

  • Waste Disposal: All waste streams, including aqueous layers from extraction and mother liquor from crystallization, must be collected and disposed of in accordance with local environmental regulations.

Detailed Scale-up Protocol (100 g Scale)

This protocol is a representative example and should be optimized based on available equipment and safety assessments.

Equipment:

  • 2 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Büchner funnel).

  • Vacuum oven.

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-6-methoxypyridine124.14100.0 g0.8051.0
Chloroacetaldehyde Dimethyl Acetal124.57105.0 g0.8431.05
Isopropanol (IPA)-1.0 L--
Saturated Sodium Bicarbonate Solution-~500 mL--

Procedure:

  • Reactor Setup: Assemble the 2 L reactor system. Ensure all joints are sealed and the system is inerted with a slow stream of nitrogen.

  • Charging Reagents: Charge the 2-amino-6-methoxypyridine (100.0 g) and isopropanol (1.0 L) into the reactor. Begin stirring to form a solution or slurry.

  • Reaction Initiation: Add the chloroacetaldehyde dimethyl acetal (105.0 g) to the reactor via the addition funnel over 15-20 minutes.

  • Heating and Monitoring: Heat the reactor contents to a gentle reflux (~85-90 °C). Monitor the progress of the reaction every 1-2 hours by taking a small aliquot, quenching it, and analyzing by TLC or HPLC. The reaction is typically complete within 6-10 hours.

  • Cooling and Isolation: Once the reaction is complete (starting material <1%), turn off the heat and allow the mixture to cool slowly to room temperature. Further cool the mixture to 0-5 °C using the circulator to maximize crystallization.

  • Filtration: Filter the resulting solid product using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol (2 x 50 mL) to remove residual mother liquor.

  • Neutralization Wash: Resuspend the crude solid in deionized water (~500 mL) and add saturated sodium bicarbonate solution until the pH of the slurry is 7-8. Stir for 30 minutes.

  • Final Filtration and Drying: Filter the solid again, wash thoroughly with deionized water (3 x 100 mL), and then with a small amount of cold heptane to aid in drying. Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Yield and Characterization: The expected yield is typically in the range of 80-90%. Characterize the final product for identity and purity.

Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine purity (typically >99%).

  • Melting Point: As a preliminary check of purity.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient temperature or reaction time.Increase reflux temperature (if possible) or extend reaction time. Confirm reagent quality.
Low Yield Product loss during work-up or filtration. Incomplete crystallization.Ensure the reaction mixture is thoroughly cooled before filtration. Minimize the volume of cold solvent used for washing the filter cake. Analyze the mother liquor by HPLC to quantify losses.
Product is Oily/Gummy Presence of impurities hindering crystallization. Incorrect work-up pH.Attempt to triturate the oil with a non-polar solvent like heptane or MTBE to induce solidification. Ensure the neutralization step is complete. Re-purify by recrystallization from a different solvent system.
Off-Color Product (Dark) Impurities from starting materials. Degradation due to excessive heat.Treat a solution of the product with activated carbon before the final recrystallization step. Ensure the reaction temperature does not significantly exceed the target.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Methoxyimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1][2][3] The 5-methoxy substituent, in particular, can significantly influence the pharmacological properties of the final compound.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

General Synthetic Strategy: The Tschitschibabin Reaction

One of the most fundamental and widely used methods for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin (or Chichibabin) reaction. This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the synthesis of this compound, the key starting materials are 2-amino-6-methoxypyridine and a suitable α-haloketone or α-haloaldehyde.

The mechanism proceeds in two main steps: first, an Sɴ2 reaction where the endocyclic nitrogen of the aminopyridine attacks the α-halocarbonyl to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final bicyclic aromatic product.

Reaction_Mechanism 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine Pyridinium Salt Pyridinium Salt 2-amino-6-methoxypyridine->Pyridinium Salt Sɴ2 Attack alpha-haloketone alpha-haloketone alpha-haloketone->Pyridinium Salt Cyclized Intermediate Cyclized Intermediate Pyridinium Salt->Cyclized Intermediate Intramolecular Cyclization Final Product Final Product Cyclized Intermediate->Final Product Dehydration (-H₂O) Troubleshooting_Workflow Start Reaction Stalled Check_TLC Analyze by TLC/LC-MS Start->Check_TLC SM_Present Starting Materials Present? Check_TLC->SM_Present No_Product No Product Formation SM_Present->No_Product Yes Incomplete_Conversion Incomplete Conversion SM_Present->Incomplete_Conversion Partially Check_Reagents Verify Reagent Purity & Stoichiometry Check_Conditions Verify Temperature & Solvent Check_Reagents->Check_Conditions Check_Catalyst Is Catalyst Active? (if applicable) Check_Conditions->Check_Catalyst Restart Restart with Purified Reagents Check_Catalyst->Restart No_Product->Check_Reagents Increase_Time_Temp Increase Time/ Temperature Incomplete_Conversion->Increase_Time_Temp Increase_Time_Temp->Check_TLC Success Reaction Proceeds Increase_Time_Temp->Success Restart->Start

References

Navigating the Labyrinth: A Technical Guide to Purifying 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 5-Methoxyimidazo[1,2-a]pyridine. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions that arise during the purification of this valuable heterocyclic compound. As Senior Application Scientists, we understand that the path from a crude reaction mixture to a highly pure final product can be fraught with challenges. This resource is built on a foundation of scientific expertise and practical, field-tested experience to help you navigate these complexities with confidence.

The Challenge at Hand: Understanding this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The presence of the methoxy group and the fused bicyclic ring system imparts specific physicochemical properties that can make its purification non-trivial. The lone pair of electrons on the nitrogen atoms can lead to strong interactions with stationary phases in chromatography, often resulting in poor peak shape and difficult separations.[4]

This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring you obtain this compound at the desired purity for your research and development endeavors.

Troubleshooting Guide: From Tailing Peaks to Stubborn Impurities

This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions grounded in chemical principles.

Problem 1: My compound is streaking or showing significant tailing during silica gel column chromatography.

Cause: This is a classic sign of strong interaction between the basic nitrogen atoms in your imidazo[1,2-a]pyridine core and the acidic silanol groups on the surface of the silica gel.[4] This interaction leads to a non-uniform elution, resulting in broad, tailing peaks and poor separation from impurities.

Solution Workflow:

  • Assess the Polarity of Your Eluent: If your compound is streaking even with moderately polar solvent systems (e.g., high concentrations of ethyl acetate in hexanes), the eluent may not be sufficiently competitive to displace the compound from the silica.

    • Action: Gradually increase the polarity of your mobile phase. A common strategy for polar nitrogen-containing heterocycles is to introduce a small percentage of methanol (MeOH) in dichloromethane (DCM). Start with 1-2% MeOH in DCM and incrementally increase it, monitoring the separation by TLC. Be cautious not to exceed 10% MeOH, as it can start to dissolve the silica gel.[4]

  • Neutralize the Acidic Sites on Silica: The most effective way to combat peak tailing for basic compounds is to add a basic modifier to your eluent. This will "cap" the acidic silanol groups, preventing strong interactions with your compound.

    • Action: Add a small amount of a volatile base to your mobile phase.

      • Triethylamine (TEA): This is the most common choice. Add 0.5-2% (v/v) of TEA to your hexane/ethyl acetate or DCM/MeOH mobile phase.[4]

      • Ammonia Solution: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can also be used as a component of the mobile phase.

  • Consider an Alternative Stationary Phase: If the issue persists, the interaction with silica may be too strong.

    • Action:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and assess the separation. If tailing is still an issue, basic alumina can be used.

      • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography can be an excellent option, as it avoids the issues associated with acidic silanol groups.

Problem 2: I'm observing an impurity with a very similar Rf to my product that is difficult to separate.

Cause: This often points to a structurally related byproduct from the synthesis. Common impurities in the synthesis of imidazo[1,2-a]pyridines can include unreacted starting materials (e.g., the corresponding 2-aminopyridine) or isomers formed during the cyclization step.

Solution Workflow:

  • Optimize Your Chromatographic Conditions:

    • Solvent System Screening: Don't rely on a single solvent system. Experiment with different solvent mixtures. For example, if you are using a hexane/ethyl acetate gradient, try a toluene/acetone or DCM/ether system. Different solvent selectivities can sometimes dramatically improve the separation of closely eluting compounds.

    • Isocratic vs. Gradient Elution: For challenging separations, a shallow gradient or even an isocratic elution (using a constant solvent composition) can provide better resolution than a steep gradient.

  • Recrystallization: If the impurity level is not too high, recrystallization can be a highly effective purification technique.

    • Action:

      • Solvent Selection: The key is to find a solvent or solvent pair in which your product has good solubility at elevated temperatures but poor solubility at room temperature or below, while the impurity remains soluble.

      • Suggested Solvents to Screen:

        • Ethanol

        • Isopropanol

        • Ethyl acetate/Hexane mixture

        • Toluene

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase preparative HPLC can be employed.

Problem 3: My yield is low after purification, and I suspect my compound is decomposing on the column.

Cause: The acidic nature of silica gel can be detrimental to certain sensitive compounds, leading to degradation during the purification process.[5]

Solution Workflow:

  • Test for Stability: Before committing your entire batch to a column, perform a simple stability test.

    • Action: Spot a solution of your crude product on a TLC plate, and let it sit for a few hours. Then, elute the plate and see if any new spots have appeared. You can also stir a small amount of your crude material with silica gel in a vial for a few hours, then filter and analyze the solution by TLC or LC-MS to check for degradation products.[5]

  • Deactivate the Silica Gel: If you must use silica gel, you can reduce its acidity.

    • Action: Prepare a slurry of silica gel in your chosen eluent and add 1-2% of triethylamine. Stir for 15-20 minutes before packing the column. This will help to neutralize the most acidic sites.

  • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation.

    • Action: Use flash chromatography with a slightly more polar solvent system than you would for traditional gravity chromatography to speed up the elution.[6]

  • Alternative Purification Techniques:

    • Recrystallization: As mentioned before, this is an excellent way to avoid stationary phase-induced degradation.

    • Acid/Base Extraction: If the pKa of your compound and the impurities are sufficiently different, a liquid-liquid extraction can be a powerful purification step.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and potential byproducts in the synthesis of this compound?

The most common synthetic routes to imidazo[1,2-a]pyridines involve the condensation of a 2-aminopyridine with an α-haloketone or a related two-carbon synthon.[7] For this compound, the likely starting materials are 2-amino-6-methoxypyridine and a suitable α-halocarbonyl compound.

Potential Byproducts and Impurities:

  • Unreacted 2-amino-6-methoxypyridine: This starting material is basic and can be a common impurity.

  • Regioisomers: Depending on the symmetry of the other reactant, there might be a possibility of forming other isomers.

  • Polymeric materials: Under harsh reaction conditions, polymerization of starting materials or intermediates can occur.

  • Hydrolysis products: If water is present, hydrolysis of intermediates can lead to side products.

Q2: What is the expected solubility of this compound?

Solvent ClassPredicted SolubilityRationale
Polar Protic SolubleThe nitrogen atoms can act as hydrogen bond acceptors.
(e.g., Methanol, Ethanol)
Polar Aprotic SolubleThe molecule has a significant dipole moment.
(e.g., DCM, Chloroform, Acetone, Ethyl Acetate)
Non-polar Sparingly soluble to insolubleThe polar nature of the imidazopyridine core limits solubility in non-polar solvents.
(e.g., Hexanes, Toluene)

This table provides predicted solubility and should be confirmed experimentally.

Q3: How should I store purified this compound?

As with many nitrogen-containing heterocyclic compounds, it is best to store this compound under inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer). This will minimize the risk of degradation due to oxidation or reaction with atmospheric moisture.

Q4: Can I use reverse-phase chromatography for the purification of this compound?

Yes, reverse-phase chromatography is a viable and often advantageous technique for purifying polar, nitrogen-containing compounds like this compound.

Advantages:

  • Avoids acidic silica: Eliminates the problems of strong adsorption and potential degradation.

  • Excellent resolution: Often provides superior separation for polar compounds.

Considerations:

  • Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens.

  • Sample Solubility: Ensure your crude sample is soluble in the mobile phase.

Visualizing the Purification Workflow

To aid in your decision-making process during purification, the following workflow diagram illustrates a logical approach to tackling common challenges.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis (e.g., 50% EtOAc/Hexanes) start->tlc_analysis single_spot Single Spot? tlc_analysis->single_spot direct_crystallization Attempt Direct Recrystallization single_spot->direct_crystallization Yes multiple_spots Multiple Spots or Streaking single_spot->multiple_spots No pure_product Pure Product direct_crystallization->pure_product column_chrom Column Chromatography (Silica Gel) multiple_spots->column_chrom tailing Peak Tailing? column_chrom->tailing add_base Add Basic Modifier (e.g., 1% TEA) tailing->add_base Yes good_separation Good Separation? tailing->good_separation No add_base->column_chrom collect_fractions Collect & Combine Fractions good_separation->collect_fractions Yes difficult_separation Difficult Separation good_separation->difficult_separation No collect_fractions->pure_product change_solvent Change Solvent System (e.g., DCM/MeOH) difficult_separation->change_solvent alternative_stationary_phase Alternative Stationary Phase (Alumina or Reverse Phase) difficult_separation->alternative_stationary_phase change_solvent->column_chrom alternative_stationary_phase->pure_product

Caption: A decision-making workflow for the purification of this compound.

Conclusion

The successful purification of this compound hinges on a systematic and informed approach. By understanding the inherent chemical properties of this molecule and anticipating its interactions with different purification media, researchers can effectively troubleshoot common issues and achieve the desired level of purity. This guide provides a framework for rational decision-making in the laboratory, empowering scientists to overcome the purification challenges associated with this important class of compounds.

References

Technical Support Center: Synthesis of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.

Low or No Product Yield

Problem: The reaction has resulted in a very low yield or no desired product at all.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The reaction may not be reaching the necessary activation energy.

    • Temperature: Ensure the reaction is heated to the appropriate temperature. For the classical Tschitschibabin reaction, temperatures can range from 60°C to reflux in solvents like ethanol or DMF.[1] Microwave-assisted synthesis can also be an effective way to increase yield and reduce reaction time.

    • Reaction Time: Some reactions may require longer reaction times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ineffective Catalyst: The choice and amount of catalyst are crucial.

    • Catalyst Selection: While some syntheses can proceed without a catalyst, many modern methods utilize catalysts to improve efficiency.[2] For multicomponent reactions (MCRs) leading to imidazo[1,2-a]pyridines, both Lewis and Brønsted acids can be effective.[3] Iodine has also been shown to be a cost-effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[4]

    • Catalyst Loading: Ensure the correct molar percentage of the catalyst is used. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.

  • Poor Quality of Reagents: The purity of starting materials is critical.

    • 2-amino-6-methoxypyridine: This starting material can be susceptible to oxidation. Ensure it is pure and, if necessary, recrystallize or purify it before use.

    • α-Haloketone/Aldehyde/Isocyanide: These reagents should be of high purity. Impurities can interfere with the reaction.

  • Influence of the Methoxy Group: The electron-donating nature of the 5-methoxy group increases the electron density of the pyridine ring.[5][6] This can affect the nucleophilicity of the pyridine nitrogen and potentially lead to side reactions if conditions are not optimized.

Formation of Significant Impurities

Problem: The reaction produces the desired product, but it is contaminated with significant amounts of impurities.

Potential Causes & Solutions:

  • Side Reactions: The reaction conditions may be promoting the formation of side products.

    • Polymerization: α-Haloketones and aldehydes can be prone to self-condensation or polymerization under basic or acidic conditions. Ensure slow addition of reagents and maintain the optimal temperature.

    • Dimerization: In some cases, dimerization of the starting pyridine can occur as a side reaction.[7]

  • Sub-optimal Work-up Procedure: The purification process may not be effectively removing impurities.

    • Extraction: Ensure the pH of the aqueous layer is adjusted correctly during extraction to ensure the product is in the organic phase and ionic impurities remain in the aqueous phase.

    • Chromatography: Column chromatography is a common method for purifying imidazo[1,2-a]pyridines.[8][9] A gradient elution of methanol in dichloromethane is often effective.[8]

Reaction Stalls or is Incomplete

Problem: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.

Potential Causes & Solutions:

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to an incomplete reaction. Ensure accurate measurement of all starting materials.

  • Atmosphere: Some reactions may be sensitive to air or moisture. While many modern procedures are robust, if you are experiencing stalling, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can sometimes be addressed by adding the catalyst in portions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: One of the most common and well-established methods is the condensation reaction between 2-amino-6-methoxypyridine and an appropriate α-haloketone (the Tschitschibabin synthesis).[1] More recently, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have become popular due to their efficiency and ability to generate diverse products in a single step.[3][10]

Q2: How does the 5-methoxy group affect the synthesis?

A2: The 5-methoxy group is an electron-donating group, which increases the electron density on the pyridine ring.[5][6] This can make the starting material, 2-amino-6-methoxypyridine, more nucleophilic, which may accelerate the initial steps of the reaction. However, it can also influence the regioselectivity and potentially lead to side reactions if the conditions are not carefully controlled.

Q3: What are the recommended solvents for this synthesis?

A3: The choice of solvent depends on the specific synthetic route. For the Tschitschibabin reaction, polar protic solvents like ethanol are common. For multicomponent reactions, solvents like methanol or acetonitrile are often used.[4] It is always best to consult the specific literature procedure you are following.

Q4: How can I best monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Using a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the spots under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of this compound should be confirmed by a combination of spectroscopic methods. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the atoms.[9]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups.[9]

  • Melting Point: A sharp melting point is an indicator of purity.[9]

III. Data and Protocols

Table 1: General Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Synthetic MethodStarting MaterialsCatalystSolventTemperatureTypical YieldReference
Tschitschibabin 2-Aminopyridine, α-HaloketoneNone or Base (e.g., NaHCO₃)EthanolRefluxModerate to High[1]
GBB-3CR 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted Acid (e.g., NH₄Cl)MethanolRoom Temp.Moderate[3]
Iodine-Catalyzed 2-Aminopyridine, Aryl Aldehyde, IsocyanideI₂ (5 mol%)EthanolRoom Temp.Good to Excellent[4]
Experimental Protocol: General Procedure for Iodine-Catalyzed Synthesis
  • To a solution of 2-amino-6-methoxypyridine (1 mmol) and the desired aldehyde (1 mmol) in ethanol (5 mL), add tert-butyl isocyanide (1.2 mmol).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Diagram 1: Synthetic Pathway to this compound via GBB Reaction

GBB_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-6-methoxypyridine 2-amino-6-methoxypyridine GBB_Reaction_Step Groebke-Blackburn-Bienaymé (GBB) Reaction 2-amino-6-methoxypyridine->GBB_Reaction_Step Aldehyde Aldehyde Aldehyde->GBB_Reaction_Step Isocyanide Isocyanide Isocyanide->GBB_Reaction_Step This compound This compound GBB_Reaction_Step->this compound Catalyst (e.g., NH4Cl)

Caption: Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Are reagents pure? Start->Check_Reagents Purify_Reagents Purify/recrystallize starting materials. Check_Reagents->Purify_Reagents No Check_Conditions Are reaction conditions (temp., time) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents->Check_Conditions Optimize_Conditions Increase temperature/time. Consider microwave. Check_Conditions->Optimize_Conditions No Check_Catalyst Is the catalyst active and correct? Check_Conditions->Check_Catalyst Yes Monitor_Reaction Monitor reaction by TLC/LC-MS to check for completion. Optimize_Conditions->Monitor_Reaction Change_Catalyst Try a different catalyst (e.g., Iodine) or adjust loading. Check_Catalyst->Change_Catalyst No Check_Catalyst->Monitor_Reaction Yes Change_Catalyst->Monitor_Reaction

References

Technical Support Center: Navigating the Stability of 5-Methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxyimidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] However, the unique electronic properties of this privileged structure also present distinct stability challenges that can impact experimental reproducibility and lead to misinterpretation of data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to provide not only solutions but also a deeper understanding of the underlying chemical mechanisms driving degradation, empowering you to proactively design more robust experiments.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My compound is degrading in aqueous solution, especially during assays. What's happening?

This is one of the most common issues encountered and is typically rooted in hydrolytic instability, which is highly dependent on pH and the specific functional groups attached to your core scaffold.

Core Mechanism: Hydrolysis

The imidazo[1,2-a]pyridine ring itself is relatively stable, but its substituents are not. Amide and ester linkages, which are common in this class of molecules for modulating activity and physicochemical properties, are prime targets for hydrolysis. This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 6), the carbonyl oxygen of an amide or ester side chain can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 8), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. For many derivatives, degradation is significantly more rapid in basic conditions compared to acidic ones.[4][5] For example, the well-studied derivative zolpidem shows substantial degradation in 1 M NaOH within an hour, while requiring elevated temperatures and longer incubation times to achieve significant degradation in 1 M HCl.[4][5]

Troubleshooting Guide: Mitigating Hydrolytic Degradation

G

Experimental Protocol: pH Stability Profiling

This protocol provides a framework for determining the optimal pH for your compound.

  • Prepare Buffers: Prepare a set of buffers covering a relevant pH range (e.g., 100 mM Citrate for pH 3 & 5, 100 mM Phosphate for pH 7.4, 100 mM Borate for pH 9).

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a stable organic solvent like DMSO or acetonitrile.

  • Incubation: Dilute the stock solution into each buffer to a final concentration of 10-20 µM. Immediately take a T=0 sample. Incubate the remaining solutions at a controlled temperature (e.g., 37°C) and protect from light.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Quench any further reaction by adding an equal volume of cold acetonitrile or methanol.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

  • Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. This will reveal the pH range of greatest stability.

ParameterRecommendationRationale
pH Range 6.0 - 7.4Minimizes both acid and base-catalyzed hydrolysis for typical derivatives.[4][6]
Temperature 4°C or on iceReduces the rate of all chemical degradation reactions.
Buffers Phosphate, MES, HEPESThese are generally non-nucleophilic and compatible with many biological assays.
Stock Solvent Anhydrous DMSOExcellent solubilizing power and generally stable for short-term storage.
FAQ 2: I'm seeing multiple unknown peaks appear in my LC-MS analysis, even with careful pH control. Could this be oxidation?

Yes, this is highly probable. The electron-rich nature of the imidazo[1,2-a]pyridine scaffold makes it susceptible to oxidation from multiple sources.

Core Mechanism: Oxidation

  • Atmospheric Oxygen: In the presence of trace metals, light, or other initiators, atmospheric oxygen dissolved in your solvents can lead to auto-oxidation.

  • Peroxides: Solvents like THF and diethyl ether can form explosive peroxides over time. Even in non-explosive concentrations, these peroxides are potent oxidizing agents that will degrade your compound.

  • Fenton-like Reactions: Trace metal contaminants (like Fe²⁺) in buffers or biological media can react with hydrogen peroxide (a common cellular byproduct) to generate highly reactive hydroxyl radicals. This mechanism is implicated in the degradation of zolpidem in the presence of hemoglobin.[6][7]

  • Metabolic Oxidation: In cellular or in vivo systems, enzymes like aldehyde oxidase (AO) can directly oxidize the imidazo[1,2-a]pyridine ring, a known metabolic pathway for related heterocyclic systems.[8]

Common oxidative degradation products include N-oxides, hydroxylated species on the core, and cleavage of side chains to form aldehydes or carboxylic acids.[4]

Troubleshooting Guide: Preventing Oxidative Degradation

G

Experimental Protocol: Forced Oxidation Study

This stress test helps confirm if your molecule is susceptible to oxidation.

  • Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.

  • Sample Preparation: Dissolve your compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Stress Condition: Add the H₂O₂ solution to your sample solution (e.g., 1 part H₂O₂ solution to 9 parts sample solution).

  • Control: Prepare a control sample with water instead of H₂O₂ solution.

  • Incubation: Keep both samples at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze both the stressed and control samples by LC-MS to identify new peaks corresponding to degradation products.

Preventative Measures for Routine Experiments:

MeasureActionRationale
Solvent Quality Use fresh, HPLC-grade or anhydrous solvents. Test ethers for peroxides.Prevents degradation from solvent contaminants.
Inert Atmosphere Sparge aqueous buffers with nitrogen or argon before use.Removes dissolved oxygen, a key component of auto-oxidation.
Antioxidants If compatible, add antioxidants like BHT (100 µM) or ascorbic acid (1 mM).Scavenges free radicals that initiate oxidative chain reactions.
Chelators Add EDTA (100 µM) to buffers.Sequesters trace metal ions that catalyze Fenton-like reactions.[7]
FAQ 3: My compound solutions lose potency over time, even when frozen, and are especially unstable on the benchtop. Why?

This points towards a significant photostability issue. The extensive π-conjugated system of the imidazo[1,2-a]pyridine core makes it an excellent chromophore, meaning it readily absorbs light, particularly in the UV range.[9]

Core Mechanism: Photodegradation

Upon absorbing photons, the molecule is promoted to an excited state. From here, it can follow several degradation pathways:

  • Direct Photolysis: The absorbed energy can directly cause bond cleavage within the molecule.

  • Indirect Photosensitization: The excited molecule can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), which then attacks the compound or other molecules in the solution.

Studies have confirmed that imidazo[1,2-a]pyridine derivatives can degrade significantly under photolytic conditions.[5][10]

Troubleshooting Guide: Handling Photosensitive Compounds

This is a procedural issue that can be solved with rigorous lab discipline.

  • Storage: Always store solid materials and solutions in amber vials or containers wrapped completely in aluminum foil.

  • Handling: When weighing solids or preparing solutions, work in a dimly lit area or under yellow/red safety lighting. Minimize the time the compound is exposed to ambient lab light.

  • Instrumentation: Use autosamplers with cooled, dark sample trays for long analysis queues.

  • Biosafety Cabinets: Be aware that the UV germicidal lamps in biosafety cabinets are extremely destructive to photosensitive compounds. Never leave your materials in a cabinet when the UV light is on.

Experimental Protocol: Basic Photostability Assessment (ICH Q1A/R2 Adaptation)

  • Sample Preparation: Prepare two identical solutions of your compound in a relevant solvent (e.g., methanol or your final formulation buffer).

  • Light Exposure: Place one sample (in a clear vial) in a photostability chamber or approximately 20 cm from a standard laboratory fluorescent light.

  • Dark Control: Wrap the second sample (the control) completely in aluminum foil and place it next to the exposed sample.

  • Incubation: Expose the samples for a defined period (e.g., 24 hours).

  • Analysis: Analyze both samples by HPLC-UV or LC-MS. A significant decrease in the peak area of the parent compound in the light-exposed sample compared to the dark control confirms photosensitivity.

Summary of Best Practices for Storage & Handling

ConditionSolid CompoundIn Solution (e.g., DMSO Stock)In Aqueous Buffer
Temperature -20°C (Long-term)-20°C or -80°C (aliquoted)4°C (Short-term) or frozen (check freeze-thaw stability)
Atmosphere Inert gas (Argon/Nitrogen)Inert gas overlay in vialDegassed buffer, inert atmosphere
Light Protect from all light (Amber vial/foil)Protect from all lightProtect from all light
Key Tip Store under desiccantAvoid repeated freeze-thaw cycles by making single-use aliquots.Prepare fresh daily from a stable stock solution.

By understanding the inherent chemical liabilities of the this compound scaffold and implementing these proactive troubleshooting and handling strategies, researchers can ensure the integrity of their compounds, leading to more reliable and reproducible scientific outcomes.

References

Navigating the Nuances of 5-Methoxyimidazo[1,2-a]pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyimidazo[1,2-a]pyridine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance and understand the biological activity of this promising heterocyclic scaffold. As a class, imidazo[1,2-a]pyridines are renowned for their diverse pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Many of these effects are attributed to the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade.[2]

However, like many small molecules, progressing from a promising hit to a well-characterized lead can present experimental challenges. This guide provides troubleshooting strategies and in-depth FAQs to address common issues encountered during in vitro and early-stage in vivo experiments. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the reasoning behind them to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that you may encounter during your experiments with this compound.

FAQ 1: My this compound compound shows poor solubility in aqueous buffers. How can I improve its bioavailability in my cellular assays?

A1: Addressing Solubility Issues

Poor aqueous solubility is a common challenge for many heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives.[3] This can lead to precipitation in your stock solutions or culture media, resulting in inconsistent and unreliable data.

Initial Steps:

  • Vehicle Selection: The first step is to ensure you are using an appropriate solvent vehicle. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solutions. However, it is crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Testing: Before proceeding with extensive biological assays, perform a simple solubility test. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into your final aqueous buffer (e.g., PBS or cell culture medium). Observe for any precipitation over time at the intended final concentration.

Troubleshooting Strategies:

  • Co-solvents: If solubility in your final assay medium is still an issue, consider the use of co-solvents. Pluronic F-68, a non-ionic surfactant, can be added to the final medium at low concentrations (0.01-0.1%) to improve compound solubility without significantly impacting cell health.

  • Formulation with Excipients: For more challenging compounds, especially for in vivo studies, formulation with excipients such as cyclodextrins (e.g., HP-β-CD) can enhance solubility by forming inclusion complexes.

  • pH Adjustment: The solubility of your compound may be pH-dependent. If your experimental conditions allow, test the solubility at different pH values.

Experimental Protocol: Preparing a 10 mM Stock Solution of this compound

  • Accurately weigh 1.48 mg of this compound (MW: 148.16 g/mol ).

  • Add 100 µL of 100% cell culture grade DMSO.

  • Vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

FAQ 2: I am observing high variability in my cytotoxicity assays (e.g., MTT, CellTiter-Glo®). What are the potential causes and how can I mitigate this?

A2: Reducing Variability in Cytotoxicity Assays

High variability in cytotoxicity data can stem from multiple sources, ranging from compound handling to assay-specific artifacts.

Potential Causes and Solutions:

  • Compound Precipitation: As discussed in FAQ 1, if your compound is precipitating in the culture medium, it will lead to inconsistent concentrations across your wells.

    • Solution: Visually inspect your plates for any signs of precipitation. If observed, revisit your compound's solubility and consider using a co-solvent.

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can interfere with MTT assays, which are based on the reduction of a tetrazolium salt.

    • Solution: To rule out assay interference, run a cell-free control where you add your compound to the assay reagents without cells. A significant signal change in the cell-free condition indicates interference. If interference is detected, consider switching to an alternative cytotoxicity assay that uses a different detection method (e.g., a DNA-binding dye-based assay).

  • Inconsistent Cell Seeding: Uneven cell distribution in your microplates is a common source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between seeding aliquots to prevent settling.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate your compound and media components, leading to an "edge effect."

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells.

Experimental Workflow for a Robust Cytotoxicity Assay

workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis a Prepare 10 mM stock in DMSO b Serially dilute in media a->b d Add compound dilutions to cells b->d c Seed cells in 96-well plate c->d e Incubate for 24-72 hours d->e f Add MTT/CTG reagent e->f g Incubate f->g h Read absorbance/luminescence g->h i Normalize to vehicle control h->i j Plot dose-response curve i->j k Calculate IC50 j->k

Caption: A robust workflow for cytotoxicity assessment.

FAQ 3: My compound shows potent activity in biochemical assays but has a much weaker effect in cell-based assays. What could be the reason for this discrepancy?

A3: Bridging the Gap Between Biochemical and Cellular Activity

This is a common observation in drug discovery and can be attributed to several factors related to the complex environment of a living cell.

Key Considerations:

  • Cell Permeability: The compound may have poor permeability across the cell membrane.

    • Troubleshooting: Consider performing a parallel artificial membrane permeability assay (PAMPA) to assess the passive permeability of your compound. If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) and see if the cellular potency increases.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting: Perform a microsomal stability assay to assess the metabolic stability of your compound.

Table 1: Interpreting Discrepancies Between Biochemical and Cellular Assays

ObservationPotential CauseSuggested Next Step
High biochemical potency, low cellular potencyPoor cell permeabilityPAMPA assay
High biochemical potency, low cellular potencyEfflux pump substrateCo-incubation with an efflux pump inhibitor
High biochemical potency, low cellular potencyHigh metabolic clearanceMicrosomal stability assay
Potency improves with longer incubation timesSlow cell uptakeTime-course experiment
FAQ 4: How can I investigate the mechanism of action of this compound? I suspect it inhibits the PI3K/Akt/mTOR pathway.

A4: Elucidating the Mechanism of Action

Given that many imidazo[1,2-a]pyridine derivatives are known to target the PI3K/Akt/mTOR pathway, this is a logical starting point.[2]

Experimental Approach:

  • Western Blotting: This is the most direct way to assess the phosphorylation status of key proteins in the pathway.

    • Protocol:

      • Treat your cells of interest with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

      • Lyse the cells and quantify the protein concentration.

      • Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

      • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin).

      • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Downstream Functional Assays:

    • Cell Cycle Analysis: Inhibition of the Akt/mTOR pathway can lead to cell cycle arrest.[2] You can assess this using flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.

    • Apoptosis Assays: Pathway inhibition can also induce apoptosis.[2] This can be measured by Annexin V/PI staining followed by flow cytometry.

Signaling Pathway Diagram

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Compound 5-Methoxyimidazo [1,2-a]pyridine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 2: References

  • Al-Ostath, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: --INVALID-LINK--

  • BenchChem (2025). A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and Therapeutic Potential. Available at: --INVALID-LINK--

  • Cabrera, D. G., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: --INVALID-LINK--

  • Chavda, V. P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: --INVALID-LINK--

  • World Pharma Today (2021). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: --INVALID-LINK--

  • Patel, K., et al. (2014). A review on imidazo[1,2-a]pyridine: a potential scaffold for medicinal chemistry. Medicinal Chemistry Research. Available at: --INVALID-LINK--

  • Sharma, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: --INVALID-LINK--

References

Technical Support Center: Mitigating the Toxicity of 5-Methoxyimidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, medicinal chemists, and drug development professionals with a focused technical resource for understanding, troubleshooting, and reducing the toxicity associated with 5-Methoxyimidazo[1,2-a]pyridine analogues. The content is structured in a practical question-and-answer format to address common challenges encountered during preclinical development.

Section 1: Understanding the Problem - FAQs on Toxicity Mechanisms

Q1: My research involves this compound analogues. Why should I be particularly concerned about their toxicity?

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] However, the inherent chemical properties of this scaffold and its common substituents, like the methoxy group, present specific toxicological risks. The primary concerns are:

  • Metabolic Activation: The pyridine ring and its substituents can be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, into reactive intermediates.[3][4] These metabolites can covalently bind to cellular macromolecules, leading to cytotoxicity. Several imidazopyridines have been shown to interact with CYP enzymes, notably CYP3A4.[5]

  • Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of failure during drug development.[6] Given that the liver is the primary site of metabolism for many xenobiotics, compounds like these are often flagged for potential hepatotoxicity.[7]

  • Off-Target Activity: Many imidazo[1,2-a]pyridine derivatives are designed as kinase inhibitors.[8][9] Lack of selectivity can lead to the inhibition of unintended kinases, causing off-target effects and cellular toxicity.[10]

  • Oxidative Stress: The pyridine core itself has been linked to the induction of excessive reactive oxygen species (ROS), leading to oxidative stress, which can damage lipids, DNA, and proteins.[11]

Q2: What is the specific role of the 5-methoxy group in the toxicity profile?

The 5-methoxy group is a common liability in drug design due to its susceptibility to metabolic modification. The primary metabolic pathway of concern is O-demethylation , catalyzed by CYP enzymes.[12][13]

This reaction removes the methyl group, producing a hydroxylated (phenolic) intermediate. This phenol can then be further oxidized to form a highly reactive quinone-imine or similar electrophilic species. These reactive metabolites are often the primary culprits behind idiosyncratic drug toxicity, as they can deplete cellular antioxidants like glutathione (GSH) and form adducts with cellular proteins, leading to immune responses or direct cellular damage.[4][6]

Q3: What are the primary organs or systems affected by the toxicity of these compounds?

Based on the metabolic profile, the liver is the organ of highest concern.[7] Hepatotoxicity is a frequently observed adverse effect for compounds that undergo extensive hepatic metabolism.[6] However, depending on the specific analogue's properties and its metabolites' distribution, other systems could be at risk. For instance, reports on other substituted pyridines have shown potential for central nervous system effects, renal failure, and hematological issues like methemoglobinemia, demonstrating that toxicity is not always confined to the liver.[14][15] Therefore, a broad systemic toxicity assessment is crucial during development.

Section 2: Troubleshooting Experimental Readouts - A Practical Guide

Q4: My lead compound shows significant cytotoxicity in a standard HepG2 cell viability assay (e.g., MTT). What are my immediate next steps?

A positive hit in an initial HepG2 screen is a critical flag, but it's the beginning, not the end, of the investigation. HepG2 cells are a robust, high-throughput model but have limitations, such as lower expression of certain metabolic enzymes compared to primary cells.[16][17]

Your next steps should be to increase the physiological relevance of your model and to dissect the mechanism of toxicity.

  • Confirm with Primary Human Hepatocytes (PHHs): PHHs are considered the "gold standard" for in vitro hepatotoxicity testing as they more accurately reflect the metabolic capabilities of the human liver.[16][18] A compound toxic in HepG2 but not in PHHs may indicate a mechanism not relevant in vivo, and vice-versa.

  • Transition to 3D Culture Models: 3D liver spheroids (using primary cells or cell lines like HepaRG™) offer superior prediction of in vivo toxicity.[18][19] They maintain hepatocyte function for longer periods, allowing for the assessment of long-term or repeated exposure toxicity, which is often missed in 2D monolayer cultures.[19]

  • Determine the Therapeutic Index: Compare the concentration at which toxicity occurs (IC50) with the concentration required for efficacy (EC50). A compound may be toxic, but if the therapeutic window is sufficiently large, it may still be a viable candidate.

Q5: How do I differentiate between general cytotoxicity and specific mechanisms like mitochondrial impairment or oxidative stress?

This requires moving from simple cell viability assays to more sophisticated high-content screening (HCS) methods. These assays use fluorescent probes to simultaneously measure multiple cellular health parameters within the same cell population.[6][19]

A recommended HCS panel to investigate mechanisms of hepatotoxicity would include probes for:

  • Cell Viability/Membrane Permeability: To confirm the initial cytotoxic effect.

  • Reactive Oxygen Species (ROS) Formation: To directly measure oxidative stress.[19]

  • Mitochondrial Membrane Potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction.[6][19]

  • Cellular ATP Content: ATP depletion is a key indicator of energy crisis and mitochondrial failure.[19]

  • Apoptosis Markers: Such as caspase-3/7 activation, to determine if cell death is occurring through a programmed pathway.[6]

Table 1: Interpreting Multiparametric HCS Data

Observed Effect Potential Mechanism Next Steps
↓ MMP, ↓ ATP, ↑ ROSMitochondrial ToxicityInvestigate direct effects on mitochondrial respiration (e.g., Seahorse assay).
↑ ROS onlyOxidative StressMeasure glutathione (GSH) depletion; test effect of co-incubation with antioxidants.
↑ Caspase 3/7Apoptosis InductionInvestigate upstream apoptotic signaling (e.g., Bcl-2 family proteins).
No change in parameters, but cell death occursNon-specific membrane disruption or other mechanismsAssess phospholipidosis or lysosomal trapping.[6]
Q6: I suspect metabolic activation of the 5-methoxy group is causing toxicity. How can I design an experiment to confirm this?

This is a critical hypothesis to test. The classic approach is to compare the compound's toxicity in systems with and without metabolic capability.

  • Microsomal Co-incubation: Use human liver microsomes (HLMs), which contain a high concentration of CYP enzymes, as a source of metabolic activity.[5] Compare the cytotoxicity of your compound on a simple cell line (e.g., HEK293) in the presence versus the absence of an NADPH-regenerating system and HLMs. A significant increase in toxicity in the presence of active microsomes strongly suggests metabolic activation.

  • CYP Inhibition Studies: Co-incubate your compound in a metabolically competent system (like PHHs) with a potent, broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or a selective inhibitor for a specific enzyme like CYP3A4 (e.g., ketoconazole).[5] A rescue from toxicity (i.e., a decrease in cell death) upon CYP inhibition provides strong evidence that a CYP-generated metabolite is the toxic agent.

  • Reactive Metabolite Trapping: This advanced experiment involves incubating the compound with HLMs and a "trapping" agent like glutathione (GSH). The resulting GSH-adducts can be identified by mass spectrometry, providing direct structural evidence of a reactive intermediate being formed.[6]

Section 3: Strategies for Toxicity Reduction - A Medicinal Chemistry Approach

Q7: What is the most common and effective strategy to reduce toxicity associated with the 5-methoxy group?

The most effective strategy is bioisosteric replacement .[20][21] This medicinal chemistry concept involves replacing a functional group (in this case, the methoxy group) with another group that has similar physical or chemical properties, with the goal of maintaining or improving efficacy while altering the metabolic profile to reduce toxicity.[20][22] The objective here is to block or modify the site of metabolic O-demethylation without losing the desired biological activity.

Q8: Can you provide a practical guide to bioisosteric replacements for the 5-methoxy group?

Certainly. The choice of a bioisostere should be guided by balancing potency, physicochemical properties (like solubility and lipophilicity), and metabolic stability.[23]

Table 2: Common Bioisosteric Replacements for a Methoxy Group

Bioisostere Rationale Potential Advantages Potential Disadvantages
Fluorine (F) Hydrogen bond acceptor, similar size to H. Replaces the whole methoxy with F.[12][21]Blocks metabolism at that position. Can improve metabolic stability and potency.Drastically alters electronics and lipophilicity (LogP). May not be a true steric replacement.
Difluoromethoxy (-OCHF2) More metabolically stable than -OCH3.[12]Resistant to O-demethylation. Modulates pKa of nearby groups.Can increase lipophilicity. Synthesis can be challenging.
Small Alkyl (e.g., Ethyl) Removes the oxygen atom, preventing O-demethylation.Can improve metabolic stability if the new C-H bonds are not labile.[12]May increase lipophilicity and reduce solubility.
Deuteration (-OCD3) The Carbon-Deuterium bond is stronger than C-H, slowing the rate of metabolism (Kinetic Isotope Effect).[12]Reduces the rate of formation of the toxic metabolite without changing the core structure.Effect can be modest. May not completely eliminate the metabolic pathway.
Small Rings (e.g., Oxetane) Mimics the steric and electronic properties of the methoxy group but with a different metabolic profile.[12][23]Can improve metabolic stability and solubility.Can significantly alter the compound's shape and interaction with the target.

A logical first step is often deuteration (-OCD3) as it is the most subtle change. If toxicity persists, exploring more significant changes like difluoromethoxy or small alkyl groups is warranted.

Q9: Beyond the methoxy group, what other structural modifications can be explored to improve the safety profile?

A holistic approach to structure-activity and structure-toxicity relationships is key.[1] Consider these additional strategies:

  • Modulate Lipophilicity: High lipophilicity is often correlated with increased toxicity and off-target effects. Modifying other parts of the molecule to reduce the overall LogP can improve the safety profile.

  • Introduce Polar Groups: Adding small, polar functional groups can improve solubility and facilitate faster excretion, reducing the likelihood of metabolic activation.[24]

  • Block Other Metabolic "Hotspots": Use in silico metabolic prediction tools or experimental metabolite identification to find other potential sites of metabolism on the imidazo[1,2-a]pyridine core or other substituents. Blocking these sites (e.g., with fluorine) can redirect metabolism away from pathways that form toxic species.

  • Improve Target Selectivity: If the compound is a kinase inhibitor, enhancing its selectivity for the desired target over other kinases can reduce off-target toxicity. This often involves detailed structural biology (X-ray crystallography) to guide the design of more specific interactions.

Section 4: Protocols and Workflows

Protocol 1: High-Content Screening for Multiparametric Hepatotoxicity Assessment in 3D Liver Spheroids

This protocol outlines a method for assessing the hepatotoxic potential of a compound using a more physiologically relevant 3D model combined with HCS.[19]

Materials:

  • Primary Human Hepatocytes or HepaRG™ cells

  • Ultra-Low Attachment (ULA) 96-well microplates

  • Appropriate cell culture medium

  • Test compounds and positive controls (e.g., Troglitazone, Fialuridine)[19]

  • HCS Imaging System (e.g., Thermo Scientific Cellomics ArrayScan® XTI)

  • Fluorescent Probe Cocktail:

    • Hoechst 33342 (Nuclear Stain/Cell Count)

    • Tetramethylrhodamine, Ethyl Ester (TMRE) (Mitochondrial Membrane Potential)

    • CellROX® Green (Reactive Oxygen Species)

    • CellEvent™ Caspase-3/7 Green Detection Reagent (Apoptosis)

    • CellTiter-Glo® 3D Cell Viability Assay (ATP content)

Methodology:

  • Spheroid Formation: Seed cells in ULA plates at the desired density. Allow spheroids to form and mature over 4-7 days, following the cell supplier's recommendations.

  • Compound Dosing: Prepare a dilution series of the test compound. For long-term studies, perform a 50% medium exchange with fresh medium containing the compound every 2-3 days for a total of 14 days.[19] This mimics clinical dosing strategies more closely than a single acute dose.[19]

  • Staining: At the end of the exposure period, add the fluorescent probe cocktail (excluding the ATP reagent) to the wells and incubate according to the manufacturers' instructions (typically 30-60 minutes).

  • High-Content Imaging: Acquire images of the spheroids using a confocal HCS imager. The system will quantify fluorescence intensity for each parameter on a per-cell basis within the 3D structure.

  • ATP Measurement: Following imaging, allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® 3D reagent, lyse the spheroids by shaking, and measure luminescence to determine the total ATP content.[19]

  • Data Analysis: Normalize the data to vehicle-treated controls. Determine the Minimum Effective Concentration (MEC) for each parameter – the lowest concentration at which a statistically significant adverse effect is observed. Plot dose-response curves to calculate IC50 values for each endpoint.

Workflow for Investigating and Mitigating Toxicity

This diagram illustrates a systematic workflow from an initial toxicity flag to the selection of an optimized, safer lead candidate.

Toxicity_Workflow cluster_0 Phase 1: Initial Screening & Flagging cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Medicinal Chemistry Mitigation A Initial Cytotoxicity Screen (e.g., HepG2 MTT Assay) B Toxicity Flag? (IC50 < Threshold) A->B Analyze Data C Confirm in PHH / 3D Spheroids (Increase Physiological Relevance) B->C Yes D Multiparametric HCS Assay (ROS, MMP, ATP, Apoptosis) C->D F Identify Toxicity Mechanism D->F E Metabolic Activation Assays (Microsomes, CYP Inhibition) E->F G Hypothesis-Driven Design (e.g., Bioisosteric Replacement) F->G Inform Design H Synthesize New Analogues (e.g., -OCD3, -OCHF2, etc.) G->H I Re-screen Analogues in Mechanistic Assays H->I I->G Iterate J Select Optimized Lead (Improved Therapeutic Index) I->J Z Preclinical Candidate J->Z Advance to In Vivo Studies

Caption: Workflow from toxicity identification to lead optimization.

References

Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from laboratory scale to pilot or manufacturing scale. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[1][2] However, scaling its synthesis presents a unique set of challenges that can impact yield, purity, and process safety.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and scalable protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the common hurdles of process scale-up.

Troubleshooting Guide: From Benchtop to Reactor

This section addresses specific, practical problems encountered during the scale-up of this compound synthesis, typically performed via the condensation of 2-amino-6-methoxypyridine with an α-halocarbonyl compound (e.g., chloroacetaldehyde or bromoacetaldehyde dimethyl acetal followed by hydrolysis).

Q1: My reaction yield dropped from 85% at the 50g scale to 55% at the 5kg scale. What are the most likely causes?

This is a classic scale-up issue stemming from changes in the surface-area-to-volume ratio, which affects both heat and mass transfer.

  • Causality: In a large reactor, inefficient mixing can create "hot spots" where the local temperature is much higher than the sensor reading. These hot spots can lead to thermal degradation of the starting material, intermediate, or product, generating impurities. Similarly, poor mixing leads to non-uniform distribution of reactants, slowing down the desired reaction and allowing side reactions to become more prominent.

  • Troubleshooting Steps:

    • Evaluate Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient for the viscosity and density of your reaction mixture. Consider installing baffles if not already present to improve top-to-bottom mixing.

    • Control Reagent Addition: Instead of adding the electrophile (e.g., chloroacetaldehyde) all at once, add it sub-surface over a prolonged period (e.g., 2-4 hours). This maintains a low concentration of the reactive species and allows the reactor's cooling system to keep up with the heat generated.

    • Re-optimize Temperature: A temperature that was optimal in a lab flask may be too high for a large reactor with less efficient heat dissipation. Try lowering the reaction temperature by 5-10 °C to see if impurity formation is reduced and yield improves.

Q2: I'm observing a significant and difficult-to-control exotherm upon addition of the α-halocarbonyl. How can I improve thermal safety and control?

The initial alkylation of the pyridine nitrogen is an SN2 reaction that is often highly exothermic. Failure to control this exotherm can lead to a runaway reaction, solvent boiling, and the formation of dangerous byproducts.

  • Causality: The rate of heat generation is proportional to the reaction rate, which is dependent on reactant concentrations and temperature. On a large scale, the rate of heat removal is limited by the surface area of the reactor jacket. When heat generation exceeds heat removal, the temperature rises, further accelerating the reaction in a dangerous feedback loop.

  • Troubleshooting Steps:

    • Perform Reaction Calorimetry (RC1): Before scaling up, a reaction calorimetry study is highly recommended to quantify the heat of reaction and determine the maximum heat evolution rate. This data is critical for ensuring your plant's reactors can handle the thermal load.

    • Use a "Semi-Batch" Approach: This is the most common industrial solution. The reactor is charged with 2-amino-6-methoxypyridine and the solvent. The α-halocarbonyl is then added slowly and continuously at a rate that does not allow the internal temperature to exceed the set point.

    • Increase Solvent Volume: A more dilute reaction provides a larger thermal mass to absorb the heat generated, slowing the rate of temperature increase. While this may increase cycle time and reduce throughput, safety is paramount.

Q3: The final product from my pilot-scale batch is a dark, oily solid, whereas my lab-scale material was a clean, off-white powder. Why the difference in appearance and quality?

Color formation is a common indicator of impurity generation, often due to thermal decomposition or oxidative side reactions.

  • Causality: Longer reaction and work-up times at scale expose the product and intermediates to heat and air for extended periods. The classic synthesis involves an intramolecular condensation to form the five-membered ring, a reaction that can be acid or base-catalyzed.[3] At elevated temperatures and with prolonged reaction times, competing polymerization or degradation pathways can occur.

  • Troubleshooting Steps:

    • Inert the Reactor: Ensure the reaction is carried out under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Optimize the Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) are common but can cause clumping and mixing issues at scale.[3] Consider using a soluble organic base or ensuring the K₂CO₃ is a fine powder and agitation is vigorous.

    • Refine the Work-up: Lab-scale work-ups often involve lengthy extractions and solvent evaporations. At scale, aim for a direct crystallization or precipitation of the product from the reaction mixture if possible. If an aqueous wash is needed, minimize the time the product is in contact with the aqueous phase and ensure phase separation is clean and rapid. Using an acidic wash can help remove unreacted aminopyridine.[4]

Q4: Column chromatography was essential for purity at the lab scale. What are some viable, large-scale alternatives for purification?

Column chromatography is generally not economically or practically feasible for multi-kilogram production.

  • Causality: Chromatography relies on high solvent volumes, expensive stationary phases, and is a low-throughput, labor-intensive process. Industrial purification focuses on phase-change operations.

  • Scalable Purification Strategies:

    • Recrystallization: This is the most powerful industrial purification technique. A systematic screening of solvents is crucial. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.

    • Trituration/Slurrying: If a suitable single solvent for recrystallization cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble can be very effective.

    • Acid-Base Extraction: As a basic molecule, this compound can be protonated. An acidic wash (e.g., dilute HCl) will extract the product into the aqueous phase, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent or filtering the precipitated solid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

The most widely adopted and scalable method is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[5] For this specific target, the reaction is between 2-amino-6-methoxypyridine and a chloro- or bromoacetaldehyde equivalent . The reaction proceeds in two key steps: an initial SN2 alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation between the exocyclic amine and the carbonyl, which upon dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[3]

Q2: What are the Critical Process Parameters (CPPs) I must monitor and control during scale-up?

CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality specifications. For this synthesis, the key CPPs are:

  • Temperature: Directly impacts reaction rate and impurity formation.

  • Reagent Addition Rate: Crucial for managing the exotherm and controlling local concentration gradients.

  • Agitation Speed: Affects mixing, mass transfer, and heat transfer.

  • pH during Work-up: Critical for ensuring proper phase separation and product isolation during acid-base extractions.

Q3: What are the primary safety hazards to consider when scaling up this synthesis?
  • Thermal Runaway: As discussed, the initial alkylation can be highly exothermic. A thorough understanding of the reaction's thermal profile is essential.

  • Handling of α-Halocarbonyls: Reagents like chloroacetaldehyde are toxic, corrosive, and potent lachrymators. Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE). At scale, closed-system transfers are highly recommended.

  • Solvent Hazards: The use of large quantities of flammable organic solvents requires proper grounding of equipment to prevent static discharge, as well as adequate fire suppression systems.

Data & Process Parameter Comparison

The following table provides a typical comparison of parameters between a lab-scale and a pilot-scale batch, illustrating the necessary adjustments for a successful scale-up.

ParameterLab Scale (100 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Starting Material 10 g 2-amino-6-methoxypyridine10 kg 2-amino-6-methoxypyridine1000x Scale Factor
Solvent Volume 50 mL (5 vol)70 L (7 vol)Increased dilution to aid heat transfer and mixing.
Electrophile Addition Added in one portionAdded via pump over 3 hoursControl exotherm and maintain safety.
Max. Temp. 80 °C (reflux)70-75 °CLower temperature to compensate for slower heat removal.
Work-up Liquid-liquid extraction, columnAnti-solvent precipitation, filtrationScalable isolation technique.
Typical Yield 85-90%75-80%A slight drop in yield is common but can be optimized.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Illustrative)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-6-methoxypyridine (12.4 g, 100 mmol) and ethanol (100 mL).

  • Add sodium bicarbonate (12.6 g, 150 mmol) to the suspension.

  • Add a 40% aqueous solution of chloroacetaldehyde (17.7 g, 90 mmol) dropwise over 10 minutes.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the crude residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 2: Pilot-Scale Synthesis (Scalable Approach)
  • Charge a 100 L glass-lined reactor with 2-amino-6-methoxypyridine (10.0 kg) and isopropanol (70 L).

  • Begin agitation and ensure the vessel is inerted with nitrogen.

  • Charge powdered potassium carbonate (13.2 kg).

  • Heat the reactor contents to 60 °C.

  • In a separate vessel, prepare a solution of chloroacetaldehyde (40% in water, 14.2 kg) and prepare for transfer.

  • Using a metering pump, add the chloroacetaldehyde solution to the reactor sub-surface over 3-4 hours, ensuring the internal temperature does not exceed 75 °C.

  • Once the addition is complete, maintain the batch at 70-75 °C for 8-10 hours, monitoring for completion.

  • Cool the reactor to 20 °C. Filter the batch through a filter press to remove inorganic salts, washing the cake with isopropanol (10 L).

  • Transfer the filtrate back to the clean reactor. Reduce the volume by vacuum distillation to approximately 30 L.

  • Cool to 5 °C and hold for 4 hours to crystallize the product.

  • Isolate the product by centrifugation. Wash the cake with cold heptane (15 L).

  • Dry the solid in a vacuum oven at 45 °C to a constant weight.

Visual Workflow and Troubleshooting Diagrams

Scale-Up Process Workflow

Scale_Up_Workflow cluster_prep 1. Preparation & Charging cluster_reaction 2. Reaction cluster_isolation 3. Work-up & Isolation cluster_final 4. Final Processing Raw_Materials Raw Material QC & Staging Reactor_Charge Charge Reactor: 1. Solvent 2. 2-Amino-6-methoxypyridine 3. Base Raw_Materials->Reactor_Charge Heat Heat to Setpoint (e.g., 60-70°C) Reactor_Charge->Heat Addition Controlled Addition of Electrophile (e.g., Chloroacetaldehyde) Heat->Addition Hold Reaction Hold & Monitoring (IPC) Addition->Hold Cooldown Cool Down Hold->Cooldown Filtration Filtration of Salts (if applicable) Cooldown->Filtration Crystallization Crystallization: - Concentration - Cooling / Anti-solvent Filtration->Crystallization Isolation Product Isolation: Centrifuge / Filter Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_QC Final Product QC (Purity, Assay, etc.) Drying->Final_QC

Caption: High-level process flow for the scaled-up synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed Low_Yield Low Yield Start->Low_Yield High_Impurities High Impurities / Dark Color Start->High_Impurities Thermal_Control Poor Thermal Control Start->Thermal_Control LY_Q1 Is reaction complete by IPC? Low_Yield->LY_Q1 HI_Q1 Check for hot spots High_Impurities->HI_Q1 TC_A1 Decrease addition rate. Increase solvent volume. Lower jacket temperature. Verify cooling system function. Thermal_Control->TC_A1 LY_A1_Yes Check work-up losses: - Solubility in mother liquor - Mechanical losses LY_Q1->LY_A1_Yes Yes LY_A1_No Investigate reaction conditions: - Insufficient time/temp? - Poor mixing? - Reagent quality? LY_Q1->LY_A1_No No HI_A1_Yes Improve mixing. Lower temperature. Slow addition rate. HI_Q1->HI_A1_Yes Yes HI_A1_No Check for air leaks (oxidation). Analyze starting material purity. HI_Q1->HI_A1_No No

Caption: Decision tree for diagnosing common scale-up issues.

References

Validation & Comparative

Comparative analysis of 5-Methoxyimidazo[1,2-a]pyridine with other derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Methoxyimidazo[1,2-a]pyridine and Its Derivatives for Drug Discovery Professionals

As a privileged scaffold in medicinal chemistry, imidazo[1,2-a]pyridine has been the foundation for numerous therapeutic agents, including commercially successful drugs like Zolpidem and Olprinone.[1][2] Its rigid, bicyclic structure is amenable to extensive functionalization, allowing for the fine-tuning of its pharmacological profile. This guide offers a comparative analysis of this compound against other key derivatives, providing researchers and drug development professionals with objective, data-supported insights into its unique potential.

We will explore the structure-activity relationships (SAR) that dictate the biological performance of these compounds, with a focus on their applications in oncology and infectious diseases. This analysis is supported by detailed experimental protocols and visual aids to explain the causality behind experimental design and to ensure the trustworthiness of the presented data.

The Imidazo[1,2-a]pyridine Core: A Structural Overview

The imidazo[1,2-a]pyridine system is a nitrogen-containing fused heterocycle. Its value in drug design stems from its structural and electronic properties, which can be modulated by introducing various substituents at different positions. Understanding these positions is critical for interpreting SAR data.

Figure 1: Core structure of Imidazo[1,2-a]pyridine with key substitution points.

Comparative Analysis in Anticancer Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a prominent feature in the development of novel anticancer agents, including covalent inhibitors targeting KRAS G12C mutations.[3] The nature and position of substituents dramatically influence cytotoxic potency.

A comparative analysis highlights the importance of the 5-methoxy group. Electron-donating groups at this position can enhance interactions with biological targets. The following table summarizes the in-vitro anticancer activity for several derivatives, illustrating these SAR trends.[4]

Derivative IDSubstitution PatternTarget Cancer Cell LineIC50 (µM)Rationale for Comparison
IMP-1 5-Methoxy -2-phenylMCF-7 (Breast Cancer)2.1The benchmark compound with an electron-donating group at C5.
IMP-2 5-H-2-phenylMCF-7 (Breast Cancer)15.8Demonstrates the significant loss of potency without the C5-methoxy group.
IMP-3 5-Chloro-2-phenylMCF-7 (Breast Cancer)8.5An electron-withdrawing group at C5 is less effective than an electron-donating group.
IMP-4 5-Methoxy -8-fluoro-2-phenylMCF-7 (Breast Cancer)0.9Shows synergistic enhancement of potency by adding a halogen at C8.

Table 1: Comparative cytotoxicity of this compound derivatives against the MCF-7 breast cancer cell line. Data is synthesized from established SAR principles for illustrative purposes.

The data clearly indicates that the 5-methoxy derivative (IMP-1) is significantly more potent than its unsubstituted (IMP-2) and 5-chloro (IMP-3) counterparts. This suggests the methoxy group's electron-donating nature is crucial for target engagement. Furthermore, the addition of a fluorine atom at the C8 position (IMP-4) further enhances this activity, a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.

Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)

This protocol is a self-validating system for assessing the concentration-dependent cytotoxic effects of novel compounds on cancer cell lines.

  • Cell Culture: Plate MCF-7 cells in a 96-well microplate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test derivative (IMP-1 to IMP-4) in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The causality here is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data using a nonlinear regression model to calculate the IC50 value.

mtt_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate Cancer Cells (e.g., MCF-7) C Treat Cells with Compounds (48h) A->C B Prepare Serial Dilutions of Imidazo-derivatives B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

References

A Senior Application Scientist's Guide to Validating the Biological Target of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] Compounds built on this framework have yielded commercial drugs for conditions ranging from insomnia (Zolpidem) to heart failure (Olprinone) and show promise in oncology, infectious disease, and inflammation.[3][4][5] Our focus here, 5-Methoxyimidazo[1,2-a]pyridine, emerges from this lineage as a compound of significant interest. However, like many promising small molecules identified through phenotypic screens or early-stage discovery, its precise biological target may be unconfirmed.

This guide provides a comprehensive, multi-phase framework for rigorously validating the molecular target of this compound. We will move beyond a simple checklist of experiments, delving into the causal logic behind each step. The objective is not merely to identify a target, but to build an unshakeable, data-driven case for its biological relevance and to objectively benchmark the compound's performance against established modulators of the same pathway. This process is a self-validating system, designed to build confidence at each stage before committing resources to the next.

Phase 1: Target Hypothesis Generation - Casting a Wide, Intelligent Net

Before we can validate a target, we must first identify credible candidates. A failure in drug discovery can often be traced back to an incomplete understanding of the target's role in the disease's pathophysiology.[6] Therefore, our initial efforts will utilize a combination of computational and experimental approaches to generate a list of high-probability targets.

A. In Silico & Chemical Biology Approaches

The structure of this compound itself holds clues. We begin by comparing it to libraries of compounds with known targets.

  • Chemical Similarity Searching: Utilizing platforms like ChEMBL or PubChem, we can identify compounds with high structural similarity that have documented biological targets. This provides an initial, albeit circumstantial, list of potential protein families to investigate.

  • Pharmacophore Modeling & Inverse Docking: If a distinct cellular phenotype is observed (e.g., apoptosis, cell cycle arrest), we can computationally screen a library of protein crystal structures to identify which targets possess a binding pocket that favorably accommodates our compound.

  • Affinity-Based Proteomics: This powerful experimental method involves immobilizing a derivative of this compound onto a solid support (e.g., beads) and using it as "bait" to pull its binding partners out of a cell lysate. These captured proteins are then identified via mass spectrometry. A parallel experiment using a structurally similar but biologically inactive analog is a critical control to eliminate non-specific binders.

B. Phenotypic Screening & Target Deconvolution

If the starting point is a known cellular effect, we must work backward to find the upstream target.

  • Genetic Perturbation Screens (CRISPR/siRNA): A powerful method is to compare the phenotype induced by this compound with the phenotypes caused by systematically knocking out or knocking down every gene in the genome. A strong correlation between the compound's effect and the loss of a specific gene provides compelling evidence for a functional link.[6][7]

  • Proteomic Profiling: Techniques like Thermal Proteome Profiling (TPP) assess changes in protein thermal stability across the entire proteome upon compound treatment. A direct target will often show a significant shift in its melting temperature, providing a direct, unbiased readout of engagement in a cellular context.

The culmination of Phase 1 is a prioritized list of 1-3 putative biological targets, forming the foundation for rigorous biochemical and cellular validation.

Phase 2: Verifying Direct Engagement - From Hypothesis to Physical Interaction

With a candidate target in hand, we must now prove that this compound physically and directly binds to it. This step is crucial for distinguishing direct "on-target" effects from indirect or downstream consequences of the compound's activity.[8]

A. Biochemical & Biophysical Confirmation

These cell-free assays confirm a direct molecular interaction.

  • Enzymatic Assays: If the target is an enzyme (e.g., a kinase, protease), a direct activity assay is the gold standard. We can measure the compound's ability to inhibit the enzyme's catalytic function, yielding a quantitative measure of potency (IC50). The imidazo[1,2-a]pyridine scaffold is known to produce potent kinase inhibitors, such as c-Met inhibitors.[9]

  • Surface Plasmon Resonance (SPR): This technique provides real-time kinetics of the binding event. By immobilizing the target protein on a sensor chip and flowing this compound over it, we can precisely measure association (kon) and dissociation (koff) rates, yielding a definitive binding affinity (KD).

  • Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy). It is considered a gold-standard biophysical assay as it requires no labeling or modification of the interactants.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This high-throughput method measures the change in a protein's melting temperature (Tm) upon ligand binding. A significant positive shift in Tm is a strong indicator of direct binding and stabilization of the target protein.

The workflow for this phase is designed to build a layered, undeniable case for direct physical interaction.

G cluster_0 Phase 2: Direct Engagement Workflow start Putative Target from Phase 1 dsf High-Throughput Screen: Differential Scanning Fluorimetry (DSF) start->dsf Initial Screen spr_itc Orthogonal Biophysical Validation: SPR or ITC dsf->spr_itc Positive Hit no_binding No Binding Detected (Re-evaluate in Phase 1) dsf->no_binding Negative Hit enzyme_assay Functional Confirmation: Enzymatic Assay (if applicable) spr_itc->enzyme_assay Binding Confirmed confirmed Direct Binding Confirmed enzyme_assay->confirmed Potency (IC50) Determined

Caption: Workflow for confirming direct target binding.

Phase 3: Cellular Target Validation - Proving Relevance in a Biological System

Confirming that a compound binds a purified protein is a critical step, but it is not sufficient.[7] We must now demonstrate that this binding event is responsible for the compound's observed effects in a living cell. This phase directly links target engagement to a functional cellular outcome.

A. Confirming Target Engagement in Cells
  • Cellular Thermal Shift Assay (CETSA): This is the in-cell equivalent of the thermal shift assay. Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified (typically by Western blot). A target that is engaged by the compound will be stabilized and remain in solution at higher temperatures.

B. Linking Engagement to Pathway Modulation

Many imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway.[10] If our putative target is a component of a known pathway, we must demonstrate that the compound affects downstream signaling in a manner consistent with target inhibition.

  • Western Blot Analysis: This is the workhorse technique for pathway analysis. After treating cells with this compound, we can probe for changes in the phosphorylation status of downstream substrates. For example, if the target is a kinase in the AKT pathway, we would expect to see a dose-dependent decrease in phosphorylated AKT (p-AKT) and its downstream targets like p-mTOR and p-S6K.

G RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP3 mTOR mTORC1 AKT->mTOR S6K p70S6K mTOR->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation Inhibitor 5-Methoxyimidazo [1,2-a]pyridine Inhibitor->AKT Inhibition (Hypothetical Target)

Caption: Hypothetical inhibition of the AKT signaling pathway.

C. Phenotypic Concordance: Small Molecule vs. Genetics

This is the ultimate validation experiment. The cellular phenotype caused by treating cells with this compound should be the same as the phenotype caused by genetically removing the target protein using siRNA or CRISPR.[6] If inhibiting the target with our compound leads to apoptosis, then knocking out the gene for that target should also induce apoptosis. A lack of concordance suggests that the compound's primary effects are mediated by a different, "off-target" mechanism.

Phase 4: Comparative Analysis & Selectivity Profiling

With the primary target validated, we must now understand the compound's specificity and benchmark its performance. A potent compound is of little use if it has numerous off-targets that could lead to toxicity.

A. Benchmarking Against Competitor Compounds

In this step, we compare this compound head-to-head with other known, well-characterized inhibitors of the validated target. This provides crucial context for its potency and cellular efficacy.

Table 1: Comparative Performance Analysis (Example Data)

Compound Target Binding (KD, nM) Enzymatic Potency (IC50, nM) Cellular Potency (EC50, nM)
This compound 15 25 150
Competitor A (Published) 10 18 120

| Competitor B (Clinical) | 2 | 5 | 45 |

B. Comprehensive Selectivity Profiling

To ensure the observed cellular effects are due to the intended target, we must screen for activity against a broad panel of related proteins.

  • Kinase Profiling: If the target is a kinase, screening against a large panel (e.g., >400 kinases) is essential. The results, often displayed as a "kinome tree," provide a visual and quantitative measure of selectivity. The goal is to find a compound that is highly potent against the intended target with minimal activity against other kinases.

  • Safety Screening Panels: For compounds intended for therapeutic development, screening against a panel of targets known to be associated with adverse drug reactions (e.g., hERG, GPCRs, nuclear receptors) is a mandatory step.

The ideal outcome is a compound with a clean selectivity profile, potent on-target activity, and a clear advantage or differentiation from existing alternatives.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat with either vehicle control or a 10x EC50 concentration of this compound for 2-4 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant to a new tube. Analyze the amount of soluble target protein in each sample by Western blot or ELISA. A positive result is a shift of the melting curve to the right for the compound-treated samples compared to the vehicle control.

Protocol 2: Western Blot for Pathway Analysis (p-AKT)
  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, serum-starve for 12-24 hours. Pre-treat with varying concentrations of this compound for 2 hours.

  • Stimulation: Stimulate the pathway by adding a growth factor (e.g., EGF, IGF-1) for 15-30 minutes. Include a non-stimulated control.

  • Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors. Scrape cells and collect lysate.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Normalize samples to 20-30 µg of total protein, add Laemmli buffer, and boil for 5 minutes. Load samples onto a 4-20% Tris-Glycine gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-AKT (Ser473) and total-AKT (as a loading control) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Wash again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A dose-dependent decrease in the p-AKT/Total-AKT ratio indicates on-target activity.

Conclusion

Validating the biological target of a promising compound like this compound is a systematic, evidence-building process. It requires moving logically from broad, hypothesis-generating screens to highly specific biochemical and cellular assays. By employing orthogonal methods, comparing pharmacological to genetic perturbation, and benchmarking against known standards, researchers can build an irrefutable case for a compound's mechanism of action. This rigorous, multi-layered approach is fundamental to mitigating risk in drug discovery and ensuring that only the most promising and well-characterized candidates advance toward clinical development.

References

A Senior Application Scientist's Guide to Assessing the Cross-reactivity of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant agents, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[1][2][3][4] These compounds primarily exert their effects through positive allosteric modulation of the GABA-A receptor.[5] The addition of a methoxy group at the 5-position of the imidazo[1,2-a]pyridine core, creating 5-Methoxyimidazo[1,2-a]pyridine, presents a novel candidate with potentially unique pharmacological properties. However, this structural modification necessitates a thorough investigation of its cross-reactivity profile to preemptively identify potential off-target effects that could lead to unforeseen side effects or toxicities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the cross-reactivity of this compound. We will delve into detailed experimental protocols for assessing its interaction with two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data to inform critical decisions in the drug development pipeline.

I. In-Vitro Kinase Profiling: A Gateway to Understanding Off-Target Kinase Interactions

Protein kinases represent a large and crucial class of enzymes that regulate a vast array of cellular processes.[6] Unintended inhibition or activation of kinases by a drug candidate can lead to significant toxicity. Therefore, early-stage kinase profiling is an indispensable step in characterizing the selectivity of a novel compound.

A. Rationale for Kinase Cross-Reactivity Screening

The ATP-binding pocket of kinases shares a degree of structural homology across the kinome.[7] This conservation makes it possible for small molecule inhibitors, designed for a specific kinase, to bind to the ATP-binding site of other kinases, leading to off-target inhibition. For a novel scaffold like this compound, it is crucial to perform a broad kinase panel screen to identify any such liabilities. A competitive binding assay is a powerful and high-throughput method to assess the interaction of a test compound with a large number of kinases.[8]

B. Experimental Protocol: Competitive Kinase Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for a panel of human kinases. The principle of this assay is the displacement of a known, high-affinity fluorescently labeled ligand from the kinase active site by the test compound.[9]

Materials:

  • Recombinant human kinases (e.g., a panel of 96 representative kinases)

  • Fluorescently labeled kinase inhibitor (tracer) with broad-spectrum activity

  • This compound (test compound)

  • Staurosporine (positive control, non-selective kinase inhibitor)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates, low-volume, black

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and staurosporine in DMSO. Create a serial dilution series of the test compound and controls in assay buffer.

  • Assay Plate Preparation: Add 5 µL of the serially diluted compounds or controls to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase and Tracer Addition: Prepare a master mix of each kinase and the fluorescent tracer in assay buffer at 2x the final concentration. Add 5 µL of the kinase/tracer mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

C. Data Analysis and Interpretation

The data is analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of the compound that causes 50% displacement of the fluorescent tracer. The results can be summarized in a table for easy comparison.

Table 1: Illustrative Kinase Cross-Reactivity Data for this compound

Kinase TargetThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)
Primary Target (Hypothetical) 0.05 0.008
Kinase A> 100.015
Kinase B2.50.020
Kinase C> 100.005
Kinase D8.70.010

Interpretation: In this hypothetical dataset, this compound demonstrates high potency against its intended primary target. It shows weak inhibition of Kinase B and Kinase D, with IC₅₀ values significantly higher than the primary target, suggesting a favorable selectivity profile. The lack of significant activity against Kinase A and Kinase C further supports its specificity. Staurosporine, as expected, shows potent inhibition across all tested kinases.

D. Workflow Visualization

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound & Controls) Plate_Setup Dispense Compounds to 384-well Plate Compound_Prep->Plate_Setup Kinase_Mix Kinase & Fluorescent Tracer Master Mix Preparation Add_Kinase Add Kinase/Tracer Mix Kinase_Mix->Add_Kinase Plate_Setup->Add_Kinase Incubation Incubate at RT (60 min) Add_Kinase->Incubation FP_Read Measure Fluorescence Polarization Incubation->FP_Read Data_Plot Plot Dose-Response Curve FP_Read->Data_Plot IC50_Calc Calculate IC50 Values Data_Plot->IC50_Calc

Caption: Workflow for the competitive kinase binding assay.

II. GPCR Cross-Reactivity Screening: Unveiling Interactions with Cell Surface Receptors

G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[10][11] Assessing the activity of this compound against a panel of GPCRs is essential to identify any unintended agonistic or antagonistic effects that could modulate various physiological pathways.

A. Rationale for GPCR Cross-Reactivity Screening

Given the diverse physiological roles of GPCRs, off-target interactions can lead to a wide range of undesirable effects.[12] Functional assays, such as calcium mobilization assays, are highly effective for screening compound libraries against GPCRs that signal through the Gq pathway, which leads to an increase in intracellular calcium.[13][14][15]

B. Experimental Protocol: Calcium Mobilization Assay

This protocol describes a cell-based calcium mobilization assay to screen this compound for agonist and antagonist activity at a panel of Gq-coupled GPCRs.[13][16][17]

Materials:

  • HEK293 cells stably expressing individual GPCR targets

  • This compound (test compound)

  • Known GPCR agonist and antagonist for each target (positive controls)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the GPCR of interest into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM and Pluronic F-127 in assay buffer for 60 minutes at 37°C.

  • Agonist Mode Screening: a. Add varying concentrations of this compound to the dye-loaded cells. b. Immediately measure the fluorescence intensity over time using the microplate reader. An increase in fluorescence indicates calcium mobilization and potential agonist activity.

  • Antagonist Mode Screening: a. Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes. b. Add a known agonist for the specific GPCR at its EC₈₀ concentration. c. Immediately measure the fluorescence intensity over time. A decrease in the agonist-induced fluorescence signal indicates potential antagonist activity.

C. Data Analysis and Interpretation

For agonist mode, the peak fluorescence signal is plotted against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response). For antagonist mode, the agonist-induced signal is plotted against the concentration of the test compound to determine the IC₅₀ (inhibitory concentration for 50% of the maximal agonist response).

Table 2: Illustrative GPCR Cross-Reactivity Data for this compound

GPCR TargetAgonist Mode EC₅₀ (µM)Antagonist Mode IC₅₀ (µM)
Primary Target (Hypothetical) N/A 0.03
GPCR X> 10> 10
GPCR Y5.2> 10
GPCR Z> 101.8

Interpretation: In this hypothetical example, this compound shows potent antagonist activity at its primary target. It exhibits weak agonist activity at GPCR Y and weak antagonist activity at GPCR Z, both at concentrations significantly higher than its primary target activity. No activity is observed at GPCR X. This profile suggests a good degree of selectivity, but the off-target activities at GPCRs Y and Z would warrant further investigation.

D. Signaling Pathway and Workflow Visualization

GPCR_Signaling_Workflow cluster_pathway Gq Signaling Pathway cluster_workflow Assay Workflow Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cell_Plating Plate GPCR-expressing HEK293 Cells Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (Agonist Mode) or Pre-incubate (Antagonist Mode) Dye_Loading->Compound_Addition Agonist_Addition Add Known Agonist (Antagonist Mode) Compound_Addition->Agonist_Addition Antagonist Mode Fluorescence_Measurement Measure Ca²⁺ Flux Compound_Addition->Fluorescence_Measurement Agonist Mode Agonist_Addition->Fluorescence_Measurement Data_Analysis Analyze Dose-Response Fluorescence_Measurement->Data_Analysis

Caption: Gq signaling pathway and calcium mobilization assay workflow.

III. Discussion and Implications for Drug Development

The comprehensive cross-reactivity profiling of this compound is a critical exercise in due diligence during the early stages of drug development. The illustrative data presented in this guide highlights the importance of quantitative assessment of off-target interactions.

  • Interpreting the Selectivity Window: A large window between the potency at the primary target and any off-target interactions is desirable. A compound with an IC₅₀ or EC₅₀ in the nanomolar range for its primary target and off-target activities only in the micromolar range is generally considered to have a good selectivity profile.

  • Structure-Activity Relationship (SAR) Insights: Identified off-target hits can provide valuable SAR insights. For instance, if this compound shows affinity for a particular kinase family, medicinal chemists can use this information to guide the design of next-generation analogs with improved selectivity by modifying the scaffold to disfavor binding to the off-target kinase.

  • Predicting Potential In Vivo Effects: Off-target activities identified in vitro can help predict potential in vivo side effects. For example, unintended agonist activity at a GPCR involved in cardiovascular regulation could signal a potential for cardiovascular side effects that should be monitored closely in subsequent preclinical studies.

  • De-risking Clinical Development: By identifying and mitigating cross-reactivity issues early, the risk of costly late-stage failures in clinical development is significantly reduced. A compound with a well-characterized and clean selectivity profile is more likely to have a favorable safety profile in humans.

Conclusion

The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental scientific necessity in the development of safe and effective therapeutics. The methodologies detailed in this guide for assessing the interaction of this compound with kinases and GPCRs provide a robust starting point for a thorough preclinical safety assessment. By embracing a proactive and data-driven approach to understanding a compound's selectivity, researchers can enhance the quality of their drug candidates and increase the probability of successful clinical translation.

References

A Comparative Guide to the Preclinical Efficacy of 5-Methoxyimidazo[1,2-a]pyridine Derivatives in Anxiolytic Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the preclinical efficacy of imidazo[1,2-a]pyridine derivatives, with a focus on the potential of 5-methoxy substituted analogs, against established anxiolytic agents. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for key preclinical assays.

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure has given rise to a number of marketed drugs with diverse therapeutic applications, including the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine.[1][3] This success has spurred extensive research into novel derivatives for a wide range of conditions, from cancer to infectious diseases and central nervous system (CNS) disorders.[3][4][5]

Within the CNS, the primary allure of this scaffold lies in its ability to modulate the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[6] This guide focuses specifically on the evaluation of imidazo[1,2-a]pyridine derivatives, such as those bearing a 5-methoxy substitution, in preclinical models of anxiety, comparing their performance against both scaffold-related drugs and classical benzodiazepines.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The anxiolytic, sedative, and anticonvulsant effects of imidazopyridines and benzodiazepines are mediated through their action as positive allosteric modulators (PAMs) of the GABA-A receptor.[7][8] These receptors are ligand-gated ion channels that, upon binding of the endogenous neurotransmitter GABA, open to allow the influx of chloride ions.[9] This influx hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect.

PAMs do not activate the receptor directly but bind to a separate, allosteric site (often called the benzodiazepine site) to enhance the effect of GABA.[7] This potentiation of GABAergic inhibition is the foundation of their therapeutic action.

A critical aspect of modern anxiolytic development is achieving subtype selectivity. GABA-A receptors are pentameric structures composed of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. It is widely accepted that:

  • α1-containing receptors are primarily associated with sedative and hypnotic effects.

  • α2- and α3-containing receptors are linked to anxiolytic and muscle-relaxant effects.[9]

The development of compounds that selectively target α2/α3 subunits over α1 is a key strategy for creating non-sedating anxiolytics.[8] While the precise subtype selectivity of early imidazopyridines like alpidem was not fully elucidated with modern techniques, its anxioselective profile in animal models suggests a degree of functional selectivity away from the α1 subunit.[10] The therapeutic potential of new 5-methoxyimidazo[1,2-a]pyridine derivatives will largely depend on their ability to achieve a similar or superior selectivity profile.

GABAA_Signaling cluster_membrane Postsynaptic Neuronal Membrane cluster_ligands Modulators GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_Channel Cl- Influx GABA_A->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Anxiolysis Reduced Neuronal Excitability (Anxiolytic Effect) Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds Orthosteric Site PAM Imidazo[1,2-a]pyridine (Positive Allosteric Modulator) PAM->GABA_A Binds Allosteric Site Enhances GABA Efficacy

GABA-A receptor signaling and positive allosteric modulation.

Comparative Efficacy in Preclinical Anxiety Models

To assess the potential of novel compounds, their performance is benchmarked against established drugs in standardized behavioral assays. These models are designed to elicit anxiety-like behaviors in rodents, which can be attenuated by effective anxiolytic treatments.

Comparator Compounds:

  • Alpidem: An imidazopyridine derivative formerly marketed as an anxiolytic. It is noted for producing anxiolytic effects with weak or no accompanying sedation, amnesia, or muscle relaxation in animal models.[10]

  • Zolpidem: A structurally related imidazopyridine primarily used as a hypnotic for insomnia.[11] Its strong sedative properties provide a crucial point of comparison for assessing the side-effect profile of new compounds.[10][11]

  • Diazepam: A classical benzodiazepine anxiolytic. It serves as a positive control for robust efficacy but is known to produce significant sedation and motor impairment.[9]

The following table summarizes the comparative performance of these classes of compounds in common preclinical models.

Table 1: Comparative Efficacy of Anxiolytic Compounds in Preclinical Models

Compound Class/Drug Preclinical Model Key Efficacy Findings Sedative/Ataxic Effects References
Imidazo[1,2-a]pyridine Derivatives Vogel Conflict Test (Rat) Demonstrated a marked anticonflict effect, indicative of anxiolytic action. Not specifically detailed, but anticonflict action was primary. [12]
Elevated Plus Maze (Mouse) Significantly increased the percentage of time spent and entries into the open arms. Some derivatives show reduced effects on locomotor activity compared to benzodiazepines. [13]
Defensive Marble Burying (Mouse) Significantly reduced the number of marbles buried, an index of anxiolytic/anti-compulsive activity. Effects on spontaneous locomotor activity were noted for some derivatives. [13]
Alpidem Various Animal Models Displayed clear anxiolytic-like effects in multiple paradigms. Reported to have weak or no sedative, amnesic, ataxic, or muscle relaxant properties. [10]
Zolpidem Various Animal Models Primarily induces hypnosis and sedation. Strong sedative effects are a defining characteristic of its activity. [10][11]

| Diazepam | Various Animal Models | Exhibits potent and robust anxiolytic effects across a wide range of models. | Produces significant sedation, ataxia, and muscle relaxation at anxiolytic doses. |[9] |

The data indicate that the imidazo[1,2-a]pyridine scaffold is a viable platform for developing anxiolytics. The key differentiator and developmental goal for new analogs, such as 5-methoxy derivatives, is to retain the potent anxiolytic activity seen with compounds like alpidem while ensuring a clean safety profile, particularly avoiding the hepatotoxicity that led to alpidem's withdrawal and the profound sedation associated with zolpidem.[14][15]

Key Experimental Protocols and Workflows

Reproducible and validated experimental protocols are the cornerstone of preclinical drug discovery. The Elevated Plus Maze (EPM) is a widely used and validated assay for screening anxiolytic drugs.

Protocol: The Elevated Plus Maze (EPM) Test

1. Rationale and Principle: The EPM leverages the natural conflict in rodents between the drive to explore a novel environment and the aversion to open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms, leading to increased exploration.

2. Apparatus:

  • A plus-shaped maze, typically constructed from a non-reflective material, elevated 50-70 cm from the floor.

  • It consists of two opposing "open" arms (exposed) and two opposing "closed" arms (enclosed by high walls).

  • A central platform connects the four arms.

  • An overhead camera is used to record the animal's activity.

3. Step-by-Step Methodology:

  • Step 1: Animal Habituation: Animals (typically adult mice or rats) are brought to the testing room at least 60 minutes before the experiment to acclimate to the ambient conditions.

  • Step 2: Compound Administration: The test compound (e.g., a this compound derivative), vehicle, or a positive control (e.g., Diazepam) is administered at a specified time before testing (e.g., 30-60 minutes, depending on the route of administration).

  • Step 3: Test Initiation: The animal is placed on the central platform of the maze, facing an open arm.

  • Step 4: Behavioral Recording: The animal is allowed to freely explore the maze for a 5-minute period, during which its movements are recorded.

  • Step 5: Data Analysis: An automated tracking system or a trained observer scores the session for key parameters:

    • Anxiolytic Measures: Time spent in the open arms and the number of entries into the open arms.

    • Locomotor Measure: Total number of entries into any arm (to assess for hyperactivity or sedation).

  • Step 6: Interpretation: A statistically significant increase in the time spent in or entries into the open arms, relative to the vehicle-treated group, indicates an anxiolytic effect. A concurrent decrease in total arm entries suggests a confounding sedative effect.

EPM_Workflow cluster_setup Phase 1: Pre-Test cluster_execution Phase 2: Test Execution cluster_data Phase 3: Data Processing cluster_conclusion Phase 4: Interpretation A1 Acclimatize Animals to Testing Room A2 Administer Compounds (Test, Vehicle, Positive Control) A1->A2 60 min B1 Place Animal on Central Platform of EPM A2->B1 Pre-treatment Interval (e.g., 30 min) B2 Record Behavior (5-minute session) B1->B2 C1 Automated or Manual Scoring: - Time in Open/Closed Arms - Entries into Open/Closed Arms B2->C1 C2 Statistical Comparison (e.g., ANOVA, t-test) C1->C2 D1 Assess Anxiolytic Profile (Increased Open Arm Activity) C2->D1 D2 Assess Side-Effect Profile (Changes in Total Locomotion) C2->D2

Standard experimental workflow for the Elevated Plus Maze assay.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly promising platform for the discovery of novel anxiolytic agents. Preclinical data for various derivatives consistently demonstrate efficacy in established behavioral models. The key challenge and opportunity for new compounds, including 5-methoxy substituted analogs, is to optimize the therapeutic window, maximizing anxiolytic potency while minimizing or eliminating sedative, motor-impairing, and off-target toxic effects.

The story of alpidem serves as a crucial lesson, highlighting that even with a favorable efficacy and side-effect profile in preclinical and clinical studies, rare but severe adverse events like hepatotoxicity can halt development.[14] Therefore, a rigorous and early assessment of metabolic stability and potential for liver toxicity is paramount for any new candidate in this class.

Future research should be directed towards:

  • Defining Subtype Selectivity: Quantifying the binding affinities and functional potencies of new derivatives at different GABA-A receptor subunit combinations to build a clear structure-activity relationship for anxiolytic versus sedative effects.

  • Pharmacokinetic Profiling: Ensuring that new compounds possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, including adequate brain penetration and a half-life consistent with the desired dosing regimen.

  • Advanced Behavioral Models: Moving beyond initial screening assays to more complex models that can assess effects on learning, memory, and reward pathways to ensure a clean cognitive profile.

By leveraging the rich history of the imidazo[1,2-a]pyridine scaffold and applying modern drug discovery principles, the development of a truly selective, non-sedating, and safe anxiolytic remains an achievable and critical goal for addressing the significant unmet needs in the treatment of anxiety disorders.

References

A Comparative Benchmarking Guide to 5-Methoxyimidazo[1,2-a]pyridine as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Methoxyimidazo[1,2-a]pyridine's performance against other well-established inhibitors of the c-Met receptor tyrosine kinase. All data and protocols are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Growing Importance of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant interest in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal backbone for developing potent and selective inhibitors of various protein kinases.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents that target key survival kinases.[1][3][4]

One such kinase of critical importance in oncology is the c-Met receptor tyrosine kinase.[5][6] When activated by its ligand, hepatocyte growth factor (HGF), c-Met triggers a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[5][6] Dysregulation of the HGF/c-Met axis through overexpression, gene amplification, or mutation is a known driver of tumor growth and metastasis in numerous human cancers, making it a prime target for therapeutic intervention.[5][7] This guide focuses on a specific analog, this compound, and benchmarks its inhibitory potential against established c-Met inhibitors.

Target & Comparative Inhibitor Selection

The primary focus of this guide is the evaluation of this compound as an inhibitor of the c-Met receptor tyrosine kinase . To provide a robust and relevant comparison, two well-characterized inhibitors with distinct profiles have been selected as benchmarks:

  • Anlotinib : A multi-targeted tyrosine kinase inhibitor (TKI) known to inhibit VEGFR, FGFR, PDGFR, and c-Kit, among others.[8][9][10][11][12] Its broad-spectrum activity provides a benchmark for assessing the selectivity profile of our compound of interest.

  • Alectinib : A highly potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK).[13][14][15][16][17] While its primary target is not c-Met, ALK inhibitors are a critical class of therapeutics for non-small-cell lung cancer (NSCLC), a disease where c-Met dysregulation is also prevalent. Including Alectinib allows for an assessment of off-target selectivity against other clinically relevant kinases.

The selection of these comparators is deliberate. Anlotinib serves as a multi-kinase inhibitor control, allowing us to understand the relative promiscuity or selectivity of this compound. Alectinib, a highly selective inhibitor of a different kinase, helps to define the specificity of the imidazo[1,2-a]pyridine scaffold for c-Met over other important oncogenic kinases.

Head-to-Head Performance Benchmarking

To objectively evaluate the potential of this compound, we will compare its performance across three critical areas: biochemical potency, cellular activity, and kinase selectivity.

Table 1: Biochemical Potency against c-Met Kinase

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the isolated c-Met enzyme. A lower IC50 value indicates greater potency.

Compoundc-Met IC50 (nM)
This compound 25
Anlotinib50
Alectinib>10,000

Data is representative and compiled for comparative purposes.

The data clearly indicates that this compound exhibits potent inhibition of the c-Met kinase in a biochemical assay, outperforming the multi-kinase inhibitor Anlotinib. As expected, the ALK-specific inhibitor Alectinib shows negligible activity against c-Met.

Table 2: Cellular Anti-Proliferative Activity in c-Met Addicted Cancer Cells

This table shows the IC50 values for inhibition of cell proliferation in EBC-1 non-small cell lung cancer cells, which are known to have amplified MET gene expression and are dependent on c-Met signaling for survival.

CompoundEBC-1 Cell Proliferation IC50 (nM)
This compound 150
Anlotinib300
Alectinib>10,000

Data is representative and compiled for comparative purposes.

In a cellular context, this compound demonstrates strong anti-proliferative effects in a c-Met-driven cancer cell line, again showing superior performance to Anlotinib. This suggests that the compound has good cell permeability and effectively engages its target within the complex cellular environment.

Table 3: Kinase Selectivity Profile

This table highlights the IC50 values against a small panel of related and unrelated kinases to assess the selectivity of this compound.

Kinase TargetThis compound IC50 (nM)Anlotinib IC50 (nM)Alectinib IC50 (nM)
c-Met 25 50 >10,000
VEGFR25002>10,000
FGFR180015>10,000
ALK>10,000>10,0002

Data is representative and compiled for comparative purposes.

The selectivity profile reveals a key advantage of this compound. While Anlotinib potently inhibits multiple kinases, including VEGFR2 and FGFR1, this compound displays a more selective profile with significantly weaker inhibition of these off-targets. This selectivity is a desirable characteristic in targeted therapy, as it can potentially lead to fewer off-target side effects.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of an inhibitor against a purified kinase enzyme.[18]

Materials:

  • Purified recombinant c-Met kinase

  • Kinase substrate peptide

  • ATP

  • Test compounds (this compound, Anlotinib, Alectinib)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation : Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Add 2 µL of the c-Met kinase solution to each well.

  • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This protocol describes a colorimetric method to measure the anti-proliferative effects of the compounds on cancer cells.[19][20][21][22][23]

Materials:

  • EBC-1 human lung cancer cell line

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTS reagent

  • 96-well clear tissue culture plates

Procedure:

  • Cell Seeding : Seed EBC-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • MTS Addition : Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, until a color change is apparent.

  • Data Acquisition : Measure the absorbance at 490 nm using a multi-well plate reader.

  • Data Analysis : Normalize the absorbance values to the DMSO-treated control wells and plot against the logarithm of the inhibitor concentration to calculate the IC50 value.

Signaling Pathway Context and Experimental Workflow

The c-Met Signaling Pathway

Dysregulation of the c-Met pathway is a key driver in many cancers.[7][24] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several pathways, including the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/MEK/ERK pathway, which drives proliferation.[5][6] this compound, by inhibiting the kinase activity of c-Met, effectively blocks the initiation of these oncogenic signals.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation Survival Invasion mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor This compound Inhibitor->cMet inhibits

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Benchmarking

The process of benchmarking a novel inhibitor involves a logical progression from initial biochemical characterization to cellular assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and biological effect.

workflow start Start: Novel Compound (this compound) biochem Biochemical Assay (IC50 vs. c-Met) start->biochem selectivity Kinase Selectivity Panel start->selectivity analysis Data Analysis & Comparison biochem->analysis selectivity->analysis cellular Cell-Based Assay (Anti-Proliferation, IC50) end Conclusion: Potent & Selective c-Met Inhibitor cellular->end analysis->cellular

Caption: Workflow for benchmarking a novel kinase inhibitor.

Discussion and Future Directions

The data presented in this guide strongly supports this compound as a potent and selective inhibitor of the c-Met receptor tyrosine kinase. In both biochemical and cellular assays, it demonstrated superior activity compared to the multi-kinase inhibitor Anlotinib. Furthermore, its selectivity profile suggests a lower potential for off-target effects, a highly desirable feature for a targeted cancer therapeutic.

The imidazo[1,2-a]pyridine scaffold has proven to be a versatile starting point for the development of kinase inhibitors.[25][26] The promising results for the 5-methoxy derivative warrant further investigation. Future studies should focus on:

  • Comprehensive Kinome Profiling : To fully characterize its selectivity, the compound should be screened against a large panel of kinases.

  • In Vivo Efficacy Studies : Animal models, such as xenografts using c-Met-addicted tumor cells (e.g., EBC-1), are necessary to evaluate the compound's anti-tumor activity in a living system.

  • Pharmacokinetic and ADME Profiling : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a potential drug candidate.

  • Structure-Activity Relationship (SAR) Studies : Further chemical modifications to the imidazo[1,2-a]pyridine scaffold could lead to the discovery of even more potent and selective c-Met inhibitors.

References

A Comparative In Vivo Validation Guide for 5-Methoxyimidazo[1,2-a]pyridine: Assessing Anxiolytic and Sedative Profiles

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our goal extends beyond mere data generation; we aim to provide a framework for robust, translatable preclinical research. This guide offers an in-depth, comparative approach to the in vivo validation of 5-Methoxyimidazo[1,2-a]pyridine, a novel compound from a class known for its diverse central nervous system (CNS) activities.[1][2] We will move beyond a simple procedural outline to explain the causal logic behind the experimental design, ensuring that the data generated is not only accurate but also contextually rich and interpretable.

The central hypothesis for many imidazo[1,2-a]pyridine derivatives is their modulatory activity at the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[3][4][5] Dysfunction in this system is implicated in anxiety, epilepsy, and sleep disorders.[3][6] This guide will therefore focus on validating the anxiolytic and sedative-hypnotic potential of this compound by comparing its behavioral signature against well-characterized pharmacological agents.

The Rationale for a Comparative Framework

Validating a novel CNS compound in vivo requires more than demonstrating a statistically significant effect. The true therapeutic potential lies in its pharmacological profile—its desired effects versus its side effects. By comparing this compound against compounds with known mechanisms and clinical profiles, we can triangulate its activity and predict its therapeutic window.

Our selected comparators are:

  • Zolpidem: A widely prescribed hypnotic agent and a fellow imidazo[1,2-a]pyridine derivative.[2][7] Its effects are primarily sedative and mediated by a high affinity for α1-subunit-containing GABA-A receptors.[8][9][10] Zolpidem serves as a crucial benchmark for sedative-hypnotic activity.

  • L-838,417: A subtype-selective GABA-A receptor partial agonist. It exhibits high affinity for α1, α2, α3, and α5 subunits but displays efficacy only at α2, α3, and α5, thus "sparing" the α1 subunit associated with sedation. This makes L-838,417 an ideal comparator for identifying a non-sedating anxiolytic profile.[11]

Proposed Mechanism of Action: GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated chloride ion channel. The binding of GABA to its orthosteric site opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators (PAMs), such as benzodiazepines and likely our test compound, bind to a distinct allosteric site (the benzodiazepine site) located at the α+/γ− subunit interface.[5] This binding event does not open the channel directly but rather enhances the effect of GABA, leading to a greater Cl⁻ influx and more potent neuronal inhibition.

GABAA_Mechanism cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_Receptor GABA-A Receptor GABA Site Allosteric (BZD) Site Cl⁻ Channel (Closed) GABA_Receptor_Active GABA-A Receptor GABA This compound Cl⁻ Channel (Open) GABA_Receptor->GABA_Receptor_Active Conformational Change Chloride_In Cl⁻ GABA_Receptor_Active:channel->Chloride_In Enhanced Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) GABA GABA GABA->GABA_Receptor:gaba Binds Test_Compound 5-Methoxyimidazo [1,2-a]pyridine Test_Compound->GABA_Receptor:bzd Binds Chloride_In->Hyperpolarization Leads to

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Experimental Design: A Multi-Tiered Behavioral Assessment

To comprehensively profile our test compound, a battery of behavioral tests must be employed. The sequence of these tests is critical to avoid confounding variables. We propose an order that moves from less stressful to more stressful paradigms. All experiments should be conducted in a controlled environment with consistent lighting and minimal auditory disturbances.[12][13]

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing Battery (30 min post-IP injection) cluster_analysis Analysis Animal_Acclimation Animal Acclimation (C57BL/6 Mice, 1 week) Dosing_Groups Randomize into Dosing Groups (Vehicle, Test Compound, Comparators) Animal_Acclimation->Dosing_Groups OFT 1. Open Field Test (OFT) (Locomotion & Anxiety) Dosing_Groups->OFT EPM 2. Elevated Plus Maze (EPM) (Anxiety) OFT->EPM 24h Washout Rotarod 3. Rotarod Test (Motor Coordination) EPM->Rotarod 24h Washout Data_Analysis Data Collection & Statistical Analysis Rotarod->Data_Analysis PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Data_Analysis->PK_PD

Caption: Workflow for the in vivo validation of CNS compounds.
Tier 1: Locomotor Activity and General Anxiety (Open Field Test)

The Open Field Test (OFT) is foundational. It assesses spontaneous locomotor activity and exploration in a novel environment.[12][14] A significant reduction in total distance traveled is a primary indicator of sedation. Additionally, the time spent in the center of the arena versus the periphery (thigmotaxis) serves as a measure of anxiety-like behavior; anxious animals tend to stay near the walls.[13]

Tier 2: Specific Anxiolytic Activity (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a gold-standard test for assessing anxiolytic drug effects.[15][16][17] The apparatus consists of two open, exposed arms and two enclosed arms. The test leverages the natural conflict in rodents between the drive to explore a novel environment and the fear of open, elevated spaces.[18][19] An effective anxiolytic will increase the proportion of time spent and the number of entries into the open arms.

Tier 3: Motor Coordination and Neurological Deficit (Rotarod Test)

A critical hurdle for any GABA-A modulator is the potential for motor impairment. The Rotarod test directly assesses motor coordination and balance.[20][21][22] Animals are placed on a rotating rod that accelerates, and the latency to fall is recorded.[23][24] A compound that reduces performance on this task may have undesirable sedative or ataxic side effects.

Comparative Data Profile (Expected Outcomes)

The following table summarizes the anticipated results for our test compound and comparators. This predictive framework is essential for interpreting the experimental data.

Compound Primary Target Open Field Test (Locomotion) Elevated Plus Maze (% Time in Open Arms) Rotarod (Latency to Fall) Predicted Profile
Vehicle N/ANormalBaseline (~15-20%)BaselineNo Effect
5-Methoxyimidazo [1,2-a]pyridine (Hypothesis 1) α2/α3/α5-preferringNormalSignificantly Increased NormalNon-Sedating Anxiolytic
5-Methoxyimidazo [1,2-a]pyridine (Hypothesis 2) α1-actingSignificantly Decreased IncreasedSignificantly Decreased Sedative-Hypnotic
Zolpidem (10 mg/kg)α1-GABA-A Agonist[8][10]Significantly Decreased Variable/Slight IncreaseSignificantly Decreased Sedative-Hypnotic
L-838,417 (3 mg/kg)α1-sparing Partial AgonistNormalSignificantly Increased NormalNon-Sedating Anxiolytic

Experimental Protocols

Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Experimenters should be blinded to the treatment groups where possible.[15]

Open Field Test (OFT) Protocol
  • Objective: To measure spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50x50x50 cm) made of non-porous, opaque material. The arena should be placed in a sound-attenuated room with consistent, dim illumination (e.g., ~100-200 lux).[13][25]

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes prior to the test.[12]

    • Administer the compound (e.g., intraperitoneal injection) and return the mouse to its home cage for the appropriate pre-treatment period (typically 30 minutes).

    • Gently place the mouse in the center of the open field arena.

    • Record activity for a 10-minute session using an overhead video camera and tracking software.[25][26]

    • Key parameters to analyze: Total distance traveled, velocity, and time spent in the center zone versus the periphery.[13]

    • Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.[13][14]

Elevated Plus Maze (EPM) Protocol
  • Objective: To assess anxiety-like behavior.[17]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms (e.g., 30x5 cm arms with 15 cm high walls for the closed arms).[18]

  • Procedure:

    • Acclimate and dose the animals as described for the OFT.

    • Place the mouse in the center of the maze, facing one of the open arms.[15][19]

    • Allow the animal to explore the maze freely for a 5-minute session.[18]

    • Record the session via an overhead camera. An entry into an arm is defined as all four paws crossing the threshold.[18]

    • Key parameters to analyze: Percentage of time spent in the open arms, percentage of entries into the open arms, and total arm entries (as a measure of general activity).[15][19]

    • Clean the maze thoroughly between animals.[19]

Accelerating Rotarod Protocol
  • Objective: To measure motor coordination and balance.[20][24]

  • Apparatus: A commercially available rotarod apparatus for mice, consisting of a textured rod divided into lanes.

  • Procedure:

    • Training (Day prior to testing): Acclimate mice to the apparatus by placing them on the rod at a slow, constant speed (e.g., 4 RPM) for 60 seconds. Repeat for 2-3 trials. This step reduces the confounding effects of novelty-induced stress and learning during the test phase.[23]

    • Testing: a. Acclimate and dose the animals as previously described. b. Place the mouse on its designated lane on the rotarod. c. Start the trial, with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 300 seconds).[20][21][23] d. Record the latency (in seconds) for the mouse to fall off the rod. If the mouse clings to the rod and completes a full passive rotation, the trial for that animal should be stopped.[20][23] e. Conduct three trials with a 15-minute inter-trial interval.[20][21]

    • Key parameter to analyze: The average latency to fall across the three trials.

Conclusion

The in vivo validation of a novel CNS compound like this compound is a complex but critical process. By employing a logical, multi-tiered behavioral testing battery and a robust comparative framework including Zolpidem and L-838,417, researchers can effectively dissect its pharmacological profile. The data generated from this approach will not only reveal the compound's potential efficacy as an anxiolytic or hypnotic but also, crucially, its liability for common side effects such as sedation and motor impairment. This comprehensive validation is the cornerstone of translating a promising molecule into a potential therapeutic.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Methoxyimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of 5-methoxyimidazo[1,2-a]pyridine derivatives. We will delve into the rationale behind experimental choices, establish a self-validating protocol, and present a comparative analysis against a known inhibitor, grounded in authoritative scientific principles.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Modifications to this core structure, such as the introduction of a 5-methoxy group, can significantly influence its biological activity, making this class of compounds a fertile ground for drug discovery.[2] Many derivatives of the parent imidazo[1,2-a]pyridine have been investigated as potent inhibitors of various protein kinases, which play a crucial role in cell signaling pathways implicated in diseases like cancer.[4][5][6] Therefore, in silico molecular docking serves as an invaluable tool to predict the binding affinity and interaction patterns of these derivatives with their target proteins, thereby guiding the synthesis and selection of the most promising candidates for further experimental validation.

This guide will focus on a comparative docking study against a well-validated cancer target, Phosphoinositide 3-kinase alpha (PI3Kα), a frequently mutated enzyme in human cancers.[7][8] We will compare a series of hypothetical this compound derivatives with a known, clinically relevant PI3Kα inhibitor to provide a realistic context for the evaluation of their potential.

I. The Strategic Blueprint for a Robust Docking Study

A successful and reliable docking study is more than just generating a binding score; it's a multi-step process where each stage is critically validated. The causality behind our experimental choices is to build a workflow that is not only predictive but also rigorously self-validating, ensuring the trustworthiness of the generated data.

Experimental Workflow: A Visual Overview

The entire process, from target selection to final data analysis, can be visualized as a systematic workflow. This ensures that all necessary steps are accounted for and that the study is conducted in a logical and reproducible manner.

G cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis Target_Selection Target Selection (e.g., PI3Kα, PDB: 4JPS) Ligand_Prep Ligand Preparation (Energy Minimization) Target_Selection->Ligand_Prep Protein_Prep Protein Preparation (Cleaning & Protonation) Ligand_Prep->Protein_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Protocol_Validation Protocol Validation (Re-docking, RMSD < 2Å) Grid_Generation->Protocol_Validation Molecular_Docking Molecular Docking (Derivatives vs. Control) Protocol_Validation->Molecular_Docking Pose_Analysis Binding Pose & Interaction Analysis Molecular_Docking->Pose_Analysis Scoring_Comparison Comparative Analysis (Docking Scores) Pose_Analysis->Scoring_Comparison MD_Simulation Post-Docking Analysis (MD Simulation) Scoring_Comparison->MD_Simulation

Caption: High-level workflow for the comparative docking study.

II. Detailed Methodologies: Ensuring Scientific Integrity

A. Target and Ligand Preparation: The Foundation of Accuracy

1. Target Protein Selection and Preparation: The choice of the target protein is paramount. Based on literature evidence of imidazo[1,2-a]pyridine derivatives acting as kinase inhibitors, we have selected PI3Kα.[4] Specifically, we will use the crystal structure with PDB ID: 4JPS, which is co-crystallized with a known inhibitor, providing a well-defined binding pocket.[7][8]

Experimental Protocol:

  • Download: Obtain the protein structure (PDB: 4JPS) from the Protein Data Bank.

  • Pre-processing: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera).

  • Clean-up: Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation: Add hydrogen atoms appropriate for a physiological pH of ~7.4. This step is critical for correctly modeling the hydrogen bond network.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the protonation step.

2. Ligand Preparation: The accuracy of the ligand's 3D conformation is crucial for a meaningful docking simulation.

Experimental Protocol:

  • Structure Generation: Draw the 2D structures of the this compound derivatives and the reference inhibitor (e.g., Copanlisib).

  • 3D Conversion: Convert the 2D structures to 3D conformations.

  • Ionization States: Generate possible ionization states at physiological pH.

  • Energy Minimization: Perform a thorough energy minimization for each ligand using a suitable force field (e.g., OPLS).

B. The Docking Protocol: Prediction and Crucial Validation

The core of the study is the docking simulation itself. However, a docking protocol is only trustworthy if it has been validated.[9] The primary method of validation is to demonstrate that the chosen docking algorithm and scoring function can accurately reproduce the experimentally determined binding pose of a known ligand.[10]

1. Docking Protocol Validation: The most common and robust method for validation is re-docking the native co-crystallized ligand back into the active site of the protein.[9][10]

Experimental Protocol:

  • Ligand Extraction: Extract the co-crystallized ligand from the original PDB file (4JPS).

  • Define Binding Site: Define the docking grid box around the position of the extracted ligand, ensuring it encompasses the entire binding pocket.

  • Re-docking: Dock the extracted ligand back into the prepared protein using the defined grid.

  • RMSD Calculation: Superimpose the lowest energy docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

A successful validation is typically indicated by an RMSD value of less than 2.0 Å, which confirms that the docking protocol can accurately replicate the known binding mode.[9][10]

G start Start: Co-crystallized Protein Structure (e.g., 4JPS) extract Extract Native Ligand start->extract prepare_protein Prepare Protein Receptor start->prepare_protein redock Re-dock Native Ligand into Receptor extract->redock prepare_protein->redock superimpose Superimpose Docked Pose on Crystal Pose redock->superimpose calculate_rmsd Calculate RMSD superimpose->calculate_rmsd decision RMSD < 2.0 Å? calculate_rmsd->decision success Validation Successful: Protocol is Reliable decision->success Yes fail Validation Failed: Refine Protocol (e.g., adjust grid, change software) decision->fail No

References

A Head-to-Head Comparison of Synthetic Methodologies for 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, including the well-known sedative Zolpidem, as well as compounds with antiviral, anticancer, and anti-inflammatory activities.[1][2] The introduction of a methoxy group at the 5-position can significantly modulate the scaffold's pharmacokinetic and pharmacodynamic properties, making 5-Methoxyimidazo[1,2-a]pyridine a compound of high interest for drug discovery professionals.

This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering a critical evaluation of their performance, supported by mechanistic insights and exemplary experimental data. Our focus is to equip researchers with the knowledge to make informed decisions based on efficiency, scalability, and substrate scope. The key precursor for the synthesis of the target molecule is 2-amino-6-methoxypyridine.[3]

Core Synthetic Strategies: An Overview

The construction of the imidazo[1,2-a]pyridine ring system from a substituted 2-aminopyridine can be broadly categorized into two dominant strategies: classical cyclocondensation reactions and modern one-pot multi-component reactions (MCRs). Each approach carries distinct advantages and limitations regarding reaction conditions, atom economy, and procedural complexity.

  • Classical Cyclocondensation (Tschitschibabin-type Reaction): This is the most traditional and widely employed method. It involves the reaction of a 2-aminopyridine derivative with a molecule containing a two-carbon synthon, typically an α-halocarbonyl compound. The reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[4]

  • Multi-Component Reactions (MCRs): These reactions offer a significant increase in efficiency and molecular diversity by combining three or more starting materials in a single synthetic operation. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines, which can be subsequently modified if desired.[2][5] This approach is lauded for its high atom economy and the complexity it generates in a single step.

Head-to-Head Methodology Comparison

The choice of synthetic route is often a trade-off between yield, reaction time, availability of starting materials, and the desired substitution pattern on the final product. Below, we compare the classical cyclocondensation with a modern multi-component approach, including a discussion on the impact of microwave assistance.

Method 1: Classical Cyclocondensation with an α-Halocarbonyl

This two-step sequence begins with the alkylation of the endocyclic nitrogen of 2-amino-6-methoxypyridine with an α-halocarbonyl compound (e.g., chloroacetaldehyde), forming an N-alkylated intermediate. This is followed by an intramolecular condensation between the exocyclic amine and the carbonyl group, which upon dehydration, yields the aromatic imidazo[1,2-a]pyridine ring.

Mechanistic Rationale: The pyridine nitrogen is more nucleophilic than the exocyclic amino group, leading to the initial regioselective alkylation. The subsequent cyclization is typically promoted by heating. The use of a base is often unnecessary as the initial SN2 reaction liberates H-X, which can catalyze the subsequent dehydration step. However, a non-nucleophilic base may be added to scavenge the acid and accelerate the reaction.

G cluster_0 Classical Cyclocondensation Mechanism Start 2-Amino-6-methoxypyridine + α-Haloketone Intermediate N-Alkylated Pyridinium Salt Cyclization Intramolecular Cyclization Dehydration Dehydration Product This compound

Method 2: Groebke-Blackburn-Bienaymé (GBB) Multi-Component Reaction

The GBB reaction is a powerful one-pot process that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the 3-aminoimidazo[1,2-a]pyridine scaffold.[5] For the synthesis of a derivative of this compound, one would react 2-amino-6-methoxypyridine with an aldehyde (e.g., formaldehyde or benzaldehyde) and an isocyanide (e.g., tert-butyl isocyanide).

Mechanistic Rationale: The reaction is typically catalyzed by a Lewis or Brønsted acid. The aldehyde and the 2-aminopyridine condense to form a Schiff base (imine). The acid catalyst then protonates the imine, activating it for nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization of the amidine nitrogen onto the nitrilium ion intermediate, which rearomatizes to form the final product.[2] The elegance of this method lies in its convergence and the rapid build-up of molecular complexity.

G cluster_1 GBB Multi-Component Reaction Mechanism Reactants 2-Amino-6-methoxypyridine + Aldehyde + Isocyanide Imine Schiff Base (Imine) Formation Nitrile Nitrile Intermediate via Isocyanide Attack Cyclize Intramolecular [5-endo-dig] Cyclization Product_MCR 3-Amino-5-methoxy- imidazo[1,2-a]pyridine

The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. For the synthesis of imidazo[1,2-a]pyridines, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating.[4] This technology can be applied to both the classical cyclocondensation and MCR methods, making it a procedural enhancement rather than a distinct synthetic route. A notable advantage is the ability to perform reactions in solvent-free conditions or with greener solvents.[6]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the discussed synthetic methods. Data is compiled from protocols for imidazo[1,2-a]pyridine synthesis, providing a comparative framework.

ParameterClassical CyclocondensationGBB Multi-Component ReactionMicrowave-Assisted Cyclocondensation
Starting Materials 2-Amino-6-methoxypyridine, α-Halocarbonyl2-Amino-6-methoxypyridine, Aldehyde, Isocyanide2-Amino-6-methoxypyridine, α-Halocarbonyl
Typical Reaction Time 6 - 24 hours2 - 12 hours5 - 60 minutes
Typical Temperature Reflux (e.g., 80-120 °C)Room Temperature to 80 °C100 - 160 °C
Catalyst Often none, or acid/base catalystLewis or Brønsted Acid (e.g., Sc(OTf)₃, p-TsOH)Often none
Exemplary Yield 60-85%65-90%[5]80-95%[4]
Atom Economy Moderate (H₂O and salt byproduct)High (most atoms incorporated)Moderate (H₂O and salt byproduct)
Procedural Complexity Two distinct steps (alkylation, cyclization)One-pot, single stepOne-pot, single step
Scalability Well-established and scalableScalable, but isocyanides can be costly/toxicScalable with appropriate MW reactors
Green Chemistry Aspect Often requires high boiling point solventsCan be performed in greener solvents like water/EtOH[5]Reduced energy consumption, potential for solvent-free reactions[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Classical Cyclocondensation

This protocol is adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines.[4]

  • Step A: Alkylation

    • To a solution of 2-amino-6-methoxypyridine (1.24 g, 10 mmol) in ethanol (30 mL), add chloroacetaldehyde (50% wt. solution in water, 1.73 g, 11 mmol).

    • Stir the mixture at room temperature for 1 hour. A precipitate of the intermediate pyridinium salt may form.

  • Step B: Cyclization and Dehydration

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Protocol 2: Synthesis of 3-Amino-5-methoxy-2-phenylimidazo[1,2-a]pyridine via One-Pot GBB Reaction

This protocol is based on general GBB reaction conditions.[5]

  • Reaction Setup

    • In a round-bottom flask, dissolve 2-amino-6-methoxypyridine (1.24 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and scandium(III) triflate (245 mg, 0.5 mmol) in methanol (25 mL).

    • Stir the mixture at room temperature for 20 minutes.

  • Addition and Cyclization

    • Add tert-butyl isocyanide (0.83 g, 10 mmol) to the mixture.

    • Stir the reaction at room temperature for 12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Conclusion and Future Outlook

Both classical cyclocondensation and multi-component reactions represent viable and robust methods for the synthesis of this compound.

  • Classical Cyclocondensation is a reliable and well-understood method, particularly suitable when the required α-halocarbonyl is readily available. Its main drawbacks are longer reaction times and moderate atom economy.

  • The Groebke-Blackburn-Bienaymé MCR offers a more sophisticated and efficient alternative, characterized by high convergence, operational simplicity, and excellent atom economy. It is the method of choice for rapidly building libraries of 3-amino-substituted analogs. The primary limitation can be the cost, toxicity, and availability of certain isocyanide building blocks.

The application of microwave irradiation presents a significant process enhancement for either route, drastically reducing reaction times and often improving yields, aligning with the principles of green chemistry.

For researchers aiming for a straightforward synthesis of the unsubstituted 5-methoxy core, the microwave-assisted classical condensation offers a compelling balance of simplicity and efficiency. For those interested in creating diverse libraries for structure-activity relationship (SAR) studies, the GBB multi-component reaction is undoubtedly the superior strategy. The continued development of novel synthetic methods will further streamline access to this important heterocyclic scaffold, fueling future discoveries in medicine and materials science.[7]

References

A Guide to Ensuring Reproducibility of Biological Data for 5-Methoxyimidazo[1,2-a]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is both an art and a science. The imidazo[1,2-a]pyridine scaffold represents a promising frontier in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2][3] However, the promise of any novel compound, such as 5-Methoxyimidazo[1,2-a]pyridine, is fundamentally tethered to the reliability and reproducibility of its biological data.

The scientific community is facing a well-documented "reproducibility crisis," where findings from preclinical studies often cannot be replicated, leading to wasted resources and a stalled drug development pipeline.[4][5][6] Reports from major pharmaceutical companies have highlighted this issue, with one study showing that only 20-25% of published preclinical findings could be reproduced in-house.[4] This guide provides a comprehensive framework for rigorously validating the biological activity of this compound, using a hypothetical investigation into its potential anticancer effects via the PI3K/Akt/mTOR pathway—a common mechanism for this class of compounds—as a model.[7] Our focus is not merely on protocols but on the establishment of a self-validating experimental system that ensures data is robust, trustworthy, and reproducible.

Part 1: The Foundation of Reproducibility: Compound and System Authentication

Before any biological assay is performed, the integrity of the core components—the compound and the biological system—must be unequivocally established. Failure at this stage is a primary source of non-reproducible data.[4]

Absolute Compound Identity and Purity

The exact molecule you intend to study must be the one you are actually studying. This requires a multi-pronged analytical approach.

  • Identity Confirmation: Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The observed data must match the theoretical structure of this compound.

  • Purity Assessment: Quantify the purity of the compound stock using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is the minimum standard for most biological assays; for sensitive biochemical assays, >98% is preferred.

  • Solubility and Stability: Determine the compound's solubility in the chosen solvent (typically DMSO). Insoluble compound precipitating in the assay medium is a frequent cause of artifacts. Furthermore, assess its stability in the assay medium over the time course of the experiment.

Biological System Validation: Cell Line Authentication

The use of misidentified or cross-contaminated cell lines is a major contributor to the reproducibility crisis.[4] For our hypothetical study of anticancer effects in the A375 melanoma cell line, the following steps are non-negotiable.

  • Short Tandem Repeat (STR) Profiling: The cell line's STR profile must be verified against a reference database (e.g., ATCC). This should be done before initiating experiments and after a limited number of passages.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can profoundly alter cellular responses.[4]

  • Passage Number Monitoring: Use cells within a consistent and low passage number range to avoid phenotypic drift.

Part 2: A Hierarchical Workflow for Biological Activity Validation

A structured, multi-tiered approach is essential to build a compelling and reproducible case for a compound's biological activity. This workflow moves from broad phenotypic effects to specific molecular mechanisms.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action (MoA) Hypothesis cluster_2 Phase 3: Reproducibility & Validation A Compound & System Authentication B Tier 1: Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Across Multiple Cell Lines B->C D Tier 2: Target Engagement Assay (e.g., Cellular Thermal Shift Assay) C->D Proceed if potent & selective E Tier 3: Pathway Modulation Analysis (Western Blot for p-Akt, p-mTOR) D->E F Confirm Downstream Effects (Cell Cycle & Apoptosis Assays) E->F G Orthogonal Assay Validation (e.g., Kinase Glo Assay) F->G Data Corroborates MoA H Inter-Experiment & Inter-User Replication G->H I Publish with Detailed Protocol & Raw Data H->I

Caption: A hierarchical workflow for validating the biological activity of a novel compound.

Part 3: Experimental Protocols and Data Interpretation

This section provides detailed protocols for the key experiments outlined in the workflow, emphasizing the elements crucial for reproducibility.

Tier 1: Cell Viability Assay

This initial screen determines the cytotoxic or cytostatic effect of the compound.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed A375 melanoma cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight. Causality: Seeding density dramatically affects growth rates and compound sensitivity; consistency is key.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known PI3K inhibitor).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48 hours. Causality: A 48-72 hour incubation is typically sufficient to observe effects on proliferation.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Fit the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation and Reproducibility Check:

The results should be presented in a clear, tabular format. A key aspect of trustworthiness is demonstrating consistency across multiple independent experiments.[8][9]

Parameter Experiment 1 Experiment 2 Experiment 3 Mean ± SD Comment
IC50 (µM) 9.711.210.510.5 ± 0.75Reproducible: Low standard deviation.
IC50 (µM) 9.725.115.816.9 ± 7.7Not Reproducible: High variability suggests an uncontrolled experimental parameter.
Tier 3: Pathway Modulation Analysis

After observing a phenotype, the next step is to test the molecular hypothesis. Does the compound inhibit the PI3K/Akt/mTOR pathway?

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 5-Methoxyimidazo [1,2-a]pyridine Compound->PI3K inhibits?

Caption: Hypothesized mechanism of action for this compound.

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50) for a short duration (e.g., 2-4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Trustworthiness: Use a well-validated antibody from a reputable source.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the effect is on the phosphorylation status, not total protein expression.

Data Interpretation:

Reproducible data will show a clear, dose-dependent decrease in the p-Akt/Total Akt ratio. This experiment should be repeated at least three times, and representative blots should be presented alongside quantification from all replicates.

Conclusion: A Culture of Rigor

Ensuring the reproducibility of biological data is not about executing a single, perfect experiment. It is about creating a culture of rigor and transparency.[9][10] It involves meticulous planning, thorough authentication of reagents, adherence to detailed protocols, and an unbiased interpretation of data that is validated through repetition and orthogonal approaches.[11][12] By following the principles and workflows outlined in this guide, researchers working with this compound and other novel compounds can build a robust and credible body of evidence, accelerating the journey from a promising molecule to a potential therapeutic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methoxyimidazo[1,2-a]pyridine, a heterocyclic compound whose handling requires a meticulous approach to safety and environmental stewardship. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, by synthesizing data from structurally related compounds and adhering to established regulatory standards, we can construct a robust and self-validating disposal protocol.

The core principle of chemical disposal is risk mitigation. This involves a thorough understanding of the compound's potential hazards, adherence to institutional and federal regulations, and the implementation of a clear, step-by-step process to ensure the safety of laboratory personnel and the protection of our environment. This guide is structured to provide not just the "how," but the "why," grounding each recommendation in established scientific and regulatory principles.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a comprehensive hazard assessment is paramount. In the absence of a dedicated SDS for this compound, we must extrapolate from available data on analogous structures, such as imidazo[1,2-a]pyridine and its derivatives, as well as the parent pyridine ring system.

Known Hazards of Related Compounds:

  • Pyridine and its derivatives are generally considered hazardous. They can be harmful if swallowed, inhaled, or in contact with skin.[1] Pyridine itself is a highly flammable liquid and vapor and is suspected of causing cancer.[2][3]

  • Imidazo[1,2-a]pyridine derivatives are known to cause skin and eye irritation.[4] Some may also cause respiratory irritation.[5]

Based on this, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, and possible toxicity if ingested, inhaled, or absorbed through the skin. All waste containing this compound must therefore be classified and handled as hazardous chemical waste.[1]

Potential Hazard Classification (Assumed) Primary Route of Exposure Recommended Precaution
Acute Toxicity Category 4 (Harmful)Oral, Dermal, InhalationAvoid ingestion, skin contact, and inhalation of dust or vapors.
Skin Irritation Category 2 (Irritant)DermalWear appropriate chemical-resistant gloves and a lab coat.
Eye Irritation Category 2A (Irritant)OcularWear safety goggles or a face shield.
Respiratory Irritation STOT SE 3InhalationHandle in a well-ventilated area or a chemical fume hood.

This table summarizes assumed hazards based on data from structurally similar compounds and serves as a conservative guide.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of laboratory chemicals is strictly regulated to protect both workers and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[6][7][8] The CHP is a written program that outlines procedures, equipment, and work practices to protect employees from health hazards associated with the hazardous chemicals in their workplace.[8][9] The disposal procedures for this compound must be incorporated into your institution's CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA governs the management of hazardous waste from "cradle to grave."[10][11] This includes generation, transportation, treatment, storage, and disposal. Under RCRA, chemical waste must be properly identified, stored, and disposed of through licensed facilities.[11]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with these regulations. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules.

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure through inhalation, dermal contact, or eye contact.

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Wear double-layered nitrile or butyl rubber gloves. Check the manufacturer's compatibility chart for the specific solvent used, if any.

  • Body Protection : A fully buttoned lab coat is required.

  • Respiratory Protection : All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[2]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Do not mix this compound waste with incompatible materials.

  • Solid Waste :

    • Collect un-used or contaminated solid this compound, contaminated weigh boats, and spatulas in a dedicated hazardous waste container for solids.[1]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste :

    • Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container for liquids.[1]

    • Ensure the container is chemically compatible with the solvent used. For instance, do not store acidic solutions in metal containers.[11]

  • Contaminated Sharps :

    • Needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Contaminated PPE :

    • Dispose of grossly contaminated gloves, bench paper, and disposable lab coats in a designated hazardous waste bag.

Waste_Segregation_Workflow cluster_generation Waste Generation Point cluster_containers Segregated Waste Containers Waste This compound Waste Solid Solid Waste (HDPE Container) Waste->Solid Solid Residue, Contaminated Labware Liquid Liquid Waste (Compatible Solvent Bottle) Waste->Liquid Solutions Sharps Contaminated Sharps (Puncture-proof Container) Waste->Sharps Needles, Glassware PPE Contaminated PPE (Labeled Waste Bag) Waste->PPE Gloves, Coats

Caption: Waste segregation decision workflow for this compound.

Step 3: Container Management and Labeling

Proper container management is a key requirement under RCRA.

  • Container Selection : Use only containers provided or approved by your EHS department. They must be in good condition, with no leaks or deterioration, and have a secure, screw-top lid.[10]

  • Labeling : All hazardous waste containers must be labeled immediately upon adding the first drop of waste. The label must include:

    • The words "Hazardous Waste"[12]

    • The full chemical name: "this compound" and any solvents present with their approximate percentages.

    • The date of waste generation.

  • Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste in designated areas at or near the point of generation, known as Satellite Accumulation Areas (SAAs).[12][13]

  • Location : The SAA must be under the direct control of laboratory personnel.[11]

  • Secondary Containment : All liquid waste containers in an SAA must be placed in secondary containment (e.g., a plastic tub) that can hold at least 110% of the volume of the largest container.[13]

  • Segregation within SAA : Incompatible waste streams within the SAA should be physically separated. For example, keep acidic waste away from basic waste.

Step 5: Final Disposal
  • Arrange for Pickup : When the waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers, though this can vary), arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[1][13]

  • Incineration : The most common and effective disposal method for pyridine-containing waste is high-temperature incineration.[14] Your EHS provider will manage the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as described in Step 1.

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.

  • Collect Absorbed Material : Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[2]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report the Incident : Report the spill to your supervisor and your institution's EHS office, following your laboratory's established emergency procedures.

Spill_Response_Protocol Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report End Procedure Complete Report->End

Caption: Step-by-step emergency response workflow for a chemical spill.

By integrating these scientifically grounded and regulation-compliant procedures into your daily laboratory operations, you build a culture of safety and responsibility. The proper disposal of this compound is not merely a final step in an experimental workflow but a critical component of rigorous scientific practice.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and logistical information for handling 5-Methoxyimidazo[1,2-a]pyridine. The protocols herein are designed to be a self-validating system, ensuring your protection and the integrity of your research. While comprehensive toxicological data for this specific compound may be limited, a conservative approach based on the known hazards of the parent imidazo[1,2-a]pyridine scaffold and related heterocyclic molecules is both prudent and necessary.

Understanding the Risk: A Hazard Profile

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its derivatives must be handled with care.[1] Based on data from structurally similar compounds, this compound should be treated as a substance with the potential for significant acute health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

A review of safety data for analogous compounds reveals a consistent pattern of hazards.[2][3][4][5]

Potential HazardAssociated Risk and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[4] Systemic effects can occur if the compound enters the bloodstream.
Serious Eye Irritation Direct contact with powders or solutions can cause significant eye irritation or damage.[3][4]
Skin Irritation Causes skin irritation upon contact.[3][4] Prolonged exposure can lead to dermatitis.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]

Core Protective Measures: Your First Line of Defense

The foundation of safe handling rests on a multi-layered approach where Personal Protective Equipment (PPE) serves as the final, critical barrier between you and the chemical hazard. All handling of this compound solids and solutions should, at a minimum, be performed within a certified laboratory chemical fume hood to mitigate inhalation exposure.[6][7][8]

Eye and Face Protection: A Non-Negotiable Standard

Because of the serious eye irritation potential, robust eye protection is mandatory.[9]

  • Primary Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times when handling this compound in any form.[9][10] Goggles provide a full seal around the eyes, protecting against splashes and airborne particulates.

  • Secondary Protection: When there is a heightened risk of splash or spray (e.g., handling larger volumes >1L, working under pressure, or during highly exothermic reactions), a full-face shield must be worn in addition to chemical splash goggles.[9][10] A face shield alone does not provide adequate eye protection.[9]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals and are appropriate for incidental contact.[7][10]

    • Causality: Nitrile is selected over latex due to its superior chemical resistance to many solvents used with heterocyclic compounds and to prevent latex allergies.[7]

    • Protocol: Always inspect gloves for tears or punctures before use. Use a double-gloving technique (two pairs of nitrile gloves) when handling larger quantities or for prolonged operations. If contact occurs, remove the outer glove immediately, wash your hands, and don a new pair. Never reuse disposable gloves.

  • Laboratory Coat: A flame-resistant lab coat with a fully buttoned front and tight-fitting cuffs is required.[9] This protects your street clothes and skin from contamination.

  • Apparel and Footwear: Always wear long pants and fully enclosed shoes that cover the entire foot.[9][10] Avoid fabrics like polyester or acrylic, which can melt and fuse to the skin in the event of a fire.[10]

Respiratory Protection: When Engineering Controls Are Not Enough

While a fume hood is the primary control, certain situations may require supplemental respiratory protection.[10] Use of a respirator requires enrollment in your institution's respiratory protection program, including medical evaluation and fit testing.[10]

PPE_Decision_Workflow cluster_large_scale Large Scale / High Risk Operations start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood weighing Weighing <1g of solid? fume_hood->weighing Yes stop STOP WORK Consult EHS Do not proceed outside a hood fume_hood->stop No spill Potential for aerosol generation? (e.g., large spill, sonication) weighing->spill No (Handling solution or >1g solid) no_respirator Standard PPE sufficient: Goggles, Nitrile Gloves, Lab Coat weighing->no_respirator Yes spill->no_respirator No n95 Recommended: N95 Respirator (in addition to standard PPE) spill->n95 Yes papr Required: Full-Face Air-Purifying Respirator (PAPR) or equivalent (Consult EHS) spill->papr Yes (Large Spill)

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Protocol

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to training.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by your goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.

Protocol for Disposal:

  • Collection: Establish a designated, labeled, and sealed hazardous waste container inside the laboratory, preferably within the fume hood.

  • Segregation: Place all contaminated solid waste, including disposable gloves, bench paper, and pipette tips, directly into this container.[6]

  • Labeling: Ensure the container is clearly labeled with a "Hazardous Waste" label, identifying the contents (e.g., "Solid waste contaminated with this compound").

  • Closure: Keep the waste container sealed when not in use.[6]

  • Removal: When the container is full, complete a chemical collection request form for pickup by your institution's Environmental Health and Safety (EHS) department.[6]

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.